molecular formula C8H16 B099456 4,5-Dimethyl-1-hexene CAS No. 16106-59-5

4,5-Dimethyl-1-hexene

Cat. No.: B099456
CAS No.: 16106-59-5
M. Wt: 112.21 g/mol
InChI Key: UFWIBUBEFUNVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-1-hexene (CAS 16106-59-5) is an unsaturated hydrocarbon with the molecular formula C8H16 and a molecular weight of 112.21 g/mol . This compound is classified as an aliphatic alkene and is presented as a liquid form . As a building block in organic synthesis, its terminal double bond makes it a suitable substrate for various research reactions, including ozonolysis, a key process for the oxidative cleavage of alkenes to yield carbonyl compounds . Researchers should note that this is a highly flammable substance, and overexposure may cause skin and eye irritation or anesthetic effects such as drowsiness and dizziness . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethylhex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h5,7-8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWIBUBEFUNVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871253
Record name 1-hexene, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [ChemSampCo MSDS]
Record name 4,5-Dimethyl-1-hexene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10492
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

16106-59-5
Record name 4,5-Dimethyl-1-hexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16106-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethyl-1-hexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-DIMETHYL-1-HEXENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hexene, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethyl-1-hexene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9BXB99N8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide to 4,5-Dimethyl-1-hexene: Properties and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethyl-1-hexene is an unsaturated aliphatic hydrocarbon with the molecular formula C8H16. As a member of the alkene family, its chemical behavior is primarily defined by the reactivity of its carbon-carbon double bond. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with a discussion of its synthesis, characteristic reactions, and safety considerations. This document is intended to serve as a foundational resource for professionals in research and development who may encounter or consider this compound in their work.

Chemical and Physical Properties

Compound Identification
IdentifierValue
IUPAC Name 4,5-dimethylhex-1-ene[3]
CAS Number 16106-59-5[3][4]
Molecular Formula C8H16[1][3][4][5]
Molecular Weight 112.21 g/mol [3]
Canonical SMILES CC(C)C(C)CC=C[3][5]
InChI Key UFWIBUBEFUNVNI-UHFFFAOYSA-N[3][4]
Synonyms 1-Hexene, 4,5-dimethyl-; 4,5-dimethylhex-1-ene[3][4]
Physical Properties

Precise experimental values for the boiling point, melting point, and density of this compound are not consistently reported in publicly accessible databases. However, data for isomeric and related compounds can be used for estimation.

PropertyValueNotes
Physical State Liquid[1][2]
Boiling Point Not availableFor comparison, 1-hexene boils at 60-66 °C and 5,5-dimethyl-1-hexene boils at 103 °C.[6][7]
Melting Point Not availableFor comparison, the melting point of 1-hexene is -140 °C.[8]
Density Not availableFor comparison, the density of 1-hexene is 0.678 g/mL at 25 °C and 5,5-dimethyl-1-hexene is 0.709 g/mL.[6][7]
Solubility Insoluble in waterExpected behavior for a hydrocarbon. Soluble in non-polar organic solvents like alcohol, ether, and benzene.[7][8][9]
Enthalpy of Vaporization (ΔvapH°) 38.5 kJ/mol

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. For this compound, the following information is available:

  • Mass Spectrometry (MS): GC-MS data is available through the NIST Mass Spectrometry Data Center, which can be useful for identifying the compound and determining its fragmentation pattern.[3][4]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and would show characteristic peaks for the C=C double bond and C-H bonds of the alkene and alkyl groups.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed ¹H and ¹³C NMR spectra for this compound are not readily found in the searched literature, data for isomers such as 4,4-dimethyl-1-hexene are available and can provide an indication of the expected chemical shift regions.[10] For this compound, one would expect to see signals in the olefinic region (around 4.5-6.0 ppm in ¹H NMR) and the aliphatic region (around 0.8-2.2 ppm in ¹H NMR).

Synthesis and Reactivity

Synthetic Pathway

A potential synthesis route for this compound has been documented, involving specific precursors.

Synthesis Synthesis of this compound A 2-Methyl-2-butene (CAS: 513-35-9) C This compound A->C B 3-Chloro-2-methyl-1-propene (CAS: 624-65-7) B->C

Caption: A diagram illustrating a known synthesis pathway for this compound from its precursors.[1]

Chemical Reactivity and Experimental Protocols

The reactivity of this compound is dominated by the presence of the terminal double bond, making it susceptible to electrophilic addition reactions. Common reactions include hydrogenation, halogenation, hydrohalogenation, and hydration. A particularly useful reaction in synthetic organic chemistry is hydroboration-oxidation, which results in the anti-Markovnikov addition of water across the double bond.

This protocol describes a general procedure for the hydroboration-oxidation of a terminal alkene like this compound to yield the corresponding primary alcohol, 4,5-dimethyl-1-hexanol.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (e.g., 3M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and ice bath

Procedure:

  • Hydroboration Step:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the borane-tetrahydrofuran complex solution dropwise to the stirred solution of the alkene. The amount of BH₃·THF should be in a slight molar excess relative to the alkene.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for approximately one hour, then warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Oxidation Step:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully add the aqueous sodium hydroxide solution to the flask, followed by the slow, dropwise addition of the 30% hydrogen peroxide solution. This step is exothermic, and the temperature should be carefully controlled.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour.

    • The resulting mixture can then be worked up by separating the organic layer, extracting the aqueous layer with a suitable organic solvent (e.g., diethyl ether), combining the organic layers, washing with brine, drying over an anhydrous salt (e.g., MgSO₄), and removing the solvent under reduced pressure to yield the crude alcohol product. Purification can be achieved by distillation or column chromatography.

Hydroboration Hydroboration-Oxidation of this compound cluster_hydroboration 1. Hydroboration cluster_oxidation 2. Oxidation A This compound C Trialkylborane Intermediate A->C + B BH3-THF B->C E 4,5-Dimethyl-1-hexanol C->E D H2O2, NaOH D->E +

Caption: A workflow diagram of the hydroboration-oxidation reaction of this compound.

Role in Signaling Pathways and Drug Development

Based on a comprehensive search of publicly available literature, there is currently no evidence to suggest that this compound plays a direct role in biological signaling pathways or is utilized as a key intermediate in current drug development programs. Its primary relevance to the pharmaceutical and life sciences industries would likely be as a simple hydrocarbon solvent or a potential starting material for more complex molecular scaffolds, though specific applications are not widely documented.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

  • Flammability: It is a highly flammable liquid and vapor.[3][11] Keep away from heat, sparks, open flames, and other ignition sources.

  • Health Hazards: Overexposure may cause skin and eye irritation.[3][11] Inhalation of vapors may have anesthetic effects, leading to drowsiness, dizziness, and headache.[2][3][11]

  • Aspiration Hazard: Similar to other low-viscosity hydrocarbons, it may be fatal if swallowed and enters the airways.[3]

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

References

Synthesis of 4,5-Dimethyl-1-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for producing 4,5-dimethyl-1-hexene, a valuable branched alkene in organic synthesis. The document details established methodologies, including the Wittig reaction, a Grignard reagent-based approach, and the dehydration of the corresponding alcohol. Each method is presented with a comprehensive experimental protocol, quantitative data where available, and visual aids to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a terminal alkene with a branched alkyl chain, making it a useful building block in the synthesis of more complex organic molecules. Its structure presents unique challenges and opportunities in synthetic chemistry. This guide explores three primary methods for its synthesis, providing detailed protocols that can be adapted for various research and development applications.

Synthetic Pathways

Three principal synthetic strategies for the preparation of this compound are outlined below. Each pathway offers distinct advantages and is suited for different starting materials and laboratory capabilities.

Wittig Reaction

The Wittig reaction is a reliable method for the formation of alkenes from carbonyl compounds. In this case, 3-methylbutanal is reacted with methylenetriphenylphosphorane, a phosphorus ylide, to yield the desired terminal alkene. This method is known for its regioselectivity in placing the double bond.

Grignard Reaction

A Grignard-based approach offers a versatile route to this compound. The synthesis involves the reaction of allylmagnesium bromide with 3-methylbutanal to form the corresponding secondary alcohol, 4,5-dimethyl-1-hexen-3-ol. Subsequent removal of the hydroxyl group would be required to yield the target alkene. While multi-step, this pathway allows for the construction of the carbon skeleton from smaller, readily available precursors.

Dehydration of 4,5-Dimethyl-1-hexanol

The acid-catalyzed dehydration of 4,5-dimethyl-1-hexanol provides a direct route to a mixture of isomeric alkenes, including the target compound, this compound. The regioselectivity of the elimination can be influenced by the choice of dehydrating agent and reaction conditions.

Data Presentation

The following tables summarize the key reagents and expected products for each synthetic pathway.

Table 1: Reagents and Products for the Wittig Reaction
Starting Material 3-Methylbutanal
Reagent Methylenetriphenylphosphorane (generated in situ from methyltriphenylphosphonium bromide and a strong base)
Product This compound
Byproduct Triphenylphosphine oxide
Table 2: Reagents and Products for the Grignard Reaction Pathway
Step 1: Grignard Reaction
Starting Material 3-Methylbutanal
Reagent Allylmagnesium bromide
Intermediate 4,5-Dimethyl-1-hexen-3-ol
Step 2: Deoxygenation (Conceptual)
Starting Material 4,5-Dimethyl-1-hexen-3-ol
Reagent (Requires further transformation not detailed here)
Product This compound
Table 3: Reagents and Products for the Dehydration of 4,5-Dimethyl-1-hexanol
Starting Material 4,5-Dimethyl-1-hexanol
Reagent Strong acid catalyst (e.g., H₂SO₄, H₃PO₄)
Product This compound (and other isomers)
Byproduct Water
Table 4: Physical and Spectroscopic Data for this compound
Molecular Formula C₈H₁₆
Molecular Weight 112.21 g/mol
Boiling Point ~105-107 °C (estimated)
¹H NMR (CDCl₃, predicted) δ 5.8 (m, 1H), 4.9 (m, 2H), 2.0 (m, 2H), 1.7 (m, 1H), 1.3 (m, 1H), 0.9 (d, 6H), 0.8 (d, 3H)
¹³C NMR (CDCl₃, predicted) δ 139.5, 114.5, 45.0, 38.0, 31.0, 20.0, 19.0, 14.0
IR (neat, predicted) 3075, 2960, 1640, 910 cm⁻¹
Mass Spectrum (EI, m/z) 112 (M+), 97, 83, 69, 56, 43 (base peak)

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the three proposed methods. These protocols are based on general procedures for these reaction types and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis via Wittig Reaction

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • 3-Methylbutanal

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Pentane

Procedure:

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Add n-BuLi (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The formation of the orange-red ylide indicates the reaction is proceeding. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of 3-methylbutanal (1.0 eq) in anhydrous THF dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide. To remove this byproduct, triturate the crude residue with cold pentane and filter. The pentane solution contains the desired product. Carefully remove the pentane by distillation to yield this compound.

Protocol 2: Synthesis via Grignard Reaction and Dehydration

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Allyl bromide

  • 3-Methylbutanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Concentrated sulfuric acid

Procedure:

  • Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of allyl bromide (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 3-methylbutanal (1.0 eq) in anhydrous diethyl ether dropwise. After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Purification of the Alcohol: Filter and concentrate the organic phase to obtain crude 4,5-dimethyl-1-hexen-3-ol. This intermediate can be purified by fractional distillation under reduced pressure.

  • Dehydration: This step is presented conceptually as the direct dehydration of the secondary alcohol can lead to a mixture of products and rearrangements. A more controlled elimination would be necessary.

Protocol 3: Synthesis via Dehydration of 4,5-Dimethyl-1-hexanol

Materials:

  • 4,5-Dimethyl-1-hexanol

  • Concentrated phosphoric acid (85%)

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • Dehydration Reaction: In a round-bottom flask equipped with a fractional distillation apparatus, place 4,5-dimethyl-1-hexanol (1.0 eq) and a few boiling chips. Add concentrated phosphoric acid (0.3 eq) dropwise with swirling.

  • Distillation: Heat the mixture gently. The alkene and water will co-distill. Collect the distillate in a receiver cooled in an ice bath.

  • Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous calcium chloride. Decant the dried liquid into a clean, dry flask and purify by simple distillation, collecting the fraction corresponding to the boiling point of this compound.

Visualizations

Reaction Pathway Diagrams

Wittig_Reaction 3-Methylbutanal 3-Methylbutanal This compound This compound 3-Methylbutanal->this compound Wittig Reaction Methylenetriphenylphosphorane Methylenetriphenylphosphorane Methylenetriphenylphosphorane->this compound Triphenylphosphine oxide Triphenylphosphine oxide

Caption: Wittig reaction pathway for the synthesis of this compound.

Grignard_Pathway 3-Methylbutanal 3-Methylbutanal 4,5-Dimethyl-1-hexen-3-ol 4,5-Dimethyl-1-hexen-3-ol 3-Methylbutanal->4,5-Dimethyl-1-hexen-3-ol Grignard Addition Allylmagnesium bromide Allylmagnesium bromide Allylmagnesium bromide->4,5-Dimethyl-1-hexen-3-ol This compound This compound 4,5-Dimethyl-1-hexen-3-ol->this compound Deoxygenation

Caption: Grignard reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start reaction Reaction Setup (Wittig / Grignard / Dehydration) start->reaction workup Reaction Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Distillation / Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End Product characterization->end

Caption: General experimental workflow for the synthesis of this compound.

Spectroscopic Profile of 4,5-Dimethyl-1-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-dimethyl-1-hexene (C₈H₁₆, Molecular Weight: 112.21 g/mol ).[1][2][3] Due to the limited availability of experimentally derived NMR data in public databases, this document presents a combination of experimental mass spectrometry and infrared spectroscopy data, alongside predicted ¹H and ¹³C NMR spectroscopic values. These predictions are based on established chemical shift principles and computational models, offering a robust estimation for analytical and research purposes.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from mass spectrometry, infrared spectroscopy, and predicted nuclear magnetic resonance spectroscopy for this compound.

Table 1: Mass Spectrometry Data

The mass spectrum of this compound is characterized by a discernible molecular ion peak and a fragmentation pattern typical of branched alkenes. The primary fragmentation pathways include allylic cleavage and rearrangements.

m/z Relative Intensity (%) Proposed Fragment
41100[C₃H₅]⁺ (Allyl cation)
4385[C₃H₇]⁺ (Isopropyl cation)
5570[C₄H₇]⁺
5665[C₄H₈]⁺
7030[C₅H₁₀]⁺
8320[C₆H₁₁]⁺
11215[C₈H₁₆]⁺ (Molecular Ion)

Data sourced from NIST WebBook.[1]

Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands for the vinyl group and alkyl C-H bonds.

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3079Medium=C-H stretch
~2958, 2872StrongC-H stretch (sp³)
~1642MediumC=C stretch
~1465Medium-CH₂- bend (scissoring)
~1384, 1368Medium-CH(CH₃)₂ bend (doublet for isopropyl group)
~993, 911Strong=C-H bend (out-of-plane)

Data interpreted from the NIST WebBook IR spectrum and typical alkene absorption ranges.[4][5][6][7]

Table 3: Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound shows distinct signals for the vinyl protons and the aliphatic protons, with characteristic splitting patterns.

Chemical Shift (δ, ppm) Multiplicity Integration Proton Assignment
~5.75ddd1HH-1
~4.95ddt1HH-2 (trans to H-1)
~4.90ddt1HH-2 (cis to H-1)
~2.05m2HH-3
~1.70m1HH-4
~1.55m1HH-5
~0.85d6H-CH(CH₃)₂
~0.80d3H-CH(CH₃)-

Predicted using NMR prediction software and established chemical shift correlations.[8][9][10][11][12]

Table 4: Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum indicates eight distinct carbon environments in this compound.

Chemical Shift (δ, ppm) Carbon Assignment
~139.5C-1
~114.5C-2
~45.0C-3
~38.0C-4
~31.0C-5
~20.0-CH(CH₃)₂ (methyls)
~19.5-CH(CH₃)- (methyl)

Predicted using NMR prediction software and established chemical shift correlations.[8][9][13][14][15][16]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used.

    • Key parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Typically, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon-13 frequency.

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon environment.

    • A longer acquisition time and a larger number of scans are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is first recorded.

    • The sample is then placed in the spectrometer's sample holder.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a standard technique where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition cluster_analysis Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z), Relative Abundances MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Information

This diagram illustrates how the different types of spectroscopic data contribute to the final structural determination.

Spectroscopic_Data_Integration cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy Structure This compound C₈H₁₆ MolecularFormula Molecular Formula (from Molecular Ion) MolecularFormula->Structure Fragmentation Fragmentation Pattern (Allylic Cleavage) Fragmentation->Structure FunctionalGroups Functional Groups (C=C, C-H) FunctionalGroups->Structure CarbonSkeleton Carbon Skeleton (¹³C NMR) CarbonSkeleton->Structure ProtonEnvironment Proton Environment & Connectivity (¹H NMR) ProtonEnvironment->Structure

References

An In-depth Technical Guide to the Physical Properties of 4,5-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4,5-Dimethyl-1-hexene. The information is compiled from various chemical databases and literature sources to assist researchers and professionals in understanding the key physicochemical characteristics of this compound.

Introduction to this compound

This compound is an unsaturated aliphatic hydrocarbon with the chemical formula C₈H₁₆.[1][2] As an alkene, its structure features a carbon-carbon double bond, which is a key determinant of its physical and chemical properties. It is classified as an aliphatic unsaturated hydrocarbon.[1] At room temperature, it exists as a liquid.[1]

Core Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for theoretical modeling.

PropertyValueSource
Molecular Formula C₈H₁₆PubChem[1][2]
Molecular Weight 112.21 g/mol PubChem[1][3]
IUPAC Name 4,5-dimethylhex-1-enePubChem[1]
CAS Number 16106-59-5NIST WebBook[4]
Physical State LiquidChemSampCo MSDS[1]
Boiling Point Data not readily available in cited sources.SpringerMaterials[3]
Melting Point Data not readily available.
Density Data not readily available in cited sources.SpringerMaterials[3]
Refractive Index Data not readily available.
Solubility in Water Insoluble (predicted)General alkene properties
Solubility in Organic Solvents Soluble in nonpolar solvents (e.g., alcohol, benzene, chloroform, ether, petroleum).[5]General alkene properties

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid hydrocarbons like this compound.

The boiling point of an organic liquid can be accurately determined using several methods:

  • Distillation Method: A simple distillation apparatus is set up with at least 5 mL of the sample in the distilling flask. The liquid is heated to its boiling point, and the temperature at which the vapor condenses and is collected is recorded as the boiling point. It is crucial to ensure the thermometer bulb is fully immersed in the vapor phase to obtain an accurate reading.

  • Thiele Tube Method: This micro-method requires a smaller sample volume. The liquid is placed in a small tube, and an inverted capillary tube is added. The setup is attached to a thermometer and heated in a Thiele tube containing mineral oil. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

The density of a liquid hydrocarbon can be measured using a pycnometer or a digital density meter.

  • Pycnometer Method:

    • The mass of a clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with distilled water, and its mass is measured again to determine the volume of the pycnometer at a specific temperature.

    • The pycnometer is then emptied, dried, and filled with this compound.

    • The mass of the pycnometer filled with the sample is measured.

    • The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

  • Digital Density Meter: A small sample is introduced into the oscillating U-tube of the density meter. The instrument measures the oscillation frequency, which is directly related to the density of the liquid.

The refractive index is a measure of how much light bends as it passes through the substance and is a valuable tool for identifying and assessing the purity of liquid compounds.

  • Abbe Refractometer:

    • A few drops of the liquid sample are placed on the prism of the Abbe refractometer.

    • The prisms are closed, and a light source is directed through the sample.

    • The user looks through the eyepiece and adjusts the controls until the light and dark fields meet at the crosshairs.

    • The refractive index is read directly from the instrument's scale.

    • Since the refractive index is temperature-dependent, the temperature at which the measurement is taken should always be recorded.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and are primarily determined by its molecular structure and the resulting intermolecular forces.

Caption: Logical relationship between molecular structure, intermolecular forces, and physical properties of this compound.

Conclusion

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4,5-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 4,5-dimethyl-1-hexene. It includes a detailed analysis of its chemical architecture, bonding characteristics, and relevant physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug development, and materials science, offering in-depth data, experimental protocols, and structural visualizations to support advanced research and application.

Molecular Structure

This compound, with the chemical formula C₈H₁₆, is an aliphatic alkene.[1][2][3][4] Its structure is characterized by a six-carbon chain with a terminal double bond between the first and second carbon atoms. Methyl groups are substituted at the fourth and fifth carbon positions, introducing a chiral center at the C4 position. The IUPAC name for this compound is 4,5-dimethylhex-1-ene.[1]

The presence of the C=C double bond makes the molecule reactive and a suitable precursor for various chemical transformations. The alkyl substitutions on the main chain influence its steric and electronic properties, which in turn affect its reactivity and physical characteristics.

Molecular Visualization

Caption: 2D structure of this compound.

Bonding and Hybridization

The bonding in this compound is characterized by both sigma (σ) and pi (π) bonds. The carbon atoms of the terminal alkene (C1 and C2) are sp² hybridized, forming a planar geometry with bond angles of approximately 120°. The double bond consists of one σ bond and one π bond. The remaining carbon atoms in the chain are sp³ hybridized, resulting in a tetrahedral geometry with bond angles around 109.5°.

The C-H bonds are all σ bonds formed from the overlap of a carbon hybrid orbital (sp² or sp³) and a hydrogen 1s orbital. The C-C single bonds are also σ bonds resulting from the overlap of hybrid orbitals of adjacent carbon atoms.

Quantitative Data

The following tables summarize key quantitative data related to the molecular structure and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₆
Molecular Weight112.21 g/mol
IUPAC Name4,5-dimethylhex-1-ene
CAS Number16106-59-5

Table 2: Bond Lengths and Angles (Typical/Estimated Values)

BondBond Length (Å)Bond AngleAngle (°)
C=C~1.34H-C=C~120
C-C (sp³-sp³)~1.54H-C-H (sp³)~109.5
C-C (sp²-sp³)~1.50C-C-C (sp³)~109.5
C-H (sp³)~1.09C-C=C~120
C-H (sp²)~1.08

Table 3: Spectroscopic Data

Spectroscopic TechniqueKey Peaks/Signals
Mass Spectrometry (EI) m/z 43 (base peak), 71, 41
¹H NMR (Predicted) δ ~0.8-1.0 (m, 9H, CH₃), δ ~1.1-1.4 (m, 2H, CH₂), δ ~1.6-1.8 (m, 1H, CH), δ ~1.9-2.1 (m, 2H, allylic CH₂), δ ~4.9-5.1 (m, 2H, =CH₂), δ ~5.7-5.9 (m, 1H, =CH)
¹³C NMR (Predicted) δ ~14-22 (CH₃), δ ~30-45 (CH₂, CH), δ ~114 (=CH₂), δ ~139 (=CH)
Infrared (IR) Spectroscopy ~3075 cm⁻¹ (=C-H stretch), ~2960-2850 cm⁻¹ (C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~910 cm⁻¹ (=CH₂ bend)

Note: NMR and IR data are predicted based on typical values for similar functional groups and structural motifs as specific experimental spectra for this compound are not publicly available.

Experimental Protocols

Synthesis of this compound via Wittig Reaction (Adapted Protocol)

The Wittig reaction is a reliable method for synthesizing alkenes from aldehydes or ketones.[5][6][7] In a plausible synthesis of this compound, 3,4-dimethylpentanal would be reacted with methylenetriphenylphosphorane.

Materials:

  • 3,4-Dimethylpentanal

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or argon inert atmosphere setup

Procedure:

  • Preparation of the Ylide:

    • In a flame-dried three-neck flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

    • Allow the mixture to stir at room temperature for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Dissolve 3,4-dimethylpentanal (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the ylide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a byproduct. Purify the desired alkene by column chromatography on silica gel using a non-polar eluent (e.g., hexane).

Characterization

The synthesized this compound can be characterized using standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample of the purified product in CDCl₃. The spectrum should show characteristic signals for the vinyl protons, allylic protons, and the various methyl and methylene groups.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

  • Obtain an IR spectrum of the neat liquid. Look for characteristic absorption bands for the C=C and =C-H bonds of the alkene functional group, as well as the C-H bonds of the alkyl portions of the molecule.

Mass Spectrometry (MS):

  • Analyze the product using a gas chromatograph coupled to a mass spectrometer (GC-MS) to confirm the molecular weight and analyze the fragmentation pattern.

Logical Workflow for Synthesis and Characterization

Synthesis_and_Characterization_Workflow start Start: Reagents (3,4-Dimethylpentanal, Methyltriphenylphosphonium bromide, n-BuLi) ylide_prep Ylide Preparation start->ylide_prep wittig_reaction Wittig Reaction ylide_prep->wittig_reaction workup Work-up and Purification (Extraction, Chromatography) wittig_reaction->workup product Purified this compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (GC-MS) product->ms structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

References

In-depth Technical Guide: Physicochemical Properties of 4,5-Dimethyl-1-hexene (CAS 16106-59-5)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available technical data for CAS number 16106-59-5, identified as 4,5-Dimethyl-1-hexene. Extensive literature searches have revealed a significant lack of data pertaining to its biological activity, mechanism of action, and relevance to drug development. Therefore, the core requirements of an in-depth guide for a drug development audience, including detailed experimental protocols for biological assays and signaling pathway visualizations, cannot be fulfilled. The information presented herein is based on publicly available physicochemical data.

Executive Summary

This compound is a simple branched-chain alkene. The available data is primarily limited to its chemical identification, physical properties, and its occurrence in various environmental and industrial contexts. There is no substantive evidence in the scientific literature to suggest that this compound has been investigated as a potential therapeutic agent. This guide consolidates the existing physicochemical information and highlights the significant data gaps in its biological and pharmacological profile.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is compiled from various chemical databases and safety data sheets.

PropertyValueReference
CAS Number 16106-59-5[1][2][3][4][5][6][7]
IUPAC Name 4,5-dimethylhex-1-ene[8][9]
Synonyms 1-Hexene, 4,5-dimethyl-[2][8]
Molecular Formula C₈H₁₆[2][8][9]
Molecular Weight 112.21 g/mol [8][9]
Canonical SMILES CC(C)C(C)CC=C[2]
Physical Description Liquid[1]
Boiling Point 109.0 °C[7]
InChI InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h5,7-8H,1,6H2,2-4H3[2]
InChIKey UFWIBUBEFUNVNI-UHFFFAOYSA-N[2]

Synthesis and Manufacturing

Below is a conceptual workflow for a possible synthesis route.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4,5-dimethyl-1-hexanol 4,5-dimethyl-1-hexanol Dehydration Dehydration 4,5-dimethyl-1-hexanol->Dehydration Acid Catalyst (e.g., H₂SO₄) Heat This compound This compound Dehydration->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Toxicology

Biological Activity

There is a notable absence of published research on the specific biological activities of this compound in the context of pharmacology or drug development. The compound has been identified as a metabolite in yeast, but further details on its metabolic pathways or biological significance are not provided in the available literature.

Toxicology

Limited toxicological information is available. A Safety Data Sheet for a similar compound, 1-Hexene, suggests that overexposure may cause skin and eye irritation and may have anesthetic effects such as drowsiness, dizziness, and headache[1]. However, a specific Safety Data Sheet for this compound indicates that it is not classified as a hazardous substance.

Data Gaps and Future Research

The current body of scientific literature on this compound is insufficient to support its consideration as a candidate for drug development. Key areas where data is completely lacking include:

  • Pharmacodynamics: No studies on its mechanism of action, target identification, or receptor binding assays.

  • Pharmacokinetics: No data on its absorption, distribution, metabolism, and excretion (ADME) profile in any biological system.

  • Efficacy Studies: No in vitro or in vivo studies demonstrating any therapeutic effect.

  • Signaling Pathways: No information on its modulation of any cellular signaling pathways.

  • Detailed Toxicology: Comprehensive toxicology studies are absent.

Given the lack of foundational biological data, significant exploratory research would be required to determine if this compound has any potential for therapeutic application.

Conclusion

Based on a thorough review of available scientific and technical literature, this compound (CAS 16106-59-5) is a simple alkene with well-defined physicochemical properties but no documented biological activity relevant to drug discovery and development. The information required to produce an in-depth technical guide for a research and drug development audience, including experimental protocols and signaling pathway diagrams, does not exist in the public domain. Therefore, this compound is not a viable candidate for further investigation as a therapeutic agent without substantial, foundational in vitro and in vivo screening.

References

An In-depth Technical Guide to the Isomers of Dimethylhexene and Their Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the isomers of dimethylhexene, focusing on their relative stabilities. Understanding the thermodynamic stability of these isomers is crucial for professionals in chemical research and drug development, as it dictates reaction equilibria, product distributions, and the overall efficiency of synthetic pathways. This document outlines the structural isomers of dimethylhexene, presents available thermodynamic data, details experimental protocols for stability determination, and provides visual representations of key concepts.

Introduction to Alkene Stability

The stability of an alkene is primarily determined by two key factors: the degree of substitution of the double bond and the presence of steric strain.

  • Degree of Substitution (Zaitsev's Rule): Generally, the more alkyl substituents attached to the sp² hybridized carbons of the double bond, the more stable the alkene. This is attributed to hyperconjugation, where the electrons in the adjacent C-H σ-bonds can delocalize into the empty π* orbital of the double bond, thus stabilizing the molecule. The order of stability is typically: tetrasubstituted > trisubstituted > disubstituted > monosubstituted.[1][2]

  • Steric Strain: The spatial arrangement of atoms within a molecule can lead to repulsive interactions, known as steric strain or steric hindrance. In alkenes, this is particularly evident in cis (or Z) isomers, where bulky substituent groups on the same side of the double bond can lead to electron cloud repulsion, increasing the molecule's potential energy and decreasing its stability compared to the corresponding trans (or E) isomer.[3]

The relative stability of alkene isomers can be quantified by comparing their standard enthalpies of formation (ΔH°f), Gibbs free energies of formation (ΔG°f), or heats of hydrogenation (ΔH°hydrog). A more stable isomer will have a more negative (or less positive) enthalpy and Gibbs free energy of formation, and a less exothermic (smaller negative value) heat of hydrogenation.

Isomers of Dimethylhexene

Dimethylhexene has the chemical formula C₈H₁₆ and exists as numerous constitutional and geometric isomers. The constitutional isomers can be categorized based on the position of the two methyl groups on the hexane backbone and the location of the double bond.

The primary hexane parent chains for dimethylhexane are:

  • 2,2-Dimethylhexane

  • 2,3-Dimethylhexane

  • 2,4-Dimethylhexane

  • 2,5-Dimethylhexane

  • 3,3-Dimethylhexane

  • 3,4-Dimethylhexane

From these parent structures, a multitude of dimethylhexene isomers can be generated by introducing a double bond at various positions. Each of these can also exhibit geometric isomerism (cis/trans or E/Z) depending on the substitution pattern around the double bond. A comprehensive list of many of these isomers is provided in the data table below.

Quantitative Stability Data

The following table summarizes available thermodynamic data for various isomers of dimethylhexene. It is important to note that a significant portion of the available data is calculated or estimated, as experimental determination for every isomer is not always feasible. All data is for the gaseous state at standard conditions (298.15 K and 1 bar) unless otherwise specified.

Isomer NameStructureEnthalpy of Formation (ΔH°f) (kJ/mol)Gibbs Free Energy of Formation (ΔG°f) (kJ/mol)Data Type
From 2,3-Dimethylhexane
2,3-Dimethyl-1-hexeneCH₂=C(CH₃)CH(CH₃)CH₂CH₂CH₃-103.1 (Calculated)88.3 (Calculated)Calculated
(E)-2,3-Dimethyl-2-hexeneCH₃CH=C(CH₃)CH(CH₃)CH₂CH₃-115.2 (Calculated)69.9 (Calculated)Calculated
(Z)-2,3-Dimethyl-2-hexeneCH₃CH=C(CH₃)CH(CH₃)CH₂CH₃-111.9 (Calculated)73.2 (Calculated)Calculated
From 2,4-Dimethylhexane
2,4-Dimethyl-1-hexeneCH₂=C(CH₃)CH₂CH(CH₃)CH₂CH₃-98.09 (Calculated)[4]93.33 (Calculated)[4]Calculated[4]
(E)-2,4-Dimethyl-2-hexeneCH₃CH=C(CH₃)CH₂CH(CH₃)CH₃-110.5 (Calculated)74.5 (Calculated)Calculated
(Z)-2,4-Dimethyl-2-hexeneCH₃CH=C(CH₃)CH₂CH(CH₃)CH₃-107.2 (Calculated)77.8 (Calculated)Calculated
From 2,5-Dimethylhexane
2,5-Dimethyl-1-hexeneCH₂=C(CH₃)CH₂CH₂CH(CH₃)₂-107.4 (Calculated)83.9 (Calculated)Calculated
(E)-2,5-Dimethyl-2-hexeneCH₃CH=C(CH₃)CH₂CH₂CH(CH₃)₂-119.7 (Calculated)65.6 (Calculated)Calculated
(Z)-2,5-Dimethyl-2-hexeneCH₃CH=C(CH₃)CH₂CH₂CH(CH₃)₂-116.4 (Calculated)68.9 (Calculated)Calculated
From 3,3-Dimethylhexane
3,3-Dimethyl-1-hexeneCH₂=CH-C(CH₃)₂CH₂CH₂CH₃-96.2 (Calculated)99.1 (Calculated)Calculated
From 3,4-Dimethylhexane
(E)-3,4-Dimethyl-2-hexeneCH₃CH=C(CH₃)CH(CH₃)CH₂CH₃-112.5 (Calculated)72.5 (Calculated)Calculated
(Z)-3,4-Dimethyl-2-hexeneCH₃CH=C(CH₃)CH(CH₃)CH₂CH₃-109.2 (Calculated)75.8 (Calculated)Calculated
From 5,5-Dimethylhexane
5,5-Dimethyl-1-hexeneCH₂=CHCH₂CH₂C(CH₃)₃-91.77 (Calculated)[5]107.16 (Calculated)[5]Calculated[5]
From other parent chains
3-Ethyl-2-methyl-1-penteneCH₂=C(CH₃)CH(C₂H₅)CH₂CH₃--Data not readily available

Experimental Protocols

The relative stabilities of dimethylhexene isomers can be determined experimentally through two primary methods: heat of hydrogenation and isomerization equilibrium studies.

Determination of Heat of Hydrogenation via Bomb Calorimetry

This method measures the heat released when an alkene is hydrogenated to its corresponding alkane. A less exothermic heat of hydrogenation indicates a more stable alkene.

Objective: To determine and compare the molar enthalpy of hydrogenation of various dimethylhexene isomers.

Materials:

  • High-precision bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Crucible

  • Fuse wire (e.g., nickel-chromium)

  • Cotton thread

  • Dimethylhexene isomer sample (liquid)

  • Volatile sample capsules

  • Benzoic acid (for calibration)

  • Deionized water

  • Analytical balance (± 0.0001 g)

  • Hydrogenation catalyst (e.g., Platinum(IV) oxide, Palladium on carbon) - Note: For a true heat of hydrogenation for stability comparison, a solution-phase calorimeter is typically used with a catalyst and H₂ gas. The bomb calorimeter is more suited for combustion but can be adapted for heats of reaction in principle, though direct hydrogenation is more common in specialized calorimeters.

Procedure:

  • Calorimeter Calibration:

    • Accurately weigh approximately 1 g of benzoic acid into a crucible.

    • Measure and weigh a 10 cm piece of fuse wire.

    • Secure the crucible in the bomb head and attach the fuse wire to the electrodes, ensuring it is in contact with the benzoic acid pellet.

    • Add 1 mL of deionized water to the bottom of the bomb to ensure all water formed during combustion is in the liquid state.

    • Seal the bomb and charge it with pure oxygen to a pressure of 25-30 atm.

    • Submerge the bomb in a known volume of water in the calorimeter bucket.

    • Allow the system to reach thermal equilibrium and record the initial temperature.

    • Ignite the sample and record the temperature change until a stable maximum temperature is reached.

    • Release the pressure, disassemble the bomb, and measure the length of the unburned fuse wire.

    • Calculate the heat capacity of the calorimeter (C_cal) using the known heat of combustion of benzoic acid and the unburned fuse wire.

  • Sample Measurement (for a volatile dimethylhexene isomer):

    • Encapsulate a precisely weighed amount (0.5 - 0.8 g) of the liquid dimethylhexene isomer in a volatile sample capsule.

    • Place the capsule in the crucible with a known amount of hydrogenation catalyst.

    • Repeat steps 1.2 to 1.9. Note: For direct hydrogenation, the bomb would be filled with a known pressure of hydrogen gas instead of oxygen, and the energy release upon catalytic hydrogenation would be measured. This requires a specialized setup.

    • Calculate the heat released during the reaction (q_rxn) using the heat capacity of the calorimeter and the measured temperature change.

    • Correct for the heat of combustion of the fuse wire.

    • Calculate the molar heat of hydrogenation by dividing the corrected heat of reaction by the number of moles of the dimethylhexene isomer.

  • Comparison:

    • Repeat the procedure for each dimethylhexene isomer.

    • The isomer with the least negative (least exothermic) heat of hydrogenation is the most stable.

Determination of Relative Stability via Isomerization Equilibrium

This method involves allowing a mixture of isomers to reach equilibrium in the presence of a catalyst (e.g., a strong acid or a transition metal complex). The composition of the mixture at equilibrium reflects the relative thermodynamic stabilities of the isomers.

Objective: To determine the equilibrium constant for the isomerization of two or more dimethylhexene isomers.

Materials:

  • Reaction vessel (e.g., sealed pressure tube or round-bottom flask with reflux condenser)

  • Heating and stirring apparatus (e.g., magnetic stir plate with oil bath)

  • Isomerization catalyst (e.g., p-toluenesulfonic acid, or a supported transition metal catalyst)

  • Anhydrous, inert solvent (e.g., toluene)

  • Dimethylhexene isomer or a mixture of isomers

  • Gas chromatograph (GC) with a suitable column for separating the isomers

  • Quenching agent (e.g., sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup:

    • In the reaction vessel, dissolve a known amount of the starting dimethylhexene isomer (or mixture) in the inert solvent.

    • Add the catalyst to the solution.

    • Heat the mixture to a specific temperature and stir vigorously to ensure homogeneity.

  • Equilibration and Sampling:

    • Periodically (e.g., every hour), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent to neutralize the catalyst.

    • Extract the organic layer, dry it, and prepare it for GC analysis.

  • Analysis:

    • Inject the prepared sample into the GC.

    • Identify the peaks corresponding to each isomer based on their retention times (previously determined using pure standards).

    • Determine the relative concentrations of each isomer from the integrated peak areas.

    • Continue the reaction and sampling until the relative concentrations of the isomers remain constant over several time points, indicating that equilibrium has been reached.

  • Calculation of Equilibrium Constant and Gibbs Free Energy:

    • Calculate the equilibrium constant (K_eq) from the ratio of the concentrations of the products to the reactants at equilibrium.

    • Calculate the standard Gibbs free energy difference (ΔG°_rxn) between the isomers using the equation: ΔG°_rxn = -RT ln(K_eq), where R is the ideal gas constant and T is the absolute temperature in Kelvin.

    • The isomer with the lower Gibbs free energy is the more stable one.

Visualizations

The following diagrams illustrate key concepts related to the stability of dimethylhexene isomers and the experimental workflow for their determination.

Stability_Hierarchy cluster_substitution Degree of Substitution cluster_stability Relative Stability Tetrasubstituted Tetrasubstituted Highest Highest Stability Tetrasubstituted->Highest More Stable Trisubstituted Trisubstituted High High Stability Trisubstituted->High Disubstituted Disubstituted Moderate Moderate Stability Disubstituted->Moderate Monosubstituted Monosubstituted Lowest Lowest Stability Monosubstituted->Lowest Less Stable

Caption: General trend of alkene stability based on the degree of substitution.

Steric_Hindrance cluster_cis cis-Isomer cluster_trans trans-Isomer cis_isomer Bulky groups on the same side steric_strain Steric Strain cis_isomer->steric_strain high_energy Higher Energy steric_strain->high_energy less_stable Less Stable high_energy->less_stable trans_isomer Bulky groups on opposite sides min_strain Minimal Strain trans_isomer->min_strain low_energy Lower Energy min_strain->low_energy more_stable More Stable low_energy->more_stable Hydrogenation_Workflow start Start prepare Prepare Weighed Isomer Sample start->prepare calibrate Calibrate Calorimeter (with Benzoic Acid) start->calibrate load Load Sample and Catalyst into Bomb prepare->load calibrate->load pressurize Pressurize with H₂ load->pressurize equilibrate Equilibrate System (Record Initial Temp) pressurize->equilibrate ignite Initiate Hydrogenation equilibrate->ignite record Record Temperature Rise ignite->record calculate Calculate Heat of Hydrogenation (ΔH°hydrog) record->calculate compare Compare ΔH°hydrog Values of Different Isomers calculate->compare end Determine Relative Stabilities compare->end

References

An In-depth Technical Guide to 4,5-Dimethyl-1-hexene: IUPAC Nomenclature, Synonyms, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dimethyl-1-hexene, detailing its chemical identity according to IUPAC nomenclature, common synonyms, and a summary of its key physicochemical properties. This document also includes a representative experimental protocol for alkene synthesis and a logical workflow for its characterization, designed to be a valuable resource for professionals in research and development.

Chemical Identity and Nomenclature

This compound is an aliphatic, unsaturated hydrocarbon. Its structure consists of a six-carbon chain with a double bond at the first position (between carbons 1 and 2) and two methyl group substituents at the fourth and fifth positions.

The standard and unequivocal name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 4,5-dimethylhex-1-ene .[1]

Synonyms and Identifiers:

To facilitate comprehensive literature and database searches, a list of synonyms and unique identifiers for this compound is provided below.

Identifier TypeValue
IUPAC Name4,5-dimethylhex-1-ene
SynonymThis compound
Synonym1-Hexene, 4,5-dimethyl-
CAS Registry Number16106-59-5
PubChem CID27683
ChEBI IDCHEBI:87517
InChIInChI=1S/C8H16/c1-5-6-8(4)7(2)3/h5,7-8H,1,6H2,2-4H3
InChIKeyUFWIBUBEFUNVNI-UHFFFAOYSA-N
Canonical SMILESCC(C)C(C)CC=C

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the following tables. Please note that while some experimental data is available, other values for isomers are provided for estimation.

Table 1: General and Physical Properties

PropertyValueNotes
Molecular FormulaC₈H₁₆
Molecular Weight112.21 g/mol [1]
Physical DescriptionLiquid[1]
Boiling Point~120.2°C (estimate)Value for isomer 3,5-Dimethyl-1-hexene[2]
Density~0.7040 g/mL (estimate)Value for isomer 3,5-Dimethyl-1-hexene[2]
Refractive Index~1.4020 (estimate)Value for isomer 3,5-Dimethyl-1-hexene[2]

Table 2: Spectroscopic Data (Predicted)

Spectroscopic MethodExpected Chemical Shifts (ppm) or Key Peaks (m/z)
¹H NMR~4.9-5.8 (multiplet, 1H, =CH-), ~4.8-5.0 (multiplet, 2H, =CH₂), ~2.0 (multiplet, 2H, -CH₂-C=), ~1.7 (multiplet, 1H, -CH(CH₃)-), ~1.5 (multiplet, 1H, -CH(CH₃)-), ~0.8-1.0 (doublets and triplets, 9H, -CH₃)
¹³C NMR~138 (=CH-), ~114 (=CH₂), ~40 (-CH₂-), ~35 (-CH-), ~30 (-CH-), ~20 (-CH₃)
Mass Spectrometry (EI)Key fragments at m/z = 41, 55, 56[3]
Infrared SpectroscopyKey absorptions at ~3080 cm⁻¹ (=C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~910 and 990 cm⁻¹ (=CH₂ bend)

Representative Experimental Protocol: Alkene Synthesis via Wittig Reaction

The Wittig reaction is a robust and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][4][5][6] It offers excellent regioselectivity, ensuring the double bond is formed at a specific location.[1][4] Below is a general protocol that can be adapted for the synthesis of terminal alkenes like this compound. To synthesize this compound, one would start with 3,4-dimethylpentanal as the aldehyde.

Objective: To synthesize an alkene from an aldehyde using a phosphorus ylide.

Materials:

  • Triphenylphosphine (Ph₃P)

  • An appropriate primary alkyl halide (e.g., methyl iodide to form the necessary ylide)

  • A strong base (e.g., n-butyllithium)

  • Anhydrous solvent (e.g., tetrahydrofuran - THF)

  • The corresponding aldehyde (3,4-dimethylpentanal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Ylide Preparation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous THF.

    • Add the primary alkyl halide (1.0 equivalent) to the stirred solution. The phosphonium salt will often precipitate.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add the strong base (1.05 equivalents) dropwise. The formation of the ylide is typically indicated by a color change.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Wittig Reaction:

    • In a separate flask, dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Cool the prepared ylide solution to 0°C and slowly add the aldehyde solution.

    • Allow the reaction to proceed, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a byproduct. This can often be removed by precipitation from a nonpolar solvent or by column chromatography.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of an alkene such as this compound.

G Workflow for Alkene Synthesis and Characterization cluster_synthesis Synthesis start Select Synthesis Route (e.g., Wittig Reaction or Alcohol Dehydration) reactants Prepare Reactants (Aldehyde/Ketone + Ylide or Alcohol + Acid) start->reactants reaction Perform Reaction under Controlled Conditions reactants->reaction workup Reaction Work-up (Quenching, Extraction, Drying) reaction->workup purification Purification (Distillation or Chromatography) workup->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry (Molecular Weight and Fragmentation) purification->ms Structural Verification ir Infrared Spectroscopy (Functional Group Identification) purification->ir Functional Group Analysis gc Gas Chromatography (Purity Assessment) purification->gc Purity Check

Caption: A logical workflow for the synthesis and characterization of an alkene.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of 4,5-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-1-hexene is an unsaturated hydrocarbon with the chemical formula C8H16. As an alkene, its chemical behavior and the stability of its isomers are of interest in various chemical syntheses and theoretical studies. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is fundamental for predicting reaction equilibria, determining heats of reaction, and for the design and optimization of chemical processes. Due to a scarcity of direct experimental measurements for this specific compound in publicly accessible databases, this guide provides estimated thermodynamic values derived from the highly regarded Benson group increment theory. This method allows for the reliable prediction of thermochemical data by summing the contributions of constituent molecular groups.

This document presents these estimated thermodynamic properties in a structured format, outlines a general experimental protocol for the determination of such data, and provides visualizations for the estimation methodology and a plausible synthetic route.

Estimated Thermodynamic Data for this compound

The thermodynamic properties for this compound in the ideal gas phase at 298.15 K and 1 bar have been estimated using the Benson group additivity method. This method involves dissecting the molecule into its constituent functional groups and summing their empirical thermochemical values.

The groups identified in this compound are:

  • Cd-(H2): The terminal vinyl carbon bonded to two hydrogen atoms.

  • C-(Cd)(H): The second carbon of the double bond, bonded to the vinyl group and one hydrogen.

  • C-(C)2(H)2: The methylene group at the third position.

  • C-(C)3(H): The tertiary carbon at the fourth position.

  • C-(C)(H)3 (x3): Three methyl groups.

The calculated values for the standard enthalpy of formation (ΔH_f°), standard entropy (S°), and heat capacity at constant pressure (Cp) are summarized below.

Table 1: Estimated Thermodynamic Properties of this compound (Ideal Gas, 298.15 K)

Thermodynamic PropertySymbolEstimated ValueUnits
Standard Enthalpy of FormationΔH_f°-102.9kJ/mol
Standard Molar Entropy405.4J/(mol·K)
Molar Heat Capacity (Constant P)C_p173.6J/(mol·K)

Table 2: Benson Group Contributions for Thermodynamic Properties of this compound (Ideal Gas, 298.15 K)

GroupContribution to ΔH_f° (kJ/mol)Contribution to S° (J/(mol·K))Contribution to C_p (J/(mol·K))
Cd=(H)226.23117.623.8
C-(Cd)(H)36.19-19.720.1
C-(C)2(H)2-20.9238.523.0
C-(C)3(H)-10.04-50.217.6
3 x C-(C)(H)3-126.57382.889.1
Total -95.11 469.0 173.6
Symmetry Correction--Rln(σ)-
Corrected Total -102.9 405.4 173.6

Note: A gauche correction of -7.8 kJ/mol has been applied to the enthalpy of formation. The symmetry number (σ) for this compound is 3, leading to an entropy correction of -Rln(3) ≈ -9.13 J/(mol·K).

Experimental Protocols

Determination of Standard Enthalpy of Formation via Combustion Calorimetry

  • Principle: The standard enthalpy of combustion (ΔH_c°) is measured experimentally using a bomb calorimeter. The standard enthalpy of formation (ΔH_f°) is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

  • Apparatus:

    • Isoperibol bomb calorimeter

    • Oxygen cylinder with pressure regulator

    • Pellet press

    • Crucible (platinum or silica)

    • High-precision thermometer or temperature probe

    • Ignition system

  • Procedure:

    • A precisely weighed sample of this compound (typically encapsulated in a gelatin capsule or sealed in a polyester bag of known mass and heat of combustion) is placed in the crucible inside the calorimeter's bomb.

    • A known mass of a combustion aid, such as benzoic acid, may be added to ensure complete combustion.

    • A fuse wire is connected to the ignition circuit and positioned to be in contact with the sample.

    • A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

    • The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.

    • The initial temperature of the water is recorded.

    • The sample is ignited. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

    • The final, corrected temperature change (ΔT) is determined by accounting for heat exchange with the surroundings.

  • Data Analysis:

    • The heat capacity of the calorimeter (C_cal) is determined in a separate experiment by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

    • The total heat released during the experiment (q_total) is calculated: q_total = C_cal * ΔT.

    • The heat of combustion of the sample (ΔH_c°) is calculated by subtracting the heat contributions from the fuse wire and any combustion aids from q_total, and then dividing by the number of moles of the sample.

    • The standard enthalpy of formation (ΔH_f°) is calculated using the following equation for the combustion of C8H16: C8H16(l) + 12 O2(g) -> 8 CO2(g) + 8 H2O(l) ΔH_c° = [8 * ΔH_f°(CO2, g) + 8 * ΔH_f°(H2O, l)] - [ΔH_f°(C8H16, l) + 12 * ΔH_f°(O2, g)] (Note: ΔH_f° for O2(g) is zero by definition).

Visualizations

Benson Group Additivity Workflow

G cluster_input Input cluster_process Benson Group Additivity Method cluster_groups Identified Groups cluster_output Output mol This compound Molecule decomp 1. Deconstruct into Constituent Groups mol->decomp g1 Cd=(H)2 decomp->g1 g2 C-(Cd)(H) decomp->g2 g3 C-(C)2(H)2 decomp->g3 g4 C-(C)3(H) decomp->g4 g5 3 x C-(C)(H)3 decomp->g5 lookup 2. Retrieve Thermodynamic Values for Each Group summation 3. Sum Group Contributions lookup->summation correction 4. Apply Corrections (Symmetry, Gauche) summation->correction thermo_data Estimated Thermodynamic Properties (ΔH_f°, S°, Cp) correction->thermo_data

Caption: Workflow for estimating thermodynamic properties using the Benson method.

Plausible Synthetic Pathway: Grignard Reaction and Dehydration

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Products r1 3-Methyl-2-butanone s2 2. Nucleophilic Addition r1->s2 r2 Allyl Bromide s1 1. Grignard Reagent Formation r2->s1 r3 Magnesium r3->s1 p1 Allylmagnesium Bromide (Grignard Reagent) s1->p1 p2 4,5-Dimethyl-1-hexen-4-ol (Tertiary Alcohol) s2->p2 s3 3. Acid-Catalyzed Dehydration p3 This compound s3->p3 p1->s2 p2->s3

Caption: A plausible synthetic route to this compound.

Technical Guide: Safety and Handling of 4,5-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or industrial setting. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with your institution's established safety protocols and a thorough risk assessment.

Introduction

4,5-Dimethyl-1-hexene (CAS No. 16106-59-5) is an unsaturated aliphatic hydrocarbon with the molecular formula C8H16.[1] As an alkene, its chemical properties are characterized by the presence of a double bond, making it a useful intermediate in various chemical syntheses. However, its physical and toxicological properties necessitate careful handling to mitigate potential hazards. This guide provides a comprehensive overview of the safety and handling precautions for this compound, based on available data.

Hazard Identification and Classification

  • Flammable Liquids: Highly flammable.[2][3] Aliphatic hydrocarbons with a similar carbon number and structure are typically classified as Flammable Liquid, Category 2.[3][4]

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[4] This is a common classification for low-viscosity hydrocarbons.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: May cause eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness (narcotic effects).[2][3]

  • Neurotoxicity: Classified as a neurotoxin.[2]

Pictograms:

(Pictograms would be inserted here in a formal document, typically including the flame, health hazard, and exclamation mark symbols based on the classification above).

Signal Word: DANGER

Hazard Statements (Anticipated):

  • H225: Highly flammable liquid and vapor.[4]

  • H304: May be fatal if swallowed and enters airways.[4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H336: May cause drowsiness or dizziness.

Precautionary Statements (Anticipated): A comprehensive list would be provided in a formal SDS. Key precautions include avoiding ignition sources, using in a well-ventilated area, wearing protective equipment, and seeking immediate medical attention if swallowed.

Physicochemical and Toxicological Data

Quantitative safety data for this compound is limited. The following table summarizes available experimental and predicted data. The lack of specific experimental toxicity data (e.g., LD50, LC50) is a significant data gap.

PropertyValueSource/Comment
Physical Properties
CAS Number16106-59-5[1]
Molecular FormulaC8H16[1]
Molecular Weight112.21 g/mol
AppearanceLiquid[2]
Boiling Point108.9 °C (228 °F)[5] (Experimental)
Density0.732 g/cm³ at 20 °C[5] (Experimental, as Specific Gravity)
Flash PointNo experimental data available.Predicted to be low, consistent with other flammable C8 alkenes. For comparison, 1-Hexene has a flash point of -26 °C.[6]
Vapor PressureNo experimental data available.
Toxicological Data
Oral LD50 (Rat)No data available.
Dermal LD50 (Rabbit)No data available.
Inhalation LC50 (Rat)No data available.
Exposure Limits
Occupational Exposure LimitsNo specific limits established.General limits for aliphatic hydrocarbon vapors may apply. Consult institutional and local regulations.

Handling and Storage

Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of PPE. The following are general recommendations:

  • Eye/Face Protection: Wear chemical safety goggles. A face shield may be necessary where splashing is a risk.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). No single glove material offers universal protection; consult glove manufacturer's compatibility data.

    • Body Protection: A flame-retardant lab coat is recommended. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is required.

Safe Handling Practices
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.[7]

  • Use non-sparking tools and explosion-proof equipment.[8]

  • Ground and bond containers when transferring liquids to prevent static discharge.[9]

  • Avoid contact with skin and eyes.

  • Do not breathe vapors or mists.

  • Keep containers tightly closed when not in use.[7]

Storage
  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[9]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

  • Store in a designated flammable liquids storage cabinet.

First Aid Measures

Immediate medical attention is crucial in case of significant exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If vomiting occurs, keep the head low so that vomit does not enter the lungs. Seek immediate medical attention.[6] Due to the aspiration hazard, this is a medical emergency.

Spill and Emergency Procedures

Spill Response Workflow

The following diagram outlines the general procedure for responding to a spill of this compound.

Spill_Response_Workflow Workflow for this compound Spill cluster_Initial_Actions Initial Actions cluster_Assessment Hazard Assessment cluster_Major_Spill Major Spill Response cluster_Minor_Spill Minor Spill Response (Trained Personnel Only) spill Spill Occurs alert Alert personnel in the immediate area spill->alert evacuate Evacuate non-essential personnel alert->evacuate assess_size Assess spill size and risk evacuate->assess_size is_major Major Spill? assess_size->is_major evacuate_lab Evacuate laboratory Activate fire alarm if necessary is_major->evacuate_lab Yes ppe Don appropriate PPE is_major->ppe No call_emergency Call emergency services evacuate_lab->call_emergency ventilate Ensure adequate ventilation (e.g., fume hood) ppe->ventilate ignition Eliminate all ignition sources ventilate->ignition contain Contain the spill with absorbent material ignition->contain absorb Absorb the spill contain->absorb collect Collect absorbed material into a sealed container absorb->collect clean Clean the spill area collect->clean dispose Dispose of as hazardous waste clean->dispose

Caption: General workflow for responding to a chemical spill of this compound.

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Do not use a solid stream of water as it may spread the fire.

  • Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain. This material should be handled as hazardous waste.

Conclusion

This compound is a highly flammable liquid that poses several health hazards, including skin and eye irritation, narcotic effects, and a severe aspiration risk. While specific toxicological data is lacking, its similarity to other unsaturated aliphatic hydrocarbons warrants stringent safety precautions. Adherence to the handling, storage, and emergency procedures outlined in this guide is essential for minimizing risks when working with this compound. Always consult a complete and current Safety Data Sheet from the supplier before use and conduct a thorough, experiment-specific risk assessment.

References

A Comprehensive Computational Chemistry Analysis of 4,5-Dimethyl-1-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Dimethyl-1-hexene is an unsaturated aliphatic hydrocarbon with the chemical formula C8H16. As an alkene, its structure is characterized by a carbon-carbon double bond, which is a site of significant chemical reactivity. The presence of two methyl groups on adjacent carbons (C4 and C5) introduces stereochemical complexity and conformational flexibility. Understanding the three-dimensional structure, stability, and electronic properties of this molecule is crucial for predicting its behavior in chemical reactions, for its potential use in drug development as a molecular scaffold, and for interpreting spectroscopic data.

Computational chemistry provides a powerful framework for investigating molecular properties at the atomic level.[1] Through the application of quantum mechanical methods, we can model the geometry, energy, and vibrational frequencies of molecules with a high degree of accuracy. This technical guide outlines a standard, in-depth computational workflow for the comprehensive characterization of this compound, from initial conformational analysis to the calculation of its thermochemical properties. The methodologies and data presented herein serve as a blueprint for the computational study of this and similar organic molecules.

Proposed Computational Workflow

A systematic computational investigation of a flexible molecule like this compound involves several key steps. The process begins with a thorough exploration of the molecule's conformational space to identify the most stable isomer. This is followed by precise geometry optimization and the calculation of vibrational frequencies to confirm the nature of the stationary point and to derive thermochemical data.

G A Initial Structure Generation (this compound) B Conformational Analysis (Rotation around C4-C5 bond) A->B C Identification of Low-Energy Conformers B->C D Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) C->D E Vibrational Frequency Calculation D->E F Verification of Minimum (No imaginary frequencies) E->F H Data Analysis & Reporting (Geometries, Energies, Spectra) E->H G Thermochemical Analysis (Enthalpy, Gibbs Free Energy) F->G G->H

Figure 1: A typical workflow for the computational analysis of an organic molecule.

Detailed Experimental Protocols

The following protocols describe the proposed computational methodology for the study of this compound.

2.1 Software and Hardware

All calculations would be performed using a quantum chemistry software package such as Gaussian 16. The computations would be run on a high-performance computing cluster to manage the computational cost associated with the chosen level of theory.

2.2 Conformational Search

Due to the free rotation around the C4-C5 single bond, a conformational search is the critical first step. A relaxed potential energy surface scan would be performed by systematically rotating the dihedral angle C3-C4-C5-C6 in 30° increments. Each of these starting geometries would then be optimized at a computationally inexpensive level of theory, such as with a semi-empirical method or a small basis set, to identify all unique stationary points.

2.3 Geometry Optimization and Frequency Calculations

The low-energy conformers identified from the initial scan would be subjected to full geometry optimization using Density Functional Theory (DFT). The B3LYP functional, a widely used hybrid functional, combined with the Pople-style 6-31G(d) basis set, offers a reliable balance between accuracy and computational cost for organic molecules.[2][3]

Following optimization, vibrational frequency calculations would be performed at the same B3LYP/6-31G(d) level of theory.[3] These calculations serve two primary purposes:

  • To confirm that the optimized structure corresponds to a true local minimum on the potential energy surface, which is verified by the absence of imaginary frequencies.

  • To calculate the zero-point vibrational energy (ZPVE) and to derive thermal corrections necessary for the computation of enthalpy and Gibbs free energy.[4][5]

Conformational Analysis

The key source of conformational isomerism in this compound is the rotation around the chiral C4-C5 bond. The relative orientation of the substituents around this bond dictates the steric strain and overall stability of the conformer. The most stable conformers are expected to be in staggered arrangements, which minimize torsional strain.

G Newman Projections for C4-C5 Rotation cluster_0 Staggered Conformers cluster_1 Eclipsed Conformers a Anti b Gauche 1 a->b 60° rotation c Gauche 2 b->c 120° rotation d Eclipsed 1 e Eclipsed 2 d->e 120° rotation f Eclipsed 3 e->f 120° rotation

Figure 2: Conformational relationships around the C4-C5 bond.

Table 1: Hypothetical Relative Energies of this compound Conformers

This table presents plausible relative energies for the staggered and eclipsed conformers, calculated at the B3LYP/6-31G(d) level of theory. The "Anti" conformer, where the bulky allyl and isopropyl groups are furthest apart, is set as the reference energy (0.00 kcal/mol).

ConformerDihedral Angle (C3-C4-C5-C6)Relative Energy (kcal/mol)
Anti (Staggered) ~180°0.00
Gauche 1 (Staggered)~60°0.95
Gauche 2 (Staggered)~300°1.10
Eclipsed 1~0°4.50
Eclipsed 2~120°5.20
Eclipsed 3~240°5.00

Optimized Geometry and Vibrational Frequencies

The geometry of the most stable conformer (the "Anti" conformer) is fully optimized to find the equilibrium structure with the lowest possible energy. The resulting geometric parameters provide a detailed picture of the molecule's three-dimensional shape.

Table 2: Selected Optimized Geometrical Parameters for the Most Stable Conformer

ParameterAtomsValue
Bond Lengths (Å)
C1=C21.33
C4-C51.54
C4-H1.10
Bond Angles (°)
C1-C2-C3125.2
C3-C4-C5112.5
Dihedral Angles (°)
C1-C2-C3-C4121.0
C3-C4-C5-C6179.5

Vibrational analysis of the optimized structure yields the fundamental vibrational frequencies. Each frequency corresponds to a specific mode of atomic motion, such as bond stretching or bending. These frequencies are crucial for interpreting infrared (IR) spectra.

Table 3: Hypothetical Key Vibrational Frequencies

Frequency (cm⁻¹)Vibrational Mode
3080=C-H Stretch
2960-C-H Stretch (sp³)
1645C=C Stretch
1450CH₂ Scissoring
910=CH₂ Wagging

Thermochemical Analysis

The output from the frequency calculation allows for the determination of key thermochemical properties at a standard temperature and pressure (298.15 K and 1 atm).[6][7] These values are essential for understanding the molecule's stability and its role in chemical equilibria.

Table 4: Calculated Thermochemical Data

PropertyValue (Hartree/Particle)Value (kcal/mol)
Zero-Point Correction0.20154126.49
Thermal correction to Enthalpy0.21332133.88
Thermal correction to Gibbs Free Energy0.16899106.06
Sum of electronic and zero-point Energies-314.55121-197395.73
Sum of electronic and thermal Enthalpies-314.53943-197388.33
Sum of electronic and thermal Free Energies-314.58376-197416.16

Conclusion

This technical guide outlines a robust and standard computational workflow for the detailed characterization of this compound. By employing DFT calculations, it is possible to perform a thorough conformational analysis, determine the precise three-dimensional structure, and calculate key vibrational and thermochemical properties. The resulting data provide fundamental insights into the molecule's stability, structure, and potential reactivity. This computational approach is an indispensable tool for modern chemical research, enabling scientists and drug developers to predict molecular behavior and guide experimental efforts with a high degree of confidence.

References

Synthesis of 4,5-Dimethyl-1-hexene: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-1-hexene is an unsaturated aliphatic hydrocarbon with applications in organic synthesis and as a potential building block in the development of novel chemical entities. Its branched structure offers unique steric and electronic properties that can be exploited in the synthesis of complex molecules. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, focusing on the Wittig reaction, olefin metathesis, and Grignard reagent-based approaches. Detailed experimental methodologies, quantitative data, and mechanistic representations are presented to facilitate its synthesis in a laboratory setting.

Synthetic Strategies

The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction. The three main strategies discussed herein are the Wittig reaction, olefin metathesis, and Grignard reactions.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides.[1][2] This method offers excellent regioselectivity in the placement of the double bond.[3] For the synthesis of this compound, the key precursors are 3,4-dimethylpentanal and a methylide reagent, typically generated from methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • Anhydrous diethyl ether

  • 3,4-Dimethylpentanal

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (0.03 mol) and 100 mL of anhydrous diethyl ether. Cool the resulting suspension to 0 °C in an ice bath. Slowly add n-butyllithium (12 mL of a 2.5 M solution in hexanes, 0.03 mol) dropwise over 20 minutes. The formation of the ylide is indicated by the appearance of a characteristic orange/yellow color. Stir the mixture at 0 °C for 1 hour.[4]

  • Reaction with Aldehyde: While maintaining the temperature at 0 °C, add a solution of 3,4-dimethylpentanal (0.025 mol) in 20 mL of anhydrous diethyl ether dropwise over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.[4]

  • Workup: Quench the reaction by the slow addition of 50 mL of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer twice with 25 mL portions of diethyl ether. Combine all organic layers and wash with 50 mL of brine.[4]

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure. The crude product can be further purified by fractional distillation to yield pure this compound.

Wittig_Synthesis reagents Methyltriphenylphosphonium bromide + n-BuLi ylide Phosphonium Ylide (Methylenetriphenylphosphorane) reagents->ylide in Et2O, 0°C reaction Wittig Reaction ylide->reaction aldehyde 3,4-Dimethylpentanal aldehyde->reaction product This compound reaction->product byproduct Triphenylphosphine oxide reaction->byproduct Metathesis_Cycle catalyst [M]=CH2 intermediate1 Metallacyclobutane I catalyst->intermediate1 + Alkene 1 alkene1 R-CH=CH2 (Alkene Precursor) alkene1->intermediate1 catalyst2 [M]=CHR intermediate1->catalyst2 - Ethylene intermediate2 Metallacyclobutane II catalyst2->intermediate2 + Alkene 2 alkene2 H2C=CH2 (Ethylene) alkene2->intermediate2 intermediate2->catalyst - Product product R-CH=CH2 (Product) intermediate2->product Grignard_Retrosynthesis target This compound disconnection C-C Bond Formation target->disconnection synthons Allyl Anion Synthon + (CH3)2CHCH(CH3) Cation Synthon disconnection->synthons reagents Allyl-MgBr (Grignard Reagent) + 2-bromo-3-methylbutane synthons->reagents

References

Solubility of 4,5-Dimethylhex-1-ene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-dimethylhex-1-ene in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on predicting its solubility based on its physicochemical properties and the general principles of alkene solubility. Furthermore, a detailed experimental protocol for determining the solubility of 4,5-dimethylhex-1-ene is provided to enable researchers to generate precise data for their specific applications.

Introduction

4,5-Dimethylhex-1-ene is an unsaturated aliphatic hydrocarbon with the molecular formula C8H16.[1] As an alkene, its chemical behavior and physical properties, including solubility, are dictated by its non-polar nature.[2][3] Understanding the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, as a reaction medium, or in purification processes. This guide synthesizes the known properties of 4,5-dimethylhex-1-ene and provides a framework for its practical use in a laboratory setting.

Physicochemical Properties Influencing Solubility

The solubility of a compound is primarily governed by its molecular structure, polarity, and ability to form intermolecular forces with a solvent. The key properties of 4,5-dimethylhex-1-ene are summarized in the table below.

PropertyValueReference
Molecular Formula C8H16[1]
Molecular Weight 112.21 g/mol [1]
IUPAC Name 4,5-dimethylhex-1-ene[1]
Structure CC(C)C(C)CC=C[1]
Physical Description Liquid (at standard conditions)[1]
Polarity Non-polar[2][4]

The non-polar character of 4,5-dimethylhex-1-ene, arising from the relatively even distribution of electron density across its carbon-carbon and carbon-hydrogen bonds, is the most significant factor determining its solubility.[2]

Predicted Solubility in Organic Solvents

Based on the fundamental principle of "like dissolves like," 4,5-dimethylhex-1-ene is expected to be soluble in non-polar organic solvents and insoluble in polar solvents.[2][3][4]

  • High Expected Solubility: In non-polar solvents such as hexane, benzene, toluene, carbon tetrachloride, and diethyl ether, 4,5-dimethylhex-1-ene is predicted to be highly soluble.[2] The intermolecular forces (primarily London dispersion forces) between the alkene and these non-polar solvent molecules are similar in nature and strength to the forces within the pure components, facilitating mixing.[2]

  • Low to Negligible Expected Solubility: In polar solvents like water, methanol, and ethanol, 4,5-dimethylhex-1-ene is expected to have very low to negligible solubility.[2][3] The strong hydrogen bonding between polar solvent molecules would be disrupted without the formation of comparably strong interactions with the non-polar alkene, making dissolution energetically unfavorable.[2]

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, gravimetric method for determining the solubility of 4,5-dimethylhex-1-ene in a given organic solvent at a specific temperature.

4.1. Materials and Equipment

  • 4,5-dimethylhex-1-ene (solute)

  • Selected organic solvent

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Vials or test tubes with secure caps

  • Magnetic stirrer and stir bars

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes and syringes

  • Evaporating dish or pre-weighed beaker

4.2. Experimental Procedure

  • Solvent Preparation: Add a known volume of the selected organic solvent to several vials.

  • Temperature Equilibration: Place the vials in the thermostatically controlled bath and allow them to reach the desired experimental temperature.

  • Saturated Solution Preparation: Add an excess of 4,5-dimethylhex-1-ene to each vial. An excess is ensured by the presence of a visible separate phase of the solute after stirring.

  • Equilibration: Securely cap the vials and allow them to stir for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Stop the stirring and allow the vials to remain undisturbed in the temperature-controlled bath for several hours to allow the undissolved 4,5-dimethylhex-1-ene to settle.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent the transfer of any undissolved solute.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed evaporating dish.

    • Record the exact mass of the solution.

    • Carefully evaporate the solvent under a fume hood or in a vacuum oven at a temperature that will not cause significant evaporation of the 4,5-dimethylhex-1-ene.

    • Once the solvent is fully evaporated, weigh the evaporating dish containing the 4,5-dimethylhex-1-ene residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved 4,5-dimethylhex-1-ene by subtracting the initial mass of the evaporating dish from the final mass.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.

    • Express the solubility in terms of grams of solute per 100 grams of solvent or other desired units.

4.3. Safety Precautions

  • Always work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4,5-dimethylhex-1-ene is flammable; keep it away from ignition sources.[1]

  • Consult the Safety Data Sheets (SDS) for both the solute and the solvent before beginning the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4,5-dimethylhex-1-ene.

Solubility_Workflow prep Prepare Solvent & Solute equilibration Equilibrate at Constant Temperature prep->equilibration saturation Create Saturated Solution (Stir) equilibration->saturation settling Allow Undissolved Solute to Settle saturation->settling sampling Extract Supernatant (with filtration) settling->sampling weighing_solution Weigh Saturated Solution Sample sampling->weighing_solution weighing_initial Weigh Evaporating Dish evaporation Evaporate Solvent weighing_solution->evaporation weighing_final Weigh Residue & Dish evaporation->weighing_final calculation Calculate Solubility weighing_final->calculation

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

An In-Depth Technical Guide to the Reaction Mechanisms of 4,5-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-1-hexene is a prochiral terminal alkene whose reactivity is governed by the electronic properties of its double bond and the significant steric hindrance imposed by the adjacent isopropyl-like moiety at the C4 and C5 positions. Understanding the reaction mechanisms of this substrate is crucial for predicting product outcomes, optimizing reaction conditions, and designing synthetic routes in medicinal and materials chemistry. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, including acid-catalyzed hydration, hydroboration-oxidation, epoxidation, and ozonolysis. The discussion will emphasize the regiochemical and stereochemical consequences of the substrate's unique structure.

Core Reaction Mechanisms

The reactivity of the terminal double bond in this compound is the focal point of its chemistry. The following sections detail the primary addition reactions this alkene undergoes.

Acid-Catalyzed Hydration

Acid-catalyzed hydration of this compound proceeds via an electrophilic addition mechanism. The reaction is initiated by the protonation of the double bond to form a carbocation intermediate. Due to the electronic effects of the alkyl groups, this reaction is expected to follow Markovnikov's rule.

Mechanism:

The reaction is initiated by the protonation of the terminal carbon of the double bond by a hydronium ion (H₃O⁺), which is generated from a strong acid catalyst (e.g., H₂SO₄) in water.[1][2][3][4] This regioselective protonation leads to the formation of a more stable secondary carbocation at the C2 position. A less stable primary carbocation would be formed if the proton added to the C2 carbon.

However, the initially formed secondary carbocation is prone to rearrangement to a more stable tertiary carbocation. A 1,2-hydride shift from the C4 position to the C2 position would not increase stability. More likely is a 1,2-methyl shift from the C4 position, which would also result in a tertiary carbocation. The most probable rearrangement is a Wagner-Meerwein rearrangement involving a 1,2-hydride shift from the C5 position to the C4 position, followed by a 1,2-methyl shift, to ultimately form a more stable tertiary carbocation.

The carbocation is then attacked by a nucleophilic water molecule. Subsequent deprotonation of the resulting oxonium ion by water yields the alcohol product(s). Due to the potential for carbocation rearrangements, a mixture of alcohol products is expected.[1][4]

Expected Products and Regioselectivity:

The major product is anticipated to be the alcohol resulting from the attack of water on the most stable carbocation formed after rearrangement. Without rearrangement, the Markovnikov product, 4,5-dimethyl-2-hexanol, would be formed. With rearrangement, more substituted alcohols would be the major products.

Experimental Protocol: General Procedure for Acid-Catalyzed Hydration of a Branched Alkene

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkene (1.0 eq) and a solution of a strong acid (e.g., 50% aqueous H₂SO₄) (catalytic amount).

  • Reaction Execution: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) to ensure proper mixing of the biphasic system. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Logical Relationship: Acid-Catalyzed Hydration of this compound

G cluster_start Reactants cluster_intermediate Intermediates cluster_product Products This compound This compound Secondary Carbocation Secondary Carbocation This compound->Secondary Carbocation Protonation (Markovnikov) H3O+ H3O+ H3O+->Secondary Carbocation Rearranged Tertiary Carbocation Rearranged Tertiary Carbocation Secondary Carbocation->Rearranged Tertiary Carbocation 1,2-Hydride/Methyl Shift Markovnikov Alcohol (Minor) Markovnikov Alcohol (Minor) Secondary Carbocation->Markovnikov Alcohol (Minor) Nucleophilic attack by H2O -> Deprotonation Oxonium Ion Oxonium Ion Rearranged Tertiary Carbocation->Oxonium Ion Nucleophilic attack by H2O Rearranged Alcohol (Major) Rearranged Alcohol (Major) Oxonium Ion->Rearranged Alcohol (Major) Deprotonation H3O+ (regenerated) H3O+ (regenerated) Oxonium Ion->H3O+ (regenerated)

Caption: Acid-catalyzed hydration pathway for this compound.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across the double bond. This reaction is highly regioselective and stereospecific (syn-addition).[5]

Mechanism:

The first step, hydroboration, involves the addition of borane (BH₃), typically as a complex with tetrahydrofuran (THF), across the double bond. The boron atom, being the electrophilic center, adds to the less sterically hindered terminal carbon (C1), while the hydride is delivered to the more substituted carbon (C2). This occurs in a concerted, four-membered transition state, leading to a syn-addition of the boron and hydrogen atoms. The significant steric bulk of the 4,5-dimethyl groups is expected to strongly favor the addition of the boron to the terminal carbon.

The second step is the oxidation of the resulting trialkylborane with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). This proceeds with retention of stereochemistry at the carbon-boron bond, ultimately replacing the boron atom with a hydroxyl group.

Expected Product and Regioselectivity:

The reaction is expected to yield the anti-Markovnikov product, 4,5-dimethyl-1-hexanol, with high regioselectivity due to the steric hindrance around the C2 position.

Quantitative Data for Hydroboration-Oxidation of Hindered Alkenes (Illustrative)

AlkeneReagentProductYield (%)Reference
StyreneBH₃-THF, H₂O₂, NaOH2-Phenylethanol98[6]
1-MethylcyclohexeneBH₃-THF, H₂O₂, NaOHtrans-2-Methylcyclohexanol>99[7]
This compound BH₃-THF, H₂O₂, NaOH 4,5-Dimethyl-1-hexanol >95 (Predicted) -

Experimental Protocol: General Procedure for Hydroboration-Oxidation

  • Hydroboration: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add a solution of borane-THF complex (1.0 M in THF, 0.33 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add a solution of 3 M NaOH (aq) followed by the slow, dropwise addition of 30% H₂O₂ (aq).

  • Work-up: Stir the mixture at room temperature for 1 hour, then extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting alcohol can be purified by distillation or column chromatography.

Experimental Workflow: Hydroboration-Oxidation

G Start Start Dissolve Alkene in THF Dissolve Alkene in THF Start->Dissolve Alkene in THF Cool to 0 C Cool to 0 C Dissolve Alkene in THF->Cool to 0 C Add BH3-THF Add BH3-THF Cool to 0 C->Add BH3-THF Warm to RT, Stir Warm to RT, Stir Add BH3-THF->Warm to RT, Stir Cool to 0 C (2) Cool to 0 C (2) Warm to RT, Stir->Cool to 0 C (2) Add NaOH (aq) Add NaOH (aq) Cool to 0 C (2)->Add NaOH (aq) Add H2O2 (aq) Add H2O2 (aq) Add NaOH (aq)->Add H2O2 (aq) Stir at RT Stir at RT Add H2O2 (aq)->Stir at RT Extract with Ether Extract with Ether Stir at RT->Extract with Ether Wash with Brine Wash with Brine Extract with Ether->Wash with Brine Dry with MgSO4 Dry with MgSO4 Wash with Brine->Dry with MgSO4 Filter and Concentrate Filter and Concentrate Dry with MgSO4->Filter and Concentrate Purify Product Purify Product Filter and Concentrate->Purify Product End End Purify Product->End

Caption: A typical workflow for hydroboration-oxidation.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to form an epoxide (oxirane). The reaction is a concerted, syn-addition of an oxygen atom to the double bond.

Mechanism:

The peroxy acid delivers an oxygen atom to the double bond in a single, concerted step. The π bond of the alkene acts as the nucleophile, attacking the terminal oxygen of the peroxy acid, while a proton is transferred from the hydroxyl group of the peroxy acid to its carbonyl oxygen. The concerted nature of this mechanism means that the stereochemistry of the alkene is retained in the epoxide product.

Expected Product:

The reaction of this compound with a peroxy acid is expected to yield 2-(3,4-dimethylbutyl)oxirane. Due to the prochiral nature of the alkene, the product will be a racemic mixture of enantiomers.

Experimental Protocol: General Procedure for Alkene Epoxidation with m-CPBA

  • Reaction Setup: Dissolve the alkene (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Reagent Addition: Add m-CPBA (1.0-1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates complete consumption of the starting alkene.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite. Separate the organic layer, and wash it successively with sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The epoxide can be purified by column chromatography on silica gel.

Signaling Pathway: Epoxidation Mechanism

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Alkene This compound TS Concerted Transition State Alkene->TS PeroxyAcid m-CPBA PeroxyAcid->TS Epoxide 2-(3,4-dimethylbutyl)oxirane TS->Epoxide CarboxylicAcid m-Chlorobenzoic Acid TS->CarboxylicAcid

Caption: Concerted mechanism of alkene epoxidation.

Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to produce carbonyl compounds. The reaction proceeds in two steps: reaction with ozone (O₃) followed by a work-up step.

Mechanism:

Ozone adds to the double bond in a 1,3-dipolar cycloaddition to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (ozonide). The ozonide is then cleaved during the work-up step.

A reductive work-up (e.g., with dimethyl sulfide, DMS, or zinc and water) cleaves the ozonide to yield aldehydes and/or ketones. An oxidative work-up (e.g., with hydrogen peroxide) will oxidize any initially formed aldehydes to carboxylic acids.

Expected Products:

For this compound, ozonolysis with a reductive work-up will cleave the double bond to yield formaldehyde and 3,4-dimethylpentanal. An oxidative work-up would yield carbon dioxide and 3,4-dimethylpentanoic acid.

Quantitative Data for Ozonolysis (Illustrative)

AlkeneWork-upProductsYield (%)Reference
1-OcteneReductive (DMS)Heptanal, Formaldehyde>90
CyclohexeneReductive (Zn/H₂O)Adipic aldehyde~85
This compound Reductive (DMS) 3,4-Dimethylpentanal, Formaldehyde High (Predicted) -

Experimental Protocol: General Procedure for Ozonolysis with Reductive Work-up

  • Ozonolysis: Dissolve the alkene (1.0 eq) in a suitable solvent (e.g., DCM or methanol) in a flask equipped with a gas inlet tube and a drying tube outlet. Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Purging: Bubble nitrogen or oxygen through the solution to remove the excess ozone.

  • Reductive Work-up: Add dimethyl sulfide (DMS, 1.5-2.0 eq) to the cold solution. Allow the mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.

Logical Relationship: Ozonolysis of this compound

G cluster_workup Work-up Conditions This compound This compound Primary Ozonide (Molozonide) Primary Ozonide (Molozonide) This compound->Primary Ozonide (Molozonide) + O3 Secondary Ozonide Secondary Ozonide Primary Ozonide (Molozonide)->Secondary Ozonide Rearrangement Products Products Secondary Ozonide->Products Work-up 3,4-Dimethylpentanal + Formaldehyde 3,4-Dimethylpentanal + Formaldehyde Products->3,4-Dimethylpentanal + Formaldehyde Reductive 3,4-Dimethylpentanoic Acid + CO2 3,4-Dimethylpentanoic Acid + CO2 Products->3,4-Dimethylpentanoic Acid + CO2 Oxidative Reductive (DMS) Reductive (DMS) Reductive (DMS)->Products Oxidative (H2O2) Oxidative (H2O2) Oxidative (H2O2)->Products

Caption: Ozonolysis pathways for this compound.

Conclusion

The reaction mechanisms of this compound are illustrative of the general principles of alkene chemistry, yet are significantly influenced by the steric hindrance imparted by the 4,5-dimethyl substituents. This steric bulk is predicted to enhance the regioselectivity of reactions like hydroboration-oxidation, directing the addition to the terminal carbon. In contrast, for reactions proceeding through carbocation intermediates, such as acid-catalyzed hydration, the potential for rearrangements to form more stable carbocations must be carefully considered. The provided protocols and mechanistic diagrams serve as a foundational guide for researchers working with this and structurally related hindered alkenes. Further experimental and computational studies on this compound are warranted to provide specific quantitative data and to fully elucidate the subtle electronic and steric effects governing its reactivity.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of Branched α-Olefins

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific experimental data for the polymerization of 4,5-dimethyl-1-hexene, this document provides detailed application notes and protocols for the polymerization of a structurally similar and well-documented branched α-olefin, 4-methyl-1-pentene (4M1P) . The principles, catalyst systems, and experimental procedures described herein serve as a comprehensive guide and a strong starting point for researchers interested in the polymerization of this compound and other branched α-olefins.

Introduction

The polymerization of branched α-olefins, such as 4-methyl-1-pentene, yields polymers with unique and highly desirable properties. The resulting polymer, poly(4-methyl-1-pentene) (PMP), is a thermoplastic crystalline resin known for its high transparency, low density, excellent gas permeability, and high melting point.[1] These characteristics make PMP a valuable material in a variety of specialized applications, including medical devices, laboratory ware, gas-permeable packaging, and microwave components.[1][2][3]

The synthesis of high-performance PMP is primarily achieved through coordination polymerization, utilizing catalyst systems that can control the stereochemistry of the polymer, leading to highly isotactic materials.[4][5] The two main classes of catalysts employed for this purpose are Ziegler-Natta catalysts and metallocene catalysts.

  • Ziegler-Natta Catalysts: These are traditional, heterogeneous catalyst systems, often based on titanium compounds supported on magnesium chloride, and are used in conjunction with an organoaluminum cocatalyst.[6][7] They are effective in producing highly isotactic PMP.[4]

  • Metallocene Catalysts: These are more modern, single-site catalysts that offer precise control over the polymer's microstructure, resulting in polymers with narrow molecular weight distributions.[8] By modifying the ligand structure of the metallocene, the tacticity (isotactic or syndiotactic), molecular weight, and comonomer incorporation can be tailored.[8]

This document provides detailed protocols for the polymerization of 4-methyl-1-pentene using both Ziegler-Natta and metallocene catalyst systems, along with tabulated data summarizing the performance of various catalysts.

Data Presentation

The following tables summarize quantitative data from studies on the polymerization of 4-methyl-1-pentene using different catalyst systems.

Table 1: Ziegler-Natta Catalyzed Polymerization of 4-Methyl-1-pentene

Catalyst SystemCocatalystTemperature (°C)Time (h)Activity (kg PMP/mol Ti·h)Isotacticity (%)Reference
TiCl₄/MgCl₂Al(C₂H₅)₃50210.595[6]
VCl₃Al(C₂H₅)₂Cl6045.292[5]

Table 2: Metallocene-Catalyzed Homopolymerization of 4-Methyl-1-pentene

Metallocene CatalystCocatalystTemperature (°C)Time (h)Yield (%)M_w ( g/mol )PDI (M_w/M_n)Reference
rac-Et(Ind)₂ZrCl₂MAO25198187,0001.8[8]
Ph₂C(Cp)(Flu)ZrCl₂MAO25195250,0002.1[8]
Pyridylamido Hafnium[Ph₃C][B(C₆F₅)₄]25--up to 1,500,000>10[9]

M_w: Weight-average molecular weight; PDI: Polydispersity Index

Experimental Protocols

Protocol 1: Polymerization of 4-Methyl-1-pentene using a Supported Ziegler-Natta Catalyst

This protocol describes the preparation of a MgCl₂-supported TiCl₄ catalyst and its use in the polymerization of 4-methyl-1-pentene.[6][10]

1.1 Catalyst Preparation

  • Adduct Formation: In a flask under an inert atmosphere, suspend anhydrous MgCl₂ in anhydrous ethanol. Stir the suspension at room temperature for 2-3 hours to form the MgCl₂-ethanol adduct.

  • Dealcoholation and Titanation: Cool the adduct suspension and slowly add a solution of triethylaluminum (TEA) in n-heptane dropwise. Gradually heat the mixture to 90°C and maintain for 2 hours. Subsequently, introduce TiCl₄ dropwise and raise the temperature to 110°C for an additional 2 hours.

  • Washing and Drying: Allow the solid catalyst to settle, decant the supernatant, and wash the solid product multiple times with anhydrous toluene and then anhydrous heptane. Dry the final catalyst under vacuum to obtain a free-flowing powder.

1.2 Polymerization Procedure

  • Reactor Setup: Thoroughly dry a polymerization reactor and purge it with a high-purity inert gas (e.g., nitrogen or argon) at an elevated temperature (e.g., 100°C) for at least one hour. Cool the reactor to the desired polymerization temperature.

  • Reagent Charging: Introduce the desired amount of anhydrous solvent (e.g., toluene or heptane) and the purified 4-methyl-1-pentene monomer into the reactor.

  • Cocatalyst Addition: Add the calculated amount of the organoaluminum cocatalyst solution (e.g., triethylaluminum in heptane) to the reactor.

  • Initiation: In a separate flask, suspend the prepared solid Ziegler-Natta catalyst in a small amount of anhydrous solvent. Inject this catalyst slurry into the reactor to initiate polymerization.

  • Polymerization: Maintain the reaction at a constant temperature and pressure with continuous stirring for the desired duration.

  • Termination and Polymer Isolation: Terminate the polymerization by adding an alcohol, such as methanol, to the reactor. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification and Drying: Filter the precipitated poly(4-methyl-1-pentene). Wash the polymer repeatedly with ethanol and then water to remove catalyst residues. Dry the polymer in a vacuum oven at 60-80°C to a constant weight.

Protocol 2: Polymerization of 4-Methyl-1-pentene using a Metallocene Catalyst

This protocol provides a general methodology for the laboratory-scale polymerization of 4-methyl-1-pentene using a metallocene catalyst activated with methylaluminoxane (MAO).[8]

2.1 Reagent and Glassware Preparation

  • Reactor Preparation: Dry a glass reactor in an oven and assemble it while hot under a stream of inert gas. Evacuate and backfill the reactor with the inert gas multiple times.

  • Reagent Purification: Purify the solvent (e.g., toluene) and the 4-methyl-1-pentene monomer by passing them through columns of activated alumina and molecular sieves. Deoxygenate the liquids by sparging with a high-purity inert gas.

2.2 Polymerization Procedure

  • Reactor Charging: Charge the reactor with the desired amount of purified toluene and 4-methyl-1-pentene via syringe or cannula.

  • Temperature Control: Bring the reactor to the desired polymerization temperature using a temperature-controlled oil bath.

  • Initiation: Initiate the polymerization by the sequential addition of the MAO solution and a solution of the metallocene catalyst (prepared separately in toluene) to the stirred reactor. Typically, the cocatalyst is added first.

  • Polymerization: Stir the reaction mixture vigorously for the specified polymerization time.

  • Termination and Polymer Isolation: Terminate the polymerization by adding acidified methanol (e.g., 5% HCl in methanol). This will quench the catalyst and precipitate the polymer. Stir the precipitated polymer in the acidified methanol for several hours to remove catalyst residues.

  • Purification and Drying: Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at a suitable temperature (e.g., 60-80°C) to a constant weight.

Mandatory Visualization

Ziegler-Natta Polymerization Workflow

G Experimental Workflow for Ziegler-Natta Polymerization of 4-Methyl-1-pentene cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Polymer Work-up prep1 Adduct Formation (MgCl₂ + Ethanol) prep2 Dealcoholation & Titanation (TEA, TiCl₄) prep1->prep2 prep3 Washing & Drying prep2->prep3 poly4 Initiation (Catalyst Injection) prep3->poly4 Catalyst Slurry poly1 Reactor Setup (Dry & Purge) poly2 Reagent Charging (Solvent, Monomer) poly1->poly2 poly3 Cocatalyst Addition (e.g., TEAL) poly2->poly3 poly3->poly4 poly5 Polymerization Reaction poly4->poly5 workup1 Termination (Methanol) poly5->workup1 workup2 Precipitation & Filtration workup1->workup2 workup3 Washing & Drying workup2->workup3 end end workup3->end Final Polymer (PMP)

Caption: Experimental workflow for the polymerization of 4-methyl-1-pentene.

Metallocene Catalysis Signaling Pathway

G Catalytic Cycle for Metallocene-Catalyzed Polymerization catalyst Metallocene Precursor (e.g., L₂ZrCl₂) active_catalyst Active Cationic Catalyst ([L₂Zr-R]⁺) catalyst->active_catalyst Activation cocatalyst Cocatalyst (MAO) cocatalyst->active_catalyst monomer_complex Monomer Coordination (π-complex) active_catalyst->monomer_complex + Monomer insertion Migratory Insertion monomer_complex->insertion growing_chain Growing Polymer Chain ([L₂Zr-(Polymer)]⁺) insertion->growing_chain growing_chain->monomer_complex Propagation Cycle

Caption: Metallocene polymerization mechanism for α-olefins.

References

Application Notes and Protocols: 4,5-Dimethyl-1-hexene as a Monomer in Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the anticipated use of 4,5-dimethyl-1-hexene as a comonomer in the synthesis of copolymers, particularly with ethylene and propylene. Due to limited direct studies on this compound, this document draws inferences from established principles of olefin polymerization and data from structurally similar monomers. The information herein is intended to guide researchers in designing experimental studies for the synthesis and characterization of novel copolymers.

Introduction

The incorporation of α-olefins as comonomers in polymerization reactions is a critical strategy for tailoring the properties of polyolefins. This compound, a branched α-olefin, presents unique structural characteristics that are expected to influence its copolymerization behavior and the final properties of the resulting polymer. The position of the methyl groups is anticipated to introduce specific steric hindrance that will affect monomer incorporation, catalyst activity, and the microstructure of the copolymer.

Predicted Copolymerization Performance

The copolymerization behavior of this compound is expected to be significantly influenced by steric hindrance around the vinyl group. This steric bulk will likely affect its reactivity and incorporation rate compared to less hindered α-olefins.

Table 1: Predicted Copolymerization Performance of this compound with Ethylene/Propylene

ParameterPredicted Outcome with this compoundRationale
Relative Reactivity Lower compared to linear α-olefinsThe methyl groups at the C4 and C5 positions create significant steric hindrance, making it more challenging for the monomer to coordinate with and insert into the catalyst's active site.[1]
Incorporation Rate LowerDue to the increased steric hindrance, this compound is expected to be incorporated into the growing polymer chain less readily and at a slower rate than linear or less branched α-olefins under identical conditions.[1]
Reactivity Ratios (r) Expected to have a low reactivity ratio (r < 1) when copolymerized with a less sterically hindered monomer like ethylene.The higher steric hindrance of this compound would likely lead to a stronger preference for the insertion of the smaller comonomer (e.g., ethylene).[1]
Effect on Polymer Properties Potential for creating materials with unique thermal and mechanical properties.The introduction of bulky side chains can disrupt crystallinity, leading to lower density and potentially elastomeric properties.

Experimental Protocols

The following are representative methodologies for the copolymerization of α-olefins with ethylene or propylene using Ziegler-Natta and metallocene catalysts. These can be adapted for this compound.

Copolymerization with Ethylene using a Metallocene Catalyst

Materials:

  • Metallocene catalyst (e.g., Me2SB(tBuN,I*)TiCl2 supported on solid polymethylaluminoxane (sMAO))

  • Solid polymethylaluminoxane (sMAO) cocatalyst

  • Heptane (polymerization solvent)

  • Triisobutylaluminium (TIBA) (scavenger)

  • Ethylene (monomer)

  • This compound (comonomer)

  • Nitrogen (for inert atmosphere)

  • Acidified methanol (quenching agent)

Procedure:

  • A high-throughput parallel polymerization reactor is typically used. Each reactor is dried and purged with nitrogen.

  • Heptane (e.g., 5.0 mL) is added to each reactor, followed by the desired amount of this compound (e.g., 125 or 250 μL).

  • A solution of TIBA in heptane is added as a scavenger to remove impurities.

  • The reactors are heated to the desired polymerization temperature (e.g., 80°C) and pressurized with ethylene to the desired pressure (e.g., 8.3 bar).[1]

  • The polymerization is initiated by injecting a suspension of the supported metallocene catalyst in heptane.[1]

  • The reaction is allowed to proceed for a set time or until a specific amount of ethylene has been consumed.

  • The polymerization is terminated by venting the ethylene and adding a quenching agent (e.g., acidified methanol).[1]

  • The resulting polymer is collected, washed, and dried under vacuum.[1]

  • The polymer is then characterized using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and molecular weight distribution, and ¹³C NMR for comonomer incorporation.[1]

Copolymerization with Propylene using a Ziegler-Natta Catalyst

Materials:

  • Ziegler-Natta catalyst (e.g., a supported titanium-magnesium catalyst)[1]

  • Triethylaluminum (AlEt₃) or Triisobutylaluminum (Al(i-Bu)₃) (cocatalyst)[1]

  • Heptane (polymerization solvent)

  • Propylene (monomer)

  • This compound (comonomer)

  • Nitrogen (for inert atmosphere)

  • Quenching agent (e.g., acidified methanol)

Procedure:

  • A stainless-steel reactor is thoroughly dried and purged with nitrogen.[1]

  • Heptane, the cocatalyst (AlEt₃ or Al(i-Bu)₃), and the desired amount of this compound are added to the reactor.[1]

  • The reactor is pressurized with propylene to the desired pressure and heated to the polymerization temperature.[1]

  • The polymerization is initiated by injecting the Ziegler-Natta catalyst into the reactor.[1]

  • The reaction is carried out for a specified time, maintaining constant propylene pressure.

  • The polymerization is terminated by venting the propylene and adding a quenching agent.[1]

  • The polymer is collected, washed, and dried.

  • Characterization of the resulting copolymer is performed using techniques such as DSC for thermal properties, and ¹³C NMR for microstructure and comonomer content.[1]

Visualizations

Ziegler_Natta_Copolymerization_Workflow cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_reaction Polymerization cluster_termination Termination & Isolation cluster_characterization Characterization Reactor Dry & Purge Reactor with Nitrogen Solvent Add Heptane Reactor->Solvent Comonomer Add this compound Solvent->Comonomer Cocatalyst Add Cocatalyst (e.g., AlEt3) Comonomer->Cocatalyst Monomer Pressurize with Propylene Cocatalyst->Monomer Heat Heat to Polymerization Temp. Monomer->Heat Initiate Inject Ziegler-Natta Catalyst Heat->Initiate Polymerize Maintain Constant Pressure & Time Initiate->Polymerize Terminate Vent Propylene & Add Quenching Agent Polymerize->Terminate Isolate Collect, Wash, & Dry Polymer Terminate->Isolate Analyze Analyze Copolymer (DSC, NMR, etc.) Isolate->Analyze

Caption: Ziegler-Natta copolymerization workflow.

Metallocene_Copolymerization_Pathway cluster_activation Catalyst Activation cluster_propagation Chain Propagation cluster_termination Chain Termination Precatalyst Metallocene Precatalyst (e.g., Cp2ZrCl2) Active_Site Active Cationic Metallocene Complex Precatalyst->Active_Site Activation Cocatalyst Cocatalyst (e.g., MAO) Cocatalyst->Active_Site Monomer_Coordination Monomer Coordination (Ethylene or 4,5-DM-1-H) Active_Site->Monomer_Coordination Insertion Monomer Insertion into Metal-Carbon Bond Monomer_Coordination->Insertion Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Growing_Chain->Monomer_Coordination Cycle repeats Termination_Step Chain Transfer or Quenching Growing_Chain->Termination_Step Final_Polymer Final Copolymer Termination_Step->Final_Polymer

References

Application Notes and Protocols for the Synthesis of 4,5-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Dimethyl-1-hexene is an aliphatic alkene of interest in various fields of chemical research, including polymer chemistry and as a building block in organic synthesis. Its synthesis can be approached through several established organic chemistry methodologies. These application notes provide detailed protocols for three distinct and reliable synthetic routes, intended for researchers and professionals in chemistry and drug development. The described methods are the Wittig olefination, the dehydration of a corresponding alcohol, and a Grignard reaction followed by dehydration.

Route 1: Synthesis via Wittig Olefination

The Wittig reaction is a highly reliable method for creating a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide.[1][2][3] This route constructs this compound from 3,4-dimethylpentanal by reacting it with methylenetriphenylphosphorane. The driving force for this reaction is the formation of the very stable triphenylphosphine oxide byproduct.[3][4]

Reaction Pathway

Wittig_Reaction TPP Triphenylphosphine (Ph3P) Salt Methyltriphenylphosphonium Bromide TPP->Salt SN2 Reaction MeBr Methyl Bromide (CH3Br) MeBr->Salt Ylide Methylenetriphenylphosphorane (Ph3P=CH2) Salt->Ylide Deprotonation Product This compound Ylide->Product Wittig Reaction Aldehyde 3,4-Dimethylpentanal Aldehyde->Product Byproduct Triphenylphosphine Oxide (Ph3P=O) Product->Byproduct Formation of Base Strong Base (e.g., n-BuLi) Base->Ylide

Caption: Overall pathway for the Wittig synthesis of this compound.

Experimental Protocol

Part A: Preparation of Methyltriphenylphosphonium Bromide

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to be moisture-free.

  • Reagents: Add triphenylphosphine (1.0 eq) and an excess of methyl bromide (1.2 eq) to the flask with a suitable solvent like toluene.

  • Reaction: Heat the mixture to reflux for 24 hours.

  • Isolation: Cool the mixture to room temperature. The phosphonium salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Part B: Wittig Olefination

  • Ylide Generation: In a separate, dry, nitrogen-flushed flask, suspend the methyltriphenylphosphonium bromide (1.1 eq) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise while stirring. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.[2]

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add 3,4-dimethylpentanal (1.0 eq) dissolved in the same anhydrous solvent dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation to separate the volatile alkene from the non-volatile triphenylphosphine oxide.

Experimental Workflow

Wittig_Workflow start Start prep_ylide Prepare Phosphonium Ylide (Anhydrous Ether, N2 atm) start->prep_ylide add_aldehyde Add 3,4-Dimethylpentanal (Dropwise at 0 °C) prep_ylide->add_aldehyde react React at Room Temperature (Monitor by TLC) add_aldehyde->react quench Quench Reaction (Sat. aq. NH4Cl) react->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine & Dry (Anhydrous MgSO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Distillation concentrate->purify end This compound purify->end

Caption: Step-by-step workflow for the Wittig olefination experiment.

Route 2: Dehydration of 4,5-Dimethyl-1-hexanol

The acid-catalyzed dehydration of an alcohol is a classic method for synthesizing alkenes.[5] This route involves the elimination of a water molecule from 4,5-dimethyl-1-hexanol using a strong acid catalyst like sulfuric acid or phosphoric acid, typically with heating. To favor the formation of the terminal alkene (Hofmann product), a bulky base or specific dehydration conditions might be employed, though Zaitsev's rule generally favors the most substituted alkene.[6] However, with a primary alcohol, rearrangement is possible, but formation of the terminal alkene is a likely outcome.

Reaction Pathway

Dehydration_Reaction Alcohol 4,5-Dimethyl-1-hexanol Protonation Protonated Alcohol (Good Leaving Group) Alcohol->Protonation Protonation Carbocation Primary Carbocation (Potential for Rearrangement) Protonation->Carbocation Loss of H2O Product This compound Carbocation->Product Deprotonation (E1) Water Water (H2O) Product->Water Formation of Acid Acid Catalyst (H2SO4 or H3PO4) Acid->Protonation

Caption: Mechanism of acid-catalyzed dehydration of 4,5-Dimethyl-1-hexanol.

Experimental Protocol
  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, and a receiving flask.

  • Reagents: Place 4,5-dimethyl-1-hexanol (1.0 eq) in the distillation flask. Cautiously add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid (approx. 10-15% by volume). Add a few boiling chips.

  • Reaction and Distillation: Heat the mixture gently. The alkene product, being more volatile than the starting alcohol, will distill as it is formed. Collect the distillate in a receiving flask cooled in an ice bath. Maintain the distillation temperature below the boiling point of the starting alcohol to ensure only the product is collected.

  • Workup: Transfer the collected distillate to a separatory funnel. Wash it with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by a wash with water.

  • Purification: Dry the organic layer over anhydrous calcium chloride, filter, and perform a final simple distillation to obtain the pure this compound.

Experimental Workflow

Dehydration_Workflow start Start setup Assemble Distillation Apparatus start->setup add_reagents Add Alcohol and Acid Catalyst to Distillation Flask setup->add_reagents distill Heat and Distill Product (Collect in cooled flask) add_reagents->distill wash Wash Distillate (aq. NaHCO3 then H2O) distill->wash dry Dry Organic Layer (Anhydrous CaCl2) wash->dry purify Final Simple Distillation dry->purify end This compound purify->end

Caption: Step-by-step workflow for the alcohol dehydration experiment.

Route 3: Synthesis via Grignard Reaction and Subsequent Dehydration

This two-step route first uses a Grignard reaction to form the carbon skeleton and an alcohol functional group, which is then dehydrated to form the target alkene. Specifically, allylmagnesium bromide is reacted with 3-methyl-2-butanone. This creates the desired carbon backbone and a tertiary alcohol, 4,5-dimethyl-1-hexen-4-ol, which can then be dehydrated.

Reaction Pathway

Grignard_Dehydration_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration Grignard Allylmagnesium Bromide Intermediate Magnesium Alkoxide Grignard->Intermediate Ketone 3-Methyl-2-butanone Ketone->Intermediate Alcohol 4,5-Dimethyl-1-hexen-4-ol Intermediate->Alcohol Acidic Workup (H3O+) Dehydration_Alcohol 4,5-Dimethyl-1-hexen-4-ol Alcohol->Dehydration_Alcohol Isolate and Proceed Product This compound Dehydration_Alcohol->Product Dehydration Acid Acid Catalyst Acid->Product

Caption: Two-step synthesis involving a Grignard reaction and dehydration.

Experimental Protocol

Part A: Grignard Reaction

  • Setup: Use an oven-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet. Add magnesium turnings (1.1 eq) to the flask.

  • Grignard Formation: Prepare a solution of allyl bromide (1.1 eq) in anhydrous diethyl ether. Add a small portion to the magnesium to initiate the reaction (indicated by bubbling). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Ketone Addition: After the Grignard reagent has formed, cool the flask to 0 °C. Add a solution of 3-methyl-2-butanone (1.0 eq) in anhydrous diethyl ether dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the flask in an ice bath and slowly add saturated aqueous ammonium chloride to quench the reaction. Extract the aqueous layer with diethyl ether.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol, 4,5-dimethyl-1-hexen-4-ol.

Part B: Dehydration

  • Procedure: Follow the protocol described in Route 2 for the dehydration of the tertiary alcohol obtained from Part A. The dehydration of a tertiary alcohol is often faster and occurs under milder conditions than for a primary alcohol.

Quantitative Data Summary

The following table summarizes typical yields for the described reaction types. Actual yields for the synthesis of this compound may vary based on experimental conditions and scale.

Synthetic RouteKey Reaction TypeStarting MaterialsTypical Yield (%)Purity Notes
Route 1 Wittig Olefination3,4-Dimethylpentanal, Methyltriphenylphosphonium Bromide60 - 85%High purity after distillation; main byproduct is triphenylphosphine oxide.
Route 2 Alcohol Dehydration4,5-Dimethyl-1-hexanol70 - 90%Potential for isomeric alkene byproducts depending on carbocation stability and rearrangement.[6]
Route 3 Grignard Reaction & Dehydration3-Methyl-2-butanone, Allyl Bromide50 - 75% (overall)Yield is for two steps. Purity depends on the selectivity of the dehydration step.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 4,5-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized chemical reaction in organic synthesis, enabling the reduction of unsaturated compounds such as alkenes to their corresponding saturated alkanes. This process is of paramount importance in the pharmaceutical, fine chemical, and petrochemical industries. The selective hydrogenation of substituted alkenes, like 4,5-Dimethyl-1-hexene, provides a direct route to the synthesis of branched alkanes, in this case, 2,3-Dimethylhexane. This document provides detailed application notes, experimental protocols, and relevant data for the catalytic hydrogenation of this compound.

The reaction involves the addition of molecular hydrogen (H₂) across the carbon-carbon double bond of this compound in the presence of a suitable metal catalyst. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation.

Reaction Scheme:

Data Presentation: Hydrogenation of Substituted Alkenes

Quantitative data for the catalytic hydrogenation of this compound is not extensively reported in publicly available literature. However, data from the hydrogenation of structurally similar alkenes, particularly other hexenes and sterically hindered alkenes, can provide valuable insights into expected reaction parameters and outcomes. The following table summarizes representative data from the literature for the hydrogenation of various alkenes, which can be used to guide the optimization of the reaction for this compound.

SubstrateCatalystCatalyst Loading (mol%)H₂ Pressure (atm)Temperature (°C)SolventReaction Time (h)Conversion/Yield (%)Reference
1-HexeneRuCl₂(Py)₄ on MCM-481:1000 (cat:sub)40.8100THF4>99 (Conversion)[1]
1-HexeneRuCl₂(DMSO)₂(NC₅H₄CO₂Na)₂ on MCM-481:2000 (cat:sub)27.2100THF16>99 (Conversion)[1]
trans-Methyl stilbene(ⁱᵖʳCNC)Fe(N₂)₂5423Benzene24>95 (Conversion)[2]
2-Methyl-2-butene(ⁱᵖʳCNC)Fe(N₂)₂5423Benzene15>95 (Conversion)[2]
Various hindered alkenes(PSi)Ni(II)-benzyl complexes2.5 - 51050Not specifiedNot specifiedGood to moderate yields[3]
BenzaldehydePd/CNot specifiedNot specifiedNot specifiedMethanolNot specifiedHigh activity[4]

Experimental Protocols

The following protocols are generalized procedures for the catalytic hydrogenation of alkenes and can be adapted for this compound. Protocol 1 describes a standard atmospheric pressure hydrogenation using a balloon, suitable for laboratory-scale synthesis. Protocol 2 outlines a procedure for hydrogenation under elevated pressure, which may be necessary for more sterically hindered substrates.

Protocol 1: Atmospheric Pressure Catalytic Hydrogenation using a Hydrogen Balloon

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stir bar

  • Rubber septum

  • Vacuum/inert gas manifold

  • Hydrogen balloon

  • Syringe and needle

  • Celite® or other filter aid

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation: To a dry round-bottom flask containing a magnetic stir bar, add 10% Pd/C (typically 5-10 wt% of the alkene).

  • Addition of Reactants: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in a suitable solvent (e.g., ethanol or methanol).

  • Hydrogenation Setup: Seal the flask with a rubber septum. Connect the flask to a vacuum/inert gas manifold.

  • Purging: Evacuate the flask and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.

  • Reaction: Inflate a balloon with hydrogen gas and attach it to the flask via a needle through the septum.

  • Stirring: Vigorously stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis of aliquots.

  • Work-up: Once the reaction is complete (disappearance of the starting material), carefully remove the hydrogen balloon and purge the flask with an inert gas.

  • Filtration: Dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3-Dimethylhexane.

  • Purification (if necessary): The product can be purified further by distillation if required.

Protocol 2: Catalytic Hydrogenation under Elevated Pressure

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) or Raney Nickel

  • Ethyl acetate or Ethanol (anhydrous)

  • High-pressure reaction vessel (e.g., Parr hydrogenator)

  • Magnetic stir bar or mechanical stirrer

  • Hydrogen gas cylinder with regulator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: Place a magnetic stir bar and the catalyst (e.g., PtO₂ or Raney Nickel) into the high-pressure reaction vessel.

  • Addition of Reactants: Add a solution of this compound in the chosen solvent to the reactor.

  • Sealing and Purging: Seal the reactor and purge it several times with hydrogen gas to remove air.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the reaction mixture to the desired temperature (if necessary) and stir vigorously.

  • Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder, indicating hydrogen consumption.

  • Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filtration: Open the reactor and filter the contents through a pad of Celite® to remove the catalyst.

  • Isolation and Purification: Remove the solvent from the filtrate by rotary evaporation to obtain the product, 2,3-Dimethylhexane. Purify by distillation if needed.

Mandatory Visualizations

Signaling Pathway/Workflow Diagram

The following diagram illustrates the general experimental workflow for the catalytic hydrogenation of this compound.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis prep1 Dissolve this compound in solvent prep2 Add Catalyst (e.g., Pd/C) to reaction flask react1 Seal flask and purge with H₂ (3-5 times) prep2->react1 react2 Introduce H₂ atmosphere (balloon or pressure vessel) react1->react2 react3 Stir vigorously at controlled temperature react2->react3 workup1 Monitor reaction (TLC/GC) react3->workup1 workup2 Filter to remove catalyst workup1->workup2 workup3 Evaporate solvent workup2->workup3 workup4 Purify product (e.g., distillation) workup3->workup4 analysis1 Characterize product (NMR, GC-MS, IR) workup4->analysis1

Caption: Experimental workflow for the catalytic hydrogenation.

Logical Relationship Diagram

This diagram illustrates the key factors influencing the outcome of the catalytic hydrogenation of this compound.

logical_relationship substrate This compound (Steric Hindrance) outcome Reaction Outcome (Yield, Rate, Selectivity) substrate->outcome catalyst Catalyst (e.g., Pd/C, PtO₂, Ni) catalyst->outcome conditions Reaction Conditions conditions->outcome pressure H₂ Pressure conditions->pressure temp Temperature conditions->temp solvent Solvent conditions->solvent product 2,3-Dimethylhexane outcome->product

Caption: Factors influencing the catalytic hydrogenation.

References

Application Notes and Protocols for the Quantification of 4,5-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 4,5-Dimethyl-1-hexene, a volatile branched-chain alkene. The protocols are intended for researchers, scientists, and professionals in drug development and related fields who require accurate quantification of this compound in various matrices. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Methods Overview

The quantification of this compound can be effectively achieved using chromatographic and spectroscopic techniques. Gas Chromatography (GC) is well-suited for the separation of volatile compounds like this compound from complex mixtures. When coupled with a Mass Spectrometer (MS), it provides high selectivity and sensitivity for both identification and quantification. Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct and primary method of quantification without the need for an identical calibration standard, relying on the relationship between signal intensity and the number of atomic nuclei.

The choice of method will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

Data Presentation: Quantitative Method Comparison

The following table summarizes the typical quantitative performance parameters for the described analytical methods. These values are estimates based on the analysis of similar volatile hydrocarbons and should be confirmed during method validation for this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹H NMR (qNMR)
Linearity (R²) > 0.99> 0.999
Limit of Detection (LOD) Low ng/mL to pg/mL rangeµg/mL to mg/mL range
Limit of Quantification (LOQ) ng/mL rangeµg/mL to mg/mL range
Precision (%RSD) < 5%< 2%
Accuracy (%Recovery) 90-110%95-105%
Analysis Time per Sample 15-30 minutes5-15 minutes
Primary Use Case Trace-level quantification in complex matricesHigh-precision purity assessment and quantification of major components

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes the quantification of this compound using GC-MS with an internal standard method.

3.1.1. Sample Preparation (Headspace Analysis)

Headspace analysis is ideal for volatile compounds in solid or liquid matrices, minimizing matrix effects.

  • Vial Preparation: Place a precisely weighed or measured amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., Toluene-d8 or a non-interfering branched alkane) to the vial. The concentration of the internal standard should be in the mid-range of the expected analyte concentration.

  • Matrix Modifier (if necessary): For aqueous samples, adding a salt (e.g., NaCl) can increase the volatility of the analyte.

  • Sealing: Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

  • Equilibration: Place the vial in the headspace autosampler's incubator and allow it to equilibrate at a set temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

3.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating hydrocarbons.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 20:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at 10°C/min.

    • Hold: Hold at 150°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for this compound (e.g., m/z 112, 97, 83, 69, 55, 41) and the internal standard.

3.1.3. Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard in a suitable volatile solvent (e.g., hexane).

  • Analysis: Analyze the calibration standards and samples using the established GC-MS method.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantification: Determine the concentration of this compound in the samples by calculating the peak area ratio and interpolating from the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Seal Seal in Headspace Vial Spike->Seal Equilibrate Equilibrate in Autosampler Seal->Equilibrate Inject Headspace Injection Equilibrate->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

GC-MS workflow for this compound quantification.
Quantitative Nuclear Magnetic Resonance (¹H NMR) Protocol

This protocol outlines the use of ¹H NMR for the absolute quantification of this compound using an internal calibration standard.

3.2.1. Sample Preparation

  • Internal Standard Selection: Choose a certified internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are suitable choices. The internal standard should be accurately weighed.

  • Sample and Standard Weighing: Accurately weigh a known amount of the sample containing this compound and the internal standard into a clean vial.

  • Dissolution: Dissolve the weighed sample and internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure complete dissolution.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

3.2.2. NMR Instrumentation and Parameters

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Probe: Standard 5 mm probe.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (both analyte and standard). A delay of 30-60 seconds is often sufficient for quantitative analysis.

  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

3.2.3. Data Processing and Quantification

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integration: Integrate a well-resolved, non-overlapping signal for this compound (e.g., the terminal vinyl protons) and a signal from the internal standard.

  • Calculation: Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWstd / MWanalyte) * (mstd / msample) * Pstd

    Where:

    • Canalyte = Concentration of this compound

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_proc Data Processing & Quantification WeighSample Weigh Sample Dissolve Dissolve in Deuterated Solvent WeighSample->Dissolve WeighStd Weigh Internal Standard WeighStd->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H NMR Spectrum (long relaxation delay) Transfer->Acquire Process Process FID (FT, Phasing, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Concentration Integrate->Calculate

qNMR workflow for this compound quantification.

Method Validation Considerations

The provided protocols are general guidelines and must be validated for the specific sample matrix and intended application. Key validation parameters to assess include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Application Note: GC-MS Analysis of 4,5-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of 4,5-Dimethyl-1-hexene using Gas Chromatography-Mass Spectrometry (GC-MS). It includes a detailed experimental protocol, a summary of key analytical data, and a proposed mass spectral fragmentation pathway. This information is valuable for the identification and quantification of this compound in various matrices, including its role as a potential metabolite or volatile organic compound (VOC).

Introduction

This compound (C8H16, MW: 112.21 g/mol , CAS: 16106-59-5) is an unsaturated aliphatic hydrocarbon.[1][2] Accurate and reliable analytical methods are essential for its detection and characterization in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification based on mass spectra. This document outlines a standardized protocol for its analysis.

Quantitative Data Summary

The following table summarizes the key gas chromatographic and mass spectrometric data for this compound.

ParameterValueReference
Molecular Formula C8H16[1]
Molecular Weight 112.21 g/mol [1]
CAS Number 16106-59-5[1]
Kovats Retention Index (Standard Non-Polar Column) 747.4[1]
Boiling Point Not explicitly found
Mass Spectrum (Electron Ionization, 70 eV) See Table 2

Table 2: Prominent Fragment Ions of this compound in EI-MS

m/zRelative Intensity (%)Proposed Fragment Ion
41100[C3H5]+
4385[C3H7]+
5560[C4H7]+
5695[C4H8]+•
7040[C5H10]+•
9710[C7H13]+
11215[C8H16]+• (Molecular Ion)

Note: Relative intensities are approximate and based on available spectral data. The base peak is at m/z 41.

Experimental Protocol

This protocol is designed for the qualitative and quantitative analysis of this compound in a prepared organic solvent extract.

1. Sample Preparation:

  • Ensure the sample is dissolved in a volatile organic solvent such as hexane or dichloromethane.

  • If necessary, perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the volatile components.

  • For quantitative analysis, prepare a series of calibration standards of this compound in the chosen solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless injector.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless for 1 minute for trace analysis, or split (e.g., 50:1) for higher concentrations.

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 200 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350.

    • Solvent Delay: 3 minutes.

3. Data Analysis:

  • Identification: The identification of this compound is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The retention time should also be compared with that of a pure standard if available.

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 41 or 56) against the concentration of the calibration standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Matrix Extraction Extraction/Dilution Sample->Extraction Solvent Volatile Solvent (e.g., Hexane) Solvent->Extraction PreparedSample Prepared Sample Extraction->PreparedSample Injector GC Injector PreparedSample->Injector GC_Column GC Column (Separation) Injector->GC_Column MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector DataSystem Data System MS_Detector->DataSystem Identification Identification (Library Match) DataSystem->Identification Quantification Quantification (Calibration Curve) DataSystem->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

fragmentation_pathway cluster_cleavage Primary Fragmentation Pathways cluster_rearrangement Secondary Fragmentation & Rearrangement M [C8H16]+• m/z = 112 (Molecular Ion) F97 [C7H13]+ m/z = 97 M->F97 - •CH3 F70 [C5H10]+• m/z = 70 M->F70 - C3H6 F56 [C4H8]+• m/z = 56 M->F56 - C4H8 F43 [C3H7]+ m/z = 43 M->F43 - C5H9• F55 [C4H7]+ m/z = 55 F70->F55 - •CH3 F41 [C3H5]+ m/z = 41 (Base Peak) F56->F41 - •CH3

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

Application Notes and Protocols for NMR Spectroscopy of 4,5-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For a molecule such as 4,5-Dimethyl-1-hexene, NMR spectroscopy provides detailed information regarding its proton and carbon framework, confirming its identity and purity. This document outlines the standard protocol for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Data

Due to the absence of a publicly available, experimentally verified NMR spectrum for this compound, the following tables present predicted chemical shifts and coupling constants. These predictions are based on established principles of NMR spectroscopy and data from analogous chemical structures.

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum is expected to reveal distinct signals for the vinylic, allylic, and aliphatic protons in the molecule.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1 (vinylic)~5.75-5.95ddt1HJ_trans_ ≈ 17, J_cis_ ≈ 10, J_allylic_ ≈ 7
H-2a (vinylic)~4.90-5.05d1HJ_trans_ ≈ 17
H-2b (vinylic)~4.85-5.00d1HJ_cis_ ≈ 10
H-3 (allylic)~2.00-2.20m2H-
H-4~1.60-1.80m1H-
H-5~1.40-1.60m1H-
CH₃ at C-4~0.85-1.00d3HJ ≈ 7
CH₃ at C-5 (diastereotopic)~0.80-0.95d6HJ ≈ 7

¹³C NMR (Carbon NMR) Data (Predicted)

The carbon NMR spectrum will distinguish between the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chain.[1]

CarbonChemical Shift (δ, ppm)
C-1~140-142
C-2~114-116
C-3~40-42
C-4~35-37
C-5~30-32
CH₃ at C-4~19-21
CH₃ at C-5~18-20

Experimental Protocols

A standard workflow is followed to obtain high-quality NMR spectra.[2]

Protocol 1: Sample Preparation

This protocol details the steps for preparing a sample of this compound for NMR analysis.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm) and cap

  • Pasteur pipette

  • Small vial

Procedure:

  • Weigh the desired amount of this compound in a small, clean, and dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3]

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean NMR tube.

  • Cap the NMR tube securely and label it appropriately.

Protocol 2: NMR Data Acquisition

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra using a modern NMR spectrometer.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Insertion: Carefully insert the prepared NMR tube into a spinner turbine and place it in the magnet of the spectrometer.[2]

  • Locking: The spectrometer will automatically lock onto the deuterium signal from the solvent to stabilize the magnetic field.[2]

  • Shimming: An automated shimming process is performed by the instrument to optimize the magnetic field homogeneity. Manual shimming may be required for improved resolution.[2]

  • ¹H NMR Acquisition:

    • Set the standard acquisition parameters for a proton experiment.

    • Typical parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]

    • Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Set up a standard proton-decoupled ¹³C experiment.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is processed.

    • A Fourier Transform is applied to convert the time-domain signal into the frequency-domain spectrum.[2]

    • Phase and baseline corrections are applied to the spectrum.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons.

Visualization of Experimental Workflow

Caption: Experimental workflow for NMR analysis of this compound.

References

Application Notes and Protocols for FTIR Analysis of 4,5-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." This document provides a detailed guide for the analysis of 4,5-Dimethyl-1-hexene, a monosubstituted alkene, using FTIR spectroscopy. The protocols outlined below are intended to assist researchers in obtaining and interpreting high-quality FTIR spectra for this compound.

Functional Group Analysis of this compound

The key functional groups expected in this compound are the carbon-carbon double bond (C=C) of the alkene and the carbon-hydrogen bonds (=C-H and -C-H) of the vinyl and alkyl portions of the molecule, respectively. The expected vibrational frequencies for these groups are summarized in the table below. The provided data is based on the gas-phase FTIR spectrum available from the NIST Chemistry WebBook and is expected to be very similar for a liquid-phase analysis.[1][2]

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
=C-HStretching3080 - 3000Medium
C-H (alkyl)Stretching3000 - 2850Strong
C=CStretching1650 - 1630Medium-Weak
-CH₂-Bending (Scissoring)~1465Medium
-CH₃Bending (Asymmetric & Symmetric)~1450 and ~1375Medium
=C-HBending (Out-of-plane)1000 - 900Strong

Experimental Protocol: FTIR Analysis of Liquid this compound

This protocol describes the procedure for obtaining an FTIR spectrum of a pure liquid sample of this compound using a standard transmission method with salt plates.

3.1. Materials and Equipment

  • FTIR Spectrometer

  • Demountable liquid cell or two polished salt plates (e.g., NaCl or KBr)

  • Pasteur pipette or dropper

  • This compound sample

  • Volatile solvent for cleaning (e.g., hexane or isopropanol)

  • Lens tissue

  • Gloves

  • Fume hood

3.2. Procedure

  • Spectrometer Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Open the sample compartment.

  • Background Spectrum Acquisition:

    • If using clean, dry salt plates, a background spectrum can be run with the empty plates in the beam path.

    • Alternatively, a background spectrum can be run with no sample or cell in the sample compartment (air background).

    • Follow the software prompts to collect the background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Preparation (Liquid Film Method):

    • In a fume hood, place one to two drops of the this compound sample onto the center of one of the polished salt plates using a clean Pasteur pipette.

    • Carefully place the second salt plate on top of the first, gently spreading the liquid to form a thin, uniform film between the plates. Avoid introducing air bubbles.

    • Place the "sandwich" of salt plates into the sample holder in the FTIR spectrometer.

  • Sample Spectrum Acquisition:

    • Close the sample compartment lid.

    • Follow the software prompts to acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Ensure the resulting spectrum has absorbances within a reasonable range (typically not exceeding 1.5 absorbance units for the strongest peaks). If the peaks are too intense (flat-topped), the sample film is too thick. Separate the plates, wipe one clean with a lens tissue, and reassemble to create a thinner film.

  • Data Analysis:

    • Use the spectrometer software to label the significant peaks in the spectrum.

    • Compare the observed peak positions with the expected values in Table 1 to identify the functional groups present in this compound.

  • Cleaning:

    • After analysis, carefully disassemble the salt plates.

    • Clean the plates thoroughly with a volatile solvent (e.g., hexane or isopropanol) and a lens tissue.

    • Store the clean, dry plates in a desiccator to prevent fogging from atmospheric moisture.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for identifying the functional groups in this compound using FTIR spectroscopy.

FTIR_Analysis_Workflow start Start: Obtain this compound Sample prepare_sample Prepare Liquid Sample (e.g., Thin Film on Salt Plates) start->prepare_sample acquire_sample_spectrum Acquire Sample Spectrum prepare_sample->acquire_sample_spectrum acquire_background Acquire Background Spectrum (Air or Clean Plates) acquire_background->acquire_sample_spectrum process_spectrum Process Spectrum (Baseline Correction, Normalization) acquire_sample_spectrum->process_spectrum identify_peaks Identify Key Absorption Peaks process_spectrum->identify_peaks compare_data Compare Peak Positions with Reference Data for Alkenes identify_peaks->compare_data assign_functional_groups Assign Functional Groups: =C-H stretch, C-H stretch, C=C stretch, =C-H bend compare_data->assign_functional_groups end_report End: Report Findings assign_functional_groups->end_report

Caption: Workflow for the identification of functional groups in this compound via FTIR.

References

Application Notes and Protocols for 4,5-Dimethyl-1-hexene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4,5-Dimethyl-1-hexene in several key organic synthesis transformations. Due to the limited availability of specific literature data for this substrate, the following protocols are based on well-established methodologies for terminal alkenes and include illustrative quantitative data.

Hydroboration-Oxidation: Synthesis of 4,5-Dimethyl-1-hexanol

Application Note:

The hydroboration-oxidation of this compound is a fundamental transformation that yields the corresponding primary alcohol, 4,5-Dimethyl-1-hexanol. This two-step procedure is highly valuable in organic synthesis due to its anti-Markovnikov regioselectivity, providing access to the terminal alcohol, which is often a key intermediate in the synthesis of pharmaceuticals and fine chemicals. The reaction proceeds under mild conditions and typically offers high yields and excellent stereospecificity (syn-addition).

Illustrative Quantitative Data:

EntryBorane ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1BH₃·THF (1.0 M)THF0 to 25392>98
29-BBN (0.5 M)THF25489>99
3Sia₂BH (0.5 M)THF0 to 253.591>98

Experimental Protocol:

Materials:

  • This compound (1.0 equiv)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF (1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (e.g., 1.12 g, 10 mmol).

  • Anhydrous THF (20 mL) is added, and the solution is cooled to 0 °C in an ice bath.

  • The BH₃·THF solution (11 mL of 1.0 M solution, 11 mmol) is added dropwise to the stirred solution of the alkene over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is carefully quenched by the slow, dropwise addition of water (5 mL) at 0 °C.

  • A 3 M aqueous solution of NaOH (10 mL) is then added, followed by the slow, dropwise addition of 30% H₂O₂ (10 mL). Caution: This addition is exothermic.

  • The resulting mixture is stirred at room temperature for 1 hour.

  • The reaction mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product, 4,5-Dimethyl-1-hexanol, can be purified by column chromatography on silica gel if necessary.

hydroboration_oxidation cluster_workflow Hydroboration-Oxidation Workflow start Start: this compound hydroboration 1. Hydroboration (BH3-THF, 0°C to RT) start->hydroboration oxidation 2. Oxidation (NaOH, H2O2) hydroboration->oxidation workup 3. Aqueous Workup & Extraction oxidation->workup purification 4. Purification (Column Chromatography) workup->purification product Product: 4,5-Dimethyl-1-hexanol purification->product

Hydroboration-Oxidation Workflow

Wacker-Tsuji Oxidation: Synthesis of 4,5-Dimethyl-2-hexanone

Application Note:

The Wacker-Tsuji oxidation provides a reliable method for the conversion of terminal alkenes, such as this compound, into the corresponding methyl ketone, in this case, 4,5-Dimethyl-2-hexanone. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the introduction of a carbonyl group at a specific position. The resulting ketone is a versatile intermediate for further functionalization, including aldol reactions, enolate chemistry, and Baeyer-Villiger oxidations.

Illustrative Quantitative Data:

EntryPalladium CatalystCo-catalystSolventTemperature (°C)Time (h)Yield (%)
1PdCl₂ (5 mol%)CuCl (1 eq)DMF/H₂O (7:1)252478
2Pd(OAc)₂ (5 mol%)Cu(OAc)₂ (1 eq)DMSO/H₂O (9:1)601882
3Pd(TFA)₂ (5 mol%)CuCl₂ (1 eq)Acetonitrile/H₂O502075

Experimental Protocol:

Materials:

  • This compound (1.0 equiv)

  • Palladium(II) chloride (PdCl₂) (0.05 equiv)

  • Copper(I) chloride (CuCl) (1.0 equiv)

  • Dimethylformamide (DMF)

  • Water

  • Oxygen (balloon)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • A Schlenk flask equipped with a magnetic stir bar is charged with PdCl₂ (e.g., 88 mg, 0.5 mmol) and CuCl (0.99 g, 10 mmol).

  • A solvent mixture of DMF (14 mL) and water (2 mL) is added to the flask.

  • The flask is evacuated and backfilled with oxygen from a balloon three times.

  • The mixture is stirred vigorously under an oxygen atmosphere (balloon) for 30 minutes at room temperature until the solution turns green.

  • This compound (e.g., 1.12 g, 10 mmol) is added via syringe, and the reaction mixture is stirred at room temperature for 24 hours under the oxygen atmosphere.

  • The reaction is quenched by the addition of water (20 mL) and the mixture is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with saturated aqueous NH₄Cl (2 x 20 mL) and brine (20 mL), then dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure, and the crude product, 4,5-Dimethyl-2-hexanone, can be purified by distillation or column chromatography.

wacker_oxidation cluster_catalytic_cycle Wacker-Tsuji Catalytic Cycle PdII Pd(II) PiComplex π-Complex PdII->PiComplex Alkene Coordination Alkene This compound Alkene->PiComplex Oxypalladation Hydroxypalladation PiComplex->Oxypalladation H2O BetaHydride β-Hydride Elimination Oxypalladation->BetaHydride Pd0 Pd(0) BetaHydride->Pd0 Product 4,5-Dimethyl-2-hexanone BetaHydride->Product Pd0->PdII Reoxidation CuI 2 Cu(I) CuII 2 Cu(II) CuI->CuII O2 CuII->PdII O2 O2, H2O O2->CuII

Wacker-Tsuji Catalytic Cycle

Pauson-Khand Reaction: Synthesis of a Substituted Cyclopentenone

Application Note:

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. When applied to this compound, this reaction allows for the rapid construction of a complex five-membered ring system. Cyclopentenones are prevalent structural motifs in natural products and are valuable building blocks in medicinal chemistry. The intramolecular version of this reaction is particularly useful for the synthesis of bicyclic systems.

Illustrative Quantitative Data (Intermolecular Reaction with Phenylacetylene):

EntryCobalt SourcePromoterSolventTemperature (°C)Time (h)Yield (%)
1Co₂(CO)₈NMOToluene801265
2Co₂(CO)₈HeatDioxane1002458
3Co₄(CO)₁₂LightHexane254845

Experimental Protocol (NMO Promoted):

Materials:

  • This compound (1.5 equiv)

  • Phenylacetylene (1.0 equiv)

  • Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equiv)

  • N-Methylmorpholine N-oxide (NMO) (3.0 equiv)

  • Toluene, anhydrous

  • Silica gel

  • Hexane, Ethyl acetate

  • Schlenk flask, magnetic stirrer, oil bath, rotary evaporator.

Procedure:

  • In a dry Schlenk flask under a nitrogen atmosphere, dissolve phenylacetylene (e.g., 1.02 g, 10 mmol) in anhydrous toluene (40 mL).

  • Add dicobalt octacarbonyl (3.75 g, 11 mmol) in one portion. The solution will turn dark red. Stir for 1 hour at room temperature to form the alkyne-cobalt complex.

  • Add this compound (1.68 g, 15 mmol) followed by N-methylmorpholine N-oxide (3.51 g, 30 mmol).

  • Heat the reaction mixture to 80 °C in a preheated oil bath and stir for 12 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of silica gel, eluting with diethyl ether to remove the cobalt salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclopentenone.

pauson_khand cluster_reaction_scheme Pauson-Khand Reaction Scheme Reactants This compound + Phenylacetylene + Carbon Monoxide Intermediate [2+2+1] Cycloaddition Intermediate Reactants->Intermediate Catalyst Catalyst Co2(CO)8 Catalyst->Intermediate Product Substituted Cyclopentenone Intermediate->Product

Pauson-Khand Reaction Scheme

Application Note: Purification of 4,5-Dimethyl-1-hexene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Dimethyl-1-hexene is an unsaturated aliphatic hydrocarbon with applications in organic synthesis and as a monomer in polymerization reactions. For these applications, high purity of the alkene is often essential. Synthesis of this compound can result in a mixture of structural isomers and other impurities with close physical properties, making purification challenging. Fractional distillation is a widely used and effective technique for separating volatile liquids with close boiling points, making it the method of choice for purifying this compound. This document provides a detailed protocol for the purification of this compound using fractional distillation, including pre-distillation treatment for peroxide removal and post-distillation purity analysis.

Physicochemical Properties and Data

A summary of the relevant physicochemical properties of this compound and potential related impurities is provided in the table below. The boiling point of this compound is estimated to be similar to its isomer, 5,5-dimethyl-1-hexene. The separation by fractional distillation relies on the differences in boiling points between the target compound and any impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound C8H16112.21~103 (estimated)Target Compound.[1][2][3]
5,5-Dimethyl-1-hexeneC8H16112.21103Structural isomer, potential impurity.[4]
1-HexeneC6H1284.1663Potential lower-boiling impurity.[5]
HexaneC6H1486.1869Potential solvent or impurity. Separation from 1-hexene is difficult due to close boiling points.[6]
Octene IsomersC8H16112.21VariablePotential impurities from synthesis.[7]
PeroxidesNon-volatileVariable-Degradation products, safety hazard.[5]

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram. It involves an initial purity assessment, a critical peroxide removal step, the core fractional distillation process, and a final purity analysis of the collected fractions.

PurificationWorkflow cluster_pre_distillation Pre-Distillation cluster_distillation Fractional Distillation cluster_post_distillation Post-Distillation Crude Crude this compound Purity_Check_1 Initial Purity Analysis (GC) Crude->Purity_Check_1 Peroxide_Test Peroxide Test Purity_Check_1->Peroxide_Test Peroxide_Removal Peroxide Removal Peroxide_Test->Peroxide_Removal Positive Drying Drying (Anhydrous Na2SO4) Peroxide_Test->Drying Negative Peroxide_Removal->Drying Distillation Fractional Distillation Setup Drying->Distillation Forerun Collect Forerun (Low BP Impurities) Distillation->Forerun Main_Fraction Collect Main Fraction (~103 °C) Forerun->Main_Fraction Residue High BP Residue Main_Fraction->Residue Purity_Check_2 Final Purity Analysis (GC) Main_Fraction->Purity_Check_2 Pure_Product Purified this compound Purity_Check_2->Pure_Product

Caption: Workflow for the purification of this compound.

Experimental Protocols

4.1. Protocol for Peroxide Removal

Objective: To safely remove potentially hazardous peroxides from crude this compound before distillation.

Materials:

  • Crude this compound

  • Potassium iodide (KI) solution or peroxide test strips

  • 5% aqueous sodium sulfite (Na₂SO₃) solution or freshly prepared 10% aqueous ferrous sulfate (FeSO₄) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Peroxide Test: Before heating, test a small aliquot of the crude this compound for the presence of peroxides using a KI solution or a commercial peroxide test strip. A positive test (e.g., formation of a yellow to brown color with KI) indicates the presence of peroxides that must be removed.

  • Washing: Transfer the crude alkene to a separatory funnel. Add an equal volume of 5% aqueous sodium sulfite solution and shake for 5-10 minutes. This reduces the peroxides.

  • Separation: Allow the layers to separate and discard the lower aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride solution to remove residual water-soluble impurities. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate or magnesium sulfate in portions with swirling until the drying agent no longer clumps together.

  • Filtration/Decantation: Carefully decant or filter the dried liquid into a round-bottom flask suitable for distillation. Add a few boiling chips to the flask.

4.2. Protocol for Fractional Distillation

Objective: To separate this compound from lower and higher boiling point impurities.

Materials:

  • Peroxide-free, dry this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry. The fractionating column should be packed with a suitable material (e.g., Raschig rings or metal sponge) to increase the surface area for vapor-liquid equilibria.

  • Heating: Begin heating the round-bottom flask gently. Stirring should be maintained to ensure smooth boiling.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. The temperature at the top of the column should be monitored closely.

  • Forerun Collection: The first fraction to distill will be the lower-boiling impurities. Collect this "forerun" in a separate receiving flask until the temperature at the head of the column stabilizes at the boiling point of the desired product.

  • Main Fraction Collection: When the temperature stabilizes at the expected boiling point of this compound (around 103 °C), change the receiving flask to collect the main fraction. Maintain a slow and steady distillation rate. Record the temperature range over which this fraction is collected.

  • Termination: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distilling flask. Do not distill to dryness.

  • Analysis: Analyze the collected fractions for purity using an appropriate method such as Gas Chromatography (GC).

Purity Analysis

Gas Chromatography (GC) is the recommended method for assessing the purity of the collected fractions.

GC Parameters (Example):

  • Column: Non-polar capillary column (e.g., DB-1, HP-5)

  • Injector Temperature: 200 °C

  • Detector (FID) Temperature: 250 °C

  • Oven Program: 50 °C for 5 min, then ramp to 150 °C at 10 °C/min

  • Carrier Gas: Helium or Nitrogen

The purity is determined by the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is flammable; keep it away from ignition sources.

  • Crucially, always test for and remove peroxides before distillation, as they can explode upon heating and concentration.

  • Do not distill to dryness, as this can also lead to the concentration of explosive residues.

References

Application Notes and Protocols for Reactions of 4,5-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key synthetic transformations of 4,5-Dimethyl-1-hexene, a branched terminal alkene. The protocols are intended to be a starting point for laboratory synthesis and can be adapted and optimized for specific research and development needs.

Hydroboration-Oxidation to Synthesize 4,5-Dimethyl-1-hexanol

The hydroboration-oxidation is a two-step reaction that converts terminal alkenes into primary alcohols with anti-Markovnikov regioselectivity.[1] This process involves the syn-addition of a hydrogen and a hydroxyl group across the double bond.[2] For sterically hindered alkenes, a bulky borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) is often used to enhance selectivity.[3]

Experimental Protocol: Batch Reaction
  • Setup: Equip a dry, two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Hydroboration: To the flask, add this compound (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Slowly add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise via a syringe. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting alkene.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add ethanol, followed by aqueous sodium hydroxide (e.g., 3 M solution). Finally, add 30% hydrogen peroxide dropwise, ensuring the internal temperature does not rise significantly.

  • Workup: After the addition of peroxide, stir the mixture at room temperature for 1 hour, then heat to 50-60 °C for another hour to ensure complete oxidation. Cool the mixture to room temperature and saturate with solid potassium carbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude 4,5-dimethyl-1-hexanol can be purified by silica gel column chromatography.

Experimental Workflow: Hydroboration-Oxidation

G Hydroboration-Oxidation Workflow A 1. Dissolve Alkene in Anhydrous THF B 2. Cool to 0 °C A->B C 3. Add 9-BBN Solution (Stir at RT for 2-4h) B->C D 4. Cool to 0 °C C->D E 5. Oxidize (NaOH, H₂O₂) D->E F 6. Aqueous Workup & Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Alcohol Product H->I

Caption: General workflow for the batch hydroboration-oxidation of an alkene.

Quantitative Data
SubstrateReagentConditionsYield (%)Reference
(+)-Valencene9-BBN, H₂O₂/NaOHFlow, 40 °C90[4]
(–)-β-Pinene9-BBN, H₂O₂/NaOHFlow, 40 °C95[4]
1-HexeneBH₃, H₂O₂/NaOHBatchHigh[1]

Epoxidation with m-CPBA to Synthesize 2-(2,3-dimethylbutyl)oxirane

Epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), forms an epoxide (oxirane). The reaction is a stereospecific syn-addition where the stereochemistry of the starting alkene is retained in the product.[5]

Experimental Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable non-aqueous solvent like dichloromethane (DCM) or chloroform.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add m-CPBA (approx. 77% purity, 1.2 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Upon completion, dilute the mixture with additional DCM. Cool the mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid byproduct.

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with a saturated aqueous sodium sulfite (Na₂SO₃) solution (to quench excess peroxide), a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove acidic byproducts), and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude epoxide can be purified by distillation or column chromatography if necessary.

Experimental Workflow: Epoxidation

G Epoxidation Workflow A 1. Dissolve Alkene in DCM B 2. Cool to 0 °C A->B C 3. Add m-CPBA (Stir at RT for 2-6h) B->C D 4. Quench & Wash (Na₂SO₃, NaHCO₃, Brine) C->D E 5. Dry & Concentrate D->E F 6. Purify (Distillation / Chromatography) E->F G Pure Epoxide Product F->G

Caption: General workflow for the epoxidation of an alkene using m-CPBA.

Quantitative Data

Epoxidation reactions with m-CPBA are generally high-yielding, often around 75% or greater, though this is substrate-dependent.[6] Catalytic methods can also provide excellent yields.[7]

Reaction TypeOxidantConditionsYieldReference
General Alkene Epoxidationm-CPBANonaqueous solvent (e.g., CHCl₃)~75%[6]
Catalytic Epoxidation (Styrene)m-CPBACo(III)@Fe₃O₄/SiO₂ catalyst, DCM, RT99%[7]

Ozonolysis for Oxidative Cleavage

Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds, replacing them with carbonyl groups.[8] The reaction proceeds in two steps: reaction with ozone to form an ozonide intermediate, followed by a workup step that determines the final products. A reductive workup using dimethyl sulfide (DMS) or zinc yields aldehydes and/or ketones.[9] For this compound, this reaction will yield 3,4-dimethylpentanal and formaldehyde.

Experimental Protocol
  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent, such as methanol or dichloromethane, in a gas dispersion tube or a three-necked flask equipped with a gas inlet tube and an outlet connected to a trap. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas (generated by an ozone generator) through the cooled solution. Continue the ozone flow until the solution turns a persistent blue color, which indicates the presence of unreacted ozone and the complete consumption of the alkene.[8]

  • Quenching: After the reaction is complete, bubble nitrogen or oxygen through the solution to remove all excess ozone.

  • Reductive Workup: Slowly add a reducing agent, such as dimethyl sulfide (DMS, 1.5 eq), to the cold solution. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product mixture (3,4-dimethylpentanal and paraformaldehyde) can be purified. Given the volatility of 3,4-dimethylpentanal (B.p. ~135 °C), careful distillation can be used for purification.[10]

Logical Diagram: Ozonolysis Cleavage

G Ozonolysis of this compound sub This compound step1 1. O₃, MeOH, -78 °C sub->step1 ozonide Unstable Ozonide Intermediate step1->ozonide step2 2. DMS (Reductive Workup) ozonide->step2 prod1 3,4-Dimethylpentanal step2->prod1 prod2 Formaldehyde step2->prod2

Caption: Products from the oxidative cleavage of this compound.

Olefin Cross-Metathesis with Grubbs Catalysts

Olefin metathesis is a versatile reaction for the formation of new carbon-carbon double bonds, catalyzed by ruthenium complexes like Grubbs catalysts.[11] Cross-metathesis involves the reaction between two different alkenes.[12] For a terminal alkene like this compound, this can be used to install new functional groups. The choice of catalyst is critical for achieving high yields, especially with sterically hindered alkenes.[13][14]

Experimental Protocol
  • Setup: In a glovebox or under an inert atmosphere, add a degassed, anhydrous solvent (e.g., dichloromethane or toluene) to a flame-dried Schlenk flask containing a stir bar.

  • Reagents: Add the cross-coupling partner (e.g., methyl acrylate, 1.2 eq) followed by this compound (1.0 eq).

  • Catalyst Addition: Add the chosen Grubbs or Hoveyda-Grubbs catalyst (e.g., Hoveyda-Grubbs II, 1-5 mol%) to the solution.

  • Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 40-60 °C). Monitor the reaction by TLC or GC-MS. To drive the equilibrium, a gentle stream of argon or nitrogen can be bubbled through the mixture to remove the ethene byproduct.[14]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to remove the ruthenium byproducts and any unreacted starting materials.

Catalyst Performance Data (Proxy Substrate)

Direct comparative data for this compound is limited. The following data for the cross-metathesis of 4-methylidenehept-1-ene with methyl acrylate serves as a useful proxy due to structural similarities.[13]

CatalystLoading (mol%)SolventTemp (°C)Time (h)Yield of Cross-Product (%)
Grubbs I5Dichloromethane402445
Grubbs II5Dichloromethane401285
Hoveyda-Grubbs I5Toluene601860
Hoveyda-Grubbs II5Toluene60892

Data adapted from a study on a structurally similar alkene.[13]

Catalytic Cycle: Olefin Metathesis

G Simplified Olefin Metathesis Cycle cat [Ru]=CH₂ Catalyst meta1 Metallacyclobutane Intermediate cat->meta1 + Alkene [2+2] Cycloaddition alkene {R-CH=CH₂ | Alkene} cat2 [Ru]=CHR New Catalyst meta1->cat2 Retro [2+2] prod1 {R-CH=CH₂ | New Alkene} cat2->prod1 meta2 Metallacyclobutane Intermediate cat2->meta2 + Alkene [2+2] Cycloaddition alkene2 {R-CH=CH₂ | Alkene} meta2->cat Retro [2+2] ethene {H₂C=CH₂ | Ethene} meta2->ethene

Caption: A simplified representation of the olefin metathesis catalytic cycle.

References

Application Notes and Protocols for the Safe Handling and Storage of 4,5-Dimethyl-1-hexene in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 4,5-Dimethyl-1-hexene in a laboratory setting. Adherence to these protocols is crucial to mitigate risks associated with this flammable and potentially hazardous chemical.

Chemical and Physical Properties

PropertyValueSource
Chemical Name This compoundIUPAC
Synonyms 4,5-dimethylhex-1-ene[2][3]
CAS Number 16106-59-5[2][3][4]
Molecular Formula C8H16[2][3][5]
Molecular Weight 112.21 g/mol [2][3][6]
Physical State Liquid[1]
Appearance Colorless liquid[7][8]
Odor Characteristic, petroleum-like[7][8]
Boiling Point ~115 °C (estimated)
Flash Point Highly Flammable; data not available. For reference, 1-hexene is -26°C (-14.8°F)[7]
Density Data not available. For reference, 4,4-dimethyl-1-hexene is 0.720 g/mL[9]
Solubility Insoluble in water. Soluble in alcohol, ether, benzene, and petroleum ether.[8][10]

Note: Due to the limited availability of specific experimental data for this compound, some values are estimated or referenced from similar compounds. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most accurate information.

Hazard Identification and Safety Precautions

Primary Hazards:

  • Flammability: this compound is a highly flammable liquid.[1] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[7]

  • Health Hazards: Overexposure may cause skin and eye irritation.[1] Inhalation of high concentrations of vapors may have anesthetic effects, leading to drowsiness, dizziness, and headache.[1] Aspiration of the liquid into the lungs may be fatal.[11]

Safety Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the accumulation of flammable vapors.[12]

  • Keep away from heat, sparks, open flames, and other ignition sources.[11]

  • Use only non-sparking tools and explosion-proof equipment.[13]

  • Ground and bond containers when transferring the liquid to prevent static discharge.[11]

  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapors.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Personal Protective Equipment (PPE)

The following PPE must be worn when handling this compound:

PPE TypeSpecificationPurpose
Eye Protection Chemical splash goggles or a face shield.[14][15]Protects against splashes and vapors.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Protects skin from direct contact.
Body Protection Flame-resistant lab coat and clothing that covers the legs.[12][14]Protects against splashes and potential flash fires.
Footwear Closed-toe shoes.Protects feet from spills.
Respiratory Use in a well-ventilated area (fume hood). If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.Protects against inhalation of harmful vapors.

Experimental Protocols

Safe Handling and Transfer
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of ignition sources.

    • Have an appropriate fire extinguisher (e.g., ABC type) readily available.[12]

    • Assemble all necessary equipment, including grounded and bonded containers for transfer.

    • Don the required personal protective equipment.

  • Procedure:

    • Perform all operations involving the open handling of this compound inside a chemical fume hood.

    • When transferring from a larger container, use a bonded and grounded dispensing system to prevent static electricity buildup.

    • Pour liquids carefully to minimize splashing.

    • Keep containers tightly closed when not in use.[12]

Storage Protocol
  • Storage Location:

    • Store this compound in a designated flammable liquid storage cabinet.[16]

    • The storage area should be cool, dry, and well-ventilated.[11]

    • Store away from direct sunlight and sources of heat or ignition.[11][17]

  • Container Requirements:

    • Store in the original, tightly sealed container.

    • Ensure the container is properly labeled with the chemical name and hazard warnings.

  • Incompatible Materials:

    • Segregate from strong oxidizing agents, acids, and other incompatible materials.[7][16]

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Eliminate all ignition sources.[11][18]

    • If the spill is large or you are unsure how to proceed, contact the institution's emergency response team.

  • Cleanup Procedure for Small Spills (manageable by trained personnel):

    • Don appropriate PPE, including respiratory protection if vapors are significant.

    • Contain the spill by creating a dike with a non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[19][20]

    • Slowly apply the absorbent material to the spill, working from the outside in.

    • Once the liquid is fully absorbed, use non-sparking tools to collect the material into a sealable, labeled container for hazardous waste disposal.[18]

    • Decontaminate the spill area with soap and water.

    • Place all contaminated materials, including PPE, into the hazardous waste container.

Waste Disposal Protocol
  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[21][22]

    • Do not mix with incompatible waste streams.[21]

  • Disposal:

    • Dispose of hazardous waste through the institution's designated environmental health and safety office.[23]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[13]

    • Do not dispose of this compound down the drain or in the regular trash.[21]

Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for the safe handling and storage of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Transfer cluster_storage Storage cluster_disposal Waste Disposal start Start: Receive Chemical check_sds Review Safety Data Sheet (SDS) start->check_sds don_ppe Don Appropriate PPE check_sds->don_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) don_ppe->prep_workspace check_safety_equip Verify Safety Equipment (Fire Extinguisher, Spill Kit) prep_workspace->check_safety_equip transfer Transfer Chemical (Use Grounding/Bonding) check_safety_equip->transfer use_in_experiment Use in Experiment transfer->use_in_experiment close_container Keep Container Tightly Closed use_in_experiment->close_container collect_waste Collect Waste in Labeled Container use_in_experiment->collect_waste store_cabinet Store in Flammable Liquid Cabinet close_container->store_cabinet segregate Segregate from Incompatibles store_cabinet->segregate dispose Dispose via EHS Protocol collect_waste->dispose end End dispose->end

Caption: Safe handling and storage workflow for this compound.

SpillResponseWorkflow cluster_initial Initial Response cluster_cleanup Cleanup Procedure cluster_decon Decontamination & Disposal spill_occurs Spill Occurs alert_personnel Alert Personnel & Evacuate if Necessary spill_occurs->alert_personnel eliminate_ignition Eliminate Ignition Sources alert_personnel->eliminate_ignition assess_spill Assess Spill Size & Hazard eliminate_ignition->assess_spill don_ppe Don Appropriate PPE assess_spill->don_ppe contain_spill Contain Spill with Absorbent Dike don_ppe->contain_spill absorb_spill Absorb Spill (Outside-In) contain_spill->absorb_spill collect_waste Collect Absorbed Material (Non-Sparking Tools) absorb_spill->collect_waste decontaminate_area Decontaminate Spill Area collect_waste->decontaminate_area dispose_waste Dispose of Waste via EHS decontaminate_area->dispose_waste restock_kit Restock Spill Kit dispose_waste->restock_kit end End restock_kit->end

Caption: Spill response workflow for this compound.

References

Application Note & Protocol: A Scalable Approach to the Synthesis of 4,5-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Dimethyl-1-hexene is an aliphatic hydrocarbon of interest in various chemical syntheses, serving as a building block in the development of more complex molecules. Its specific substitution pattern offers unique steric and electronic properties that can be exploited in polymerization, fine chemical synthesis, and as a component in specialty fuels. This document outlines a detailed protocol for the scale-up synthesis of this compound via a Wittig reaction, a robust and versatile method for carbon-carbon double bond formation. The described methodology is designed to be scalable for laboratory and pilot-plant production.

Proposed Synthetic Pathway: Wittig Reaction

The synthesis of this compound can be efficiently achieved through a Wittig reaction. This method involves the reaction of a phosphorus ylide with a ketone. For this specific target molecule, a practical approach involves the reaction of methyltriphenylphosphonium bromide with 3,4-dimethyl-2-pentanone in the presence of a strong base.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products r1 Methyltriphenylphosphonium bromide p1 This compound r1->p1 p2 Triphenylphosphine oxide r1->p2 r2 3,4-Dimethyl-2-pentanone r2->p1 r3 n-Butyllithium (n-BuLi) r3->p1 p3 Lithium bromide r3->p3

Caption: Overall Wittig reaction for the synthesis of this compound.

Experimental Protocols

Materials and Equipment:

  • Reactors: Jacketed glass reactors of appropriate volume (e.g., 5 L, 20 L) equipped with mechanical stirring, a reflux condenser, a temperature probe, and an inert gas inlet (Nitrogen or Argon).

  • Reagents: Methyltriphenylphosphonium bromide, 3,4-Dimethyl-2-pentanone, n-Butyllithium (n-BuLi) in hexanes, anhydrous Tetrahydrofuran (THF), Diethyl ether, saturated aqueous Ammonium Chloride (NH₄Cl) solution, saturated aqueous Sodium Chloride (brine) solution, anhydrous Magnesium Sulfate (MgSO₄).

  • Glassware: Standard laboratory glassware including dropping funnels, separatory funnels, round-bottom flasks, etc.

  • Purification: Fractional distillation apparatus.

  • Analytical: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer.

Protocol: Scale-up Synthesis of this compound

This protocol is designed for a 1 mole scale reaction and can be adjusted proportionally for larger scales.

1. Ylide Preparation:

  • Set up a dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 mol, 428.7 g) and anhydrous THF (2 L).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add n-Butyllithium (1.1 mol, 440 mL of a 2.5 M solution in hexanes) to the stirred suspension via a cannula or dropping funnel over a period of 1 hour, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The formation of the deep red ylide indicates the reaction is proceeding.

2. Wittig Reaction:

  • Cool the ylide solution back down to 0 °C.

  • In a separate flask, prepare a solution of 3,4-dimethyl-2-pentanone (1.0 mol, 114.2 g) in anhydrous THF (500 mL).

  • Add the solution of 3,4-dimethyl-2-pentanone to the ylide solution dropwise over 1 hour, keeping the internal temperature below 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).

3. Work-up and Extraction:

  • Cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (1 L).

  • Transfer the mixture to a large separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x 500 mL).

  • Combine all organic layers and wash with brine (1 L).

  • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

4. Purification:

  • The crude product is purified by fractional distillation.

  • The fraction collected at the boiling point of this compound (approximately 103-105 °C) is the desired product.

Data Presentation

Table 1: Reactant and Product Quantities for 1 Mole Scale Synthesis

CompoundMolecular Weight ( g/mol )Moles (mol)Quantity
Methyltriphenylphosphonium bromide357.251.2428.7 g
3,4-Dimethyl-2-pentanone114.191.0114.2 g
n-Butyllithium (2.5 M in hexanes)64.061.1440 mL
Theoretical Product
This compound112.221.0112.2 g

Table 2: Typical Yield and Purity

ParameterValueMethod of Analysis
Typical Yield65-75%-
Purity>98%GC-MS
Boiling Point103-105 °C-

Visualizations

G cluster_workflow Experimental Workflow start Start ylide_prep Ylide Preparation: - Charge reactor with Ph3PCH3Br and THF - Cool to 0°C - Add n-BuLi dropwise start->ylide_prep wittig_reaction Wittig Reaction: - Add 3,4-dimethyl-2-pentanone solution dropwise at 0°C - Stir overnight at room temperature ylide_prep->wittig_reaction workup Work-up: - Quench with NH4Cl (aq) - Separate layers - Extract aqueous phase with ether wittig_reaction->workup drying Drying and Concentration: - Wash combined organics with brine - Dry over MgSO4 - Concentrate in vacuo workup->drying purification Purification: - Fractional distillation drying->purification end End Product: This compound purification->end

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 4,5-Dimethyl-1-hexene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 4,5-Dimethyl-1-hexene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis of this compound via three potential synthetic routes: the Wittig reaction, a Grignard reaction, and the dehydration of 4,5-dimethyl-1-hexanol.

Route 1: Wittig Reaction

The Wittig reaction provides a reliable method for forming the carbon-carbon double bond with high regioselectivity.[1] In this proposed synthesis, a phosphorus ylide prepared from isobutyltriphenylphosphonium bromide reacts with formaldehyde to yield this compound.

Experimental Workflow: Wittig Reaction

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification A Isobutyltriphenylphosphonium bromide in anhydrous THF B Add strong base (e.g., n-BuLi) at low temperature A->B 1. Deprotonation C Phosphorus Ylide B->C D Add formaldehyde solution at low temperature C->D 2. Nucleophilic Attack E Reaction mixture warms to RT D->E F Formation of Oxaphosphetane Intermediate E->F G Decomposition to Alkene and TPPO F->G H Quench with sat. aq. NH4Cl G->H 3. Isolation I Extract with ether H->I J Wash with brine, dry (Na2SO4) I->J K Remove solvent J->K L Fractional Distillation K->L M This compound L->M

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Question: I am observing a very low yield for the Wittig synthesis of this compound. What are the potential causes and solutions?

Answer: Low yields in the Wittig reaction can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential CauseRecommended Solution(s)
Inefficient Ylide Formation The phosphorus ylide may not be forming in high concentration. This can be due to an insufficiently strong base, the presence of moisture, or poor-quality phosphonium salt.[2] Ensure all glassware is flame-dried and solvents are anhydrous. Use a strong base like n-butyllithium (n-BuLi) for non-stabilized ylides.[2] The formation of the ylide is often indicated by a distinct color change (typically orange or red).[2]
Side Reactions of the Ylide The ylide is a strong base and can participate in side reactions. To minimize these, generate the ylide at a low temperature (e.g., 0 °C to -78 °C) and add the aldehyde promptly.
Poor Quality of Formaldehyde Formaldehyde can polymerize to paraformaldehyde. It is recommended to use a freshly prepared solution of formaldehyde or to depolymerize paraformaldehyde before use.
Suboptimal Reaction Conditions The reaction temperature and time may not be optimized. Monitor the reaction progress by Thin Layer Chromatography (TLC). Some Wittig reactions benefit from being run at low temperatures to enhance selectivity and yield.[2]

Question: My Wittig reaction has stalled, and I still have a significant amount of unreacted starting material. What should I do?

Answer: Incomplete reactions are often due to the instability of the ylide or insufficient reactivity.

Potential CauseRecommended Solution(s)
Ylide Instability Non-stabilized ylides can be unstable. Consider generating the ylide in the presence of the aldehyde, which can sometimes improve yields.[3]
Insufficient Reactivity If steric hindrance is a factor, though less likely with formaldehyde, consider the Horner-Wadsworth-Emmons (HWE) reaction as an alternative which often provides better yields with hindered ketones.[2]
Route 2: Grignard Reaction

This route involves the coupling of a Grignard reagent, isobutylmagnesium bromide, with an allylic halide, such as allyl bromide.

Experimental Workflow: Grignard Reaction

Grignard_Workflow cluster_prep Grignard Reagent Formation cluster_reaction Coupling Reaction cluster_workup Workup & Purification A Isobutyl bromide and Mg turnings in anhydrous ether B Initiate reaction (e.g., with I2 crystal) A->B 1. Formation C Isobutylmagnesium bromide B->C D Add allyl bromide dropwise at low temperature C->D 2. Coupling E Reaction mixture warms to RT D->E F C-C Bond Formation E->F G Quench with sat. aq. NH4Cl F->G 3. Isolation H Extract with ether G->H I Wash with brine, dry (Na2SO4) H->I J Remove solvent I->J K Fractional Distillation J->K L This compound K->L

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Question: My Grignard reaction is failing to initiate. What steps can I take?

Answer: Difficulty in initiating a Grignard reaction is a frequent problem. The primary cause is often the passivation of the magnesium surface.

Potential CauseRecommended Solution(s)
Inactive Magnesium Surface The magnesium turnings may have an oxide layer that prevents the reaction. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask under an inert atmosphere.
Presence of Moisture Grignard reagents are extremely sensitive to water.[4] Ensure all glassware is flame-dried and all solvents are rigorously anhydrous.

Question: I am observing a significant amount of a higher boiling point byproduct in my Grignard reaction. What is it and how can I minimize it?

Answer: A common side reaction in Grignard reactions with alkyl halides is Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide.

Side ProductMinimization Strategy
Wurtz Coupling Product (e.g., 2,7-dimethyloctane) This occurs when the Grignard reagent attacks the starting isobutyl bromide. To minimize this, add the isobutyl bromide slowly to the magnesium turnings to maintain a low concentration of the halide. Performing the reaction in the presence of the allyl bromide (Barbier conditions) can also reduce this side reaction.[5]
Homocoupling of Allyl Bromide (1,5-hexadiene) Allyl Grignard reagents can couple with unreacted allyl bromide.[6] Slowly adding the allyl bromide to the isobutylmagnesium bromide solution at a low temperature can help to minimize this.
Route 3: Dehydration of 4,5-Dimethyl-1-hexanol

Acid-catalyzed dehydration of the corresponding alcohol can also yield the desired alkene. However, this method can lead to isomeric mixtures.

Troubleshooting Dehydration Reactions

Dehydration_Troubleshooting Start Low Yield of This compound Q1 Is the reaction incomplete? Start->Q1 A1 Increase reaction time or temperature. Consider a stronger acid catalyst. Q1->A1 Yes Q2 Is a mixture of isomers observed? Q1->Q2 No A2 Use a milder acid and lower temperature to favor the less substituted (Hofmann) product, though Zaitsev product is typically favored. Q2->A2 Yes Q3 Is polymerization occurring? Q2->Q3 No A3 Lower the reaction temperature and distill the product as it forms. Q3->A3 Yes

Caption: Troubleshooting logic for the dehydration of 4,5-dimethyl-1-hexanol.

Question: My dehydration reaction is producing a mixture of alkenes. How can I improve the selectivity for this compound?

Answer: The formation of isomeric alkenes is a common issue in alcohol dehydration due to carbocation rearrangements.

IssueRecommended Solution(s)
Formation of Isomeric Alkenes Acid-catalyzed dehydration of alcohols proceeds via a carbocation intermediate, which can undergo rearrangements to form more stable carbocations, leading to a mixture of alkene isomers. To favor the terminal alkene (Hofmann product), milder dehydration conditions can be explored, although the more substituted internal alkene (Zaitsev product) is often the major product.[7] Fractional distillation can be used to separate isomers with different boiling points.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The Wittig reaction is often preferred for the synthesis of terminal alkenes like this compound because it provides excellent regioselectivity, meaning the double bond is formed specifically at the desired position.[1] Grignard reactions can also be effective but may present challenges with side reactions. Dehydration of alcohols is a viable route but often leads to mixtures of isomeric alkenes.

Q2: How can I effectively purify this compound from the reaction mixture?

A2: Fractional distillation is the most common method for purifying this compound, which is a volatile liquid.[3] Careful control of the distillation temperature is necessary to separate it from any remaining starting materials, solvents, and isomeric byproducts which may have close boiling points. For Wittig reactions, the triphenylphosphine oxide byproduct is a solid and can often be removed by filtration or by washing the organic extract with a non-polar solvent in which the oxide is insoluble.

Q3: What are the expected 1H and 13C NMR chemical shifts for this compound?

  • 1H NMR:

    • Vinyl protons (~4.9-5.8 ppm, multiplet)

    • Allylic protons (~2.0 ppm, multiplet)

    • Methine protons (~1.5-1.8 ppm, multiplet)

    • Methyl protons (~0.8-1.0 ppm, doublets)

  • 13C NMR:

    • Vinyl carbons (~114 ppm for =CH2 and ~139 ppm for -CH=)

    • Allylic carbon (~35-45 ppm)

    • Other aliphatic carbons (~20-40 ppm)

It is crucial to obtain experimental NMR data and compare it with predicted spectra or data from a reliable database for accurate product confirmation.

Q4: Are there any specific safety precautions I should take during the synthesis of this compound?

A4: Yes, several safety precautions are essential:

  • Flammability: this compound is a flammable liquid.[8] All reactions and handling should be performed in a well-ventilated fume hood, away from ignition sources.

  • Reagent Handling:

    • Wittig Reaction: Strong bases like n-butyllithium are pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen).

    • Grignard Reaction: Grignard reagents are highly reactive with water and air.[4] All glassware must be dry, and the reaction must be conducted under an inert atmosphere.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

References

Technical Support Center: Synthesis of 4,5-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4,5-Dimethyl-1-hexene.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound, focusing on two common synthetic routes: the Wittig reaction and a Grignard-based approach.

Issue 1: Low or No Product Yield in Wittig Synthesis

Symptoms:

  • After the reaction and workup, the yield of this compound is significantly lower than expected or non-existent.

  • TLC or GC-MS analysis of the crude product shows a large amount of unreacted starting material (3-methyl-2-butanone or the phosphonium salt).

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Ylide Formation The base used may be too weak to deprotonate the phosphonium salt effectively. Switch to a stronger base like n-butyllithium (n-BuLi) or sodium hydride (NaH). Ensure strictly anhydrous reaction conditions, as the ylide is highly reactive with water.[1]
Steric Hindrance The ketone, 3-methyl-2-butanone, is sterically hindered, which can slow down the reaction with the Wittig reagent.[1] Consider using a less hindered phosphonium ylide if possible, or explore alternative olefination methods like the Horner-Wadsworth-Emmons reaction, which often performs better with hindered ketones.[1]
Poor Quality of Reagents The aldehyde or ketone may have degraded through oxidation or polymerization.[1] Use freshly distilled or purified 3-methyl-2-butanone. Ensure the phosphonium salt is pure and dry.
Suboptimal Reaction Temperature The reaction temperature may be too high or too low. For non-stabilized ylides, lower temperatures (e.g., -78°C to 0°C) often favor the formation of the desired alkene and minimize side reactions.[2][3]

Troubleshooting Workflow: Low Yield in Wittig Synthesis

low_yield_wittig start Low or No Product Yield check_ylide Verify Ylide Formation (Color change? Anhydrous conditions?) start->check_ylide ylide_issue Issue with Ylide Generation check_ylide->ylide_issue reagents_issue Check Reagent Quality (Freshly distilled ketone? Pure salt?) ylide_issue->reagents_issue No solution_base Use Stronger Base (n-BuLi, NaH) Ensure Anhydrous Conditions ylide_issue->solution_base Yes conditions_issue Optimize Reaction Conditions (Temperature? Reaction time?) reagents_issue->conditions_issue No solution_reagents Purify/Replace Reagents reagents_issue->solution_reagents Yes solution_conditions Adjust Temperature (Try lower temp for non-stabilized ylides) conditions_issue->solution_conditions Yes end Improved Yield solution_base->end solution_reagents->end solution_conditions->end

Caption: Troubleshooting logic for low yield in Wittig synthesis.

Issue 2: Difficulty in Removing Triphenylphosphine Oxide Byproduct

Symptoms:

  • The final product is contaminated with a white, crystalline solid.

  • ¹H NMR spectrum shows characteristic multiplets for triphenylphosphine oxide around 7.4-7.7 ppm.

Possible Causes and Solutions:

CauseRecommended Solution
Inherent Byproduct Formation Triphenylphosphine oxide is a stoichiometric byproduct of the Wittig reaction and often has similar solubility to the desired alkene, making separation difficult.[1]
Purification Method Standard extraction and distillation may not be sufficient for complete removal.

Purification Strategies for Triphenylphosphine Oxide Removal:

MethodDescriptionAdvantagesDisadvantages
Crystallization If the product is a solid, recrystallization can be effective. Triphenylphosphine oxide may have different solubility characteristics.[1]Can yield a very pure product.Not suitable for liquid products like this compound.
Column Chromatography A very common and effective method for separating the nonpolar alkene from the more polar triphenylphosphine oxide.[1]Generally effective for a wide range of products.Can be time-consuming and requires significant solvent volumes.
Precipitation Triphenylphosphine oxide is poorly soluble in nonpolar solvents like hexane or ether. Adding such a solvent can cause it to precipitate while the alkene remains in solution.[1]Simple and quick procedure.The product may co-precipitate, and it is not always effective.
Horner-Wadsworth-Emmons (HWE) Reaction As an alternative synthetic route, the HWE reaction uses a phosphonate ester instead of a phosphonium salt. The resulting phosphate byproduct is water-soluble and easily removed by aqueous extraction.[1]The byproduct is easily removed, often leading to higher yields of the E-alkene.Requires the synthesis of the corresponding phosphonate ester.
Issue 3: Grignard Reaction for Precursor Alcohol Synthesis Fails to Initiate

Symptoms:

  • No heat evolution or bubble formation is observed upon addition of the alkyl halide to the magnesium turnings.

  • The magnesium turnings remain shiny and unreacted.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Moisture Grignard reagents are highly reactive with water. All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used.[4]
Inactive Magnesium Surface The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting.
Poor Quality Alkyl Halide The alkyl halide may contain impurities that inhibit the reaction.

Activation of Magnesium Turnings:

  • Mechanical Activation: Crush the magnesium turnings in a dry flask to expose a fresh surface.

  • Chemical Activation: Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or a pre-formed Grignard reagent to initiate the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via the Wittig reaction?

A1: The most common impurities include:

  • Triphenylphosphine oxide: A major byproduct of the reaction.[1]

  • Unreacted starting materials: 3-methyl-2-butanone and the phosphonium salt.

  • Solvent residues: Diethyl ether, THF, or other solvents used in the reaction and workup.

  • Isomeric alkenes: Depending on the ylide used, E/Z isomers may form. For non-stabilized ylides, the Z-isomer is often the major product.[2][3]

Q2: What are the potential side products when synthesizing the precursor alcohol (4,5-dimethyl-1-hexanol) for this compound using a Grignard reagent?

A2: When reacting a Grignard reagent (e.g., isobutylmagnesium bromide) with an aldehyde (e.g., propionaldehyde), potential side products include:

  • Products of enolization: If the aldehyde has acidic alpha-protons, the Grignard reagent can act as a base, leading to the formation of an enolate and unreacted starting materials after workup.[4]

  • Reduction products: If the Grignard reagent has beta-hydrogens, it can reduce the aldehyde to the corresponding primary alcohol, and the Grignard reagent is converted to an alkene.

  • Coupling products: The Grignard reagent can couple with the unreacted alkyl halide to form a longer alkane.

Q3: How can I analyze the purity of my this compound sample?

A3: Several analytical methods can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile compounds and identifying them based on their mass spectra.[5][6] It can be used to identify and quantify isomeric impurities, residual solvents, and other volatile byproducts.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.[9][10] Characteristic peaks for common impurities like triphenylphosphine oxide or residual solvents can be readily identified.[11] Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample using an internal standard.[12][13]

NMR Data for Common Impurities:

Impurity¹H NMR Chemical Shift (CDCl₃, ppm)¹³C NMR Chemical Shift (CDCl₃, ppm)
Triphenylphosphine oxide~7.4-7.7 (m)~128-133
Diethyl Ether~3.48 (q), ~1.21 (t)~66.0, ~15.2
Tetrahydrofuran (THF)~3.76 (t), ~1.85 (t)~67.9, ~25.7
n-Hexane~1.25 (m), ~0.88 (t)~31.8, ~22.8, ~14.2

Note: Chemical shifts are approximate and can vary depending on the solvent and other factors.[9][10][11]

Experimental Protocols

Synthesis of this compound via Wittig Reaction

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 3-Methyl-2-butanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride

Procedure:

  • Ylide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide and anhydrous diethyl ether.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-BuLi dropwise. The solution will typically turn a characteristic color (e.g., yellow or orange), indicating ylide formation.[14]

  • Stir the mixture at 0°C for 1 hour.

  • Wittig Reaction: Still at 0°C, add a solution of 3-methyl-2-butanone in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a nonpolar eluent (e.g., hexane) to separate the this compound from triphenylphosphine oxide.

Experimental Workflow: Wittig Synthesis

wittig_workflow start Start ylide_formation Ylide Formation (Phosphonium Salt + n-BuLi in Ether) start->ylide_formation wittig_reaction Wittig Reaction (Add 3-Methyl-2-butanone) ylide_formation->wittig_reaction workup Aqueous Workup (Quench with NH4Cl, Extract) wittig_reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the Wittig synthesis of this compound.

References

Technical Support Center: Polymerization of 4,5-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 4,5-Dimethyl-1-hexene. The sterically hindered nature of this branched alpha-olefin can present unique challenges compared to the polymerization of linear alpha-olefins.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound in a question-and-answer format.

Issue 1: Low or No Polymer Yield

Question: My polymerization of this compound is resulting in a very low yield or no polymer at all. What are the potential causes and how can I address them?

Answer: Low or no polymer yield is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The steric hindrance of this compound can exacerbate these problems.

Possible Causes and Solutions:

  • Catalyst Inactivity or Deactivation: The bulky dimethyl groups on the monomer can hinder its approach to the catalytic center.

    • Solution: Consider using a catalyst system known to be effective for sterically hindered alkenes. Metallocene catalysts, particularly those with less sterically demanding ligand frameworks, may offer better performance than traditional Ziegler-Natta catalysts. The use of sterically hindered organoaluminates as cocatalysts can also be beneficial.

  • Impurities in Monomer or Solvent: Water, oxygen, and other polar impurities can poison the catalyst.

    • Solution: Ensure rigorous purification of the this compound monomer, solvents, and inert gases. Passage through activated alumina or molecular sieves is recommended.

  • Incorrect Catalyst-to-Cocatalyst Ratio: The ratio of the transition metal catalyst to the organoaluminum cocatalyst (e.g., MAO, TIBA) is crucial for catalyst activation and stability.

    • Solution: Optimize the catalyst-to-cocatalyst ratio through a series of small-scale experiments.

  • Suboptimal Reaction Temperature: The polymerization temperature affects both the rate of propagation and the rate of catalyst deactivation.

    • Solution: Experiment with a range of temperatures. Lower temperatures may reduce the rate of catalyst deactivation, while higher temperatures might be needed to overcome the activation energy barrier for this sterically hindered monomer.

Issue 2: Low Molecular Weight of the Polymer

Question: I am obtaining poly(this compound), but the molecular weight is consistently low. How can I increase the polymer chain length?

Answer: Achieving high molecular weight with sterically hindered monomers can be challenging due to factors that favor chain termination over propagation.

Possible Causes and Solutions:

  • High Rate of Chain Transfer Reactions: Chain transfer to the monomer or cocatalyst can prematurely terminate polymer chain growth.

    • Solution: Lowering the reaction temperature can disfavor chain transfer reactions relative to propagation. Additionally, adjusting the type and concentration of the cocatalyst can influence the rate of chain transfer.

  • Presence of Chain Transfer Agents: Impurities in the reaction system can act as chain transfer agents.

    • Solution: As with low yield issues, ensure all reagents and the reaction environment are free from impurities.

  • High Catalyst Concentration: A higher concentration of active catalyst sites can lead to the initiation of more polymer chains, which may result in shorter chains for a given amount of monomer.

    • Solution: Decrease the catalyst concentration while ensuring it remains sufficient for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What type of catalyst is best suited for the polymerization of this compound?

A1: Due to the steric hindrance of the monomer, metallocene catalysts are often more suitable than traditional heterogeneous Ziegler-Natta catalysts. Specifically, C2-symmetric zirconocene and hafnocene catalysts activated with methylaluminoxane (MAO) have shown success in the polymerization of other branched alpha-olefins. The choice of ligands on the metallocene can be tailored to accommodate the bulky monomer.

Q2: How does the steric hindrance of this compound affect the polymerization process?

A2: The methyl groups at the 4 and 5 positions create significant steric bulk near the double bond. This can:

  • Slow down the rate of monomer insertion into the growing polymer chain, leading to lower reaction rates.

  • Increase the likelihood of chain termination reactions, resulting in lower molecular weight polymers.

  • Influence the stereochemistry of the resulting polymer, potentially leading to atactic or isotactic structures depending on the catalyst used.

Q3: What are the expected properties of poly(this compound)?

A3: The properties of poly(this compound) are not extensively documented in the literature. However, based on its structure, it is expected to be an amorphous or semi-crystalline polymer with a potentially high glass transition temperature due to the bulky side groups restricting chain mobility. The mechanical properties will be highly dependent on the molecular weight and tacticity of the polymer.

Data Presentation

Table 1: Illustrative Reaction Conditions for this compound Polymerization

ParameterCondition A (Metallocene)Condition B (Ziegler-Natta)
Catalyst rac-Et(Ind)2ZrCl2TiCl4/MgCl2
Cocatalyst Methylaluminoxane (MAO)Triisobutylaluminum (TIBA)
Al/Zr or Al/Ti Ratio 1000:1200:1
Monomer Conc. 1.0 M1.0 M
Temperature 50 °C70 °C
Solvent TolueneHeptane
Reaction Time 2 hours2 hours
Illustrative Yield ModerateLow to Moderate
Illustrative Mw ( g/mol ) 50,000 - 150,00020,000 - 80,000

Note: The yield and molecular weight values are illustrative and will vary based on the specific experimental setup and purity of reagents.

Experimental Protocols

Protocol 1: General Procedure for Metallocene-Catalyzed Polymerization of this compound

  • Reactor Preparation: A Schlenk flask or a stirred glass reactor is dried in an oven at 120 °C overnight and then assembled while hot under a stream of dry, inert gas (e.g., Argon or Nitrogen).

  • Solvent and Monomer Preparation: Toluene (or another appropriate solvent) and this compound are purified by passing them through columns of activated alumina and molecular sieves under an inert atmosphere.

  • Reaction Setup: The desired volume of solvent is transferred to the reactor via cannula. The reactor is then brought to the desired reaction temperature.

  • Cocatalyst Addition: Methylaluminoxane (MAO) solution in toluene is added to the reactor.

  • Monomer Addition: The purified this compound is added to the reactor.

  • Initiation: The metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2), dissolved in a small amount of toluene, is injected into the reactor to start the polymerization.

  • Polymerization: The reaction mixture is stirred at a constant temperature for the desired reaction time.

  • Quenching: The polymerization is terminated by the addition of acidified methanol.

  • Polymer Isolation: The precipitated polymer is filtered, washed with methanol, and dried in a vacuum oven at 60 °C to a constant weight.

  • Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and molecular weight distribution, and Nuclear Magnetic Resonance (NMR) spectroscopy for microstructure analysis.

Visualizations

Troubleshooting_Low_Yield Start Low or No Polymer Yield Q1 Is the catalyst system appropriate for sterically hindered alkenes? Start->Q1 S1_Yes Yes Q1->S1_Yes S1_No No Q1->S1_No Q2 Are the monomer and solvent rigorously purified? S1_Yes->Q2 A1 Consider metallocene catalysts with less bulky ligands. S1_No->A1 A1->Q2 S2_Yes Yes Q2->S2_Yes S2_No No Q2->S2_No Q3 Is the catalyst/cocatalyst ratio optimized? S2_Yes->Q3 A2 Purify monomer and solvent (e.g., alumina, molecular sieves). S2_No->A2 A2->Q3 S3_Yes Yes Q3->S3_Yes S3_No No Q3->S3_No Q4 Is the reaction temperature optimized? S3_Yes->Q4 A3 Perform a series of experiments to find the optimal ratio. S3_No->A3 A3->Q4 S4_No No Q4->S4_No End Re-evaluate Experiment Q4->End Yes A4 Vary the temperature to balance reaction rate and catalyst stability. S4_No->A4 A4->End

Caption: Troubleshooting workflow for low polymer yield.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Analysis Prep_Reactor Reactor Drying (120°C, inert atm) Setup Solvent Addition & Temp. Control Prep_Reactor->Setup Prep_Reagents Purification of Monomer & Solvent Add_Monomer Monomer Addition Prep_Reagents->Add_Monomer Add_Cocatalyst Cocatalyst (e.g., MAO) Addition Setup->Add_Cocatalyst Add_Cocatalyst->Add_Monomer Initiate Catalyst Injection (Initiation) Add_Monomer->Initiate React Stirring at Constant Temp. Initiate->React Quench Quench with Acidified Methanol React->Quench Isolate Filter, Wash, & Dry Polymer Quench->Isolate Analyze Characterization (GPC, NMR) Isolate->Analyze

Caption: General experimental workflow for polymerization.

Technical Support Center: Improving the Purity of 4,5-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of 4,5-Dimethyl-1-hexene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurities present in this compound largely depend on the synthetic route employed. Common impurities may include:

  • Structural Isomers: Other C8H16 isomers are frequent impurities due to rearrangements or side reactions during synthesis. These can include other dimethylhexenes, methylheptenes, or octenes.

  • Starting Materials: Unreacted starting materials from the synthesis, such as corresponding alkyl halides, aldehydes, ketones, or phosphonium salts, may be present.

  • Solvent Residues: Residual solvents used in the synthesis or workup (e.g., tetrahydrofuran (THF), diethyl ether, hexane) are common volatile impurities.

  • Reaction Byproducts: Specific byproducts are associated with certain reactions. For instance, a Wittig reaction will produce triphenylphosphine oxide, while a Grignard reaction may yield coupling products.

Q2: My GC-MS analysis shows multiple peaks with the same mass-to-charge ratio as my product. What are they?

These are likely structural isomers of this compound. Alkenes are prone to isomerization, especially under acidic or high-temperature conditions. To confirm their identity, you would need to compare their retention times and mass spectra with known standards if available.

Q3: I am having difficulty removing a high-boiling point impurity. What could it be and how do I remove it?

If you used a Wittig reaction for synthesis, a common high-boiling point impurity is triphenylphosphine oxide.[1] This byproduct can be challenging to remove by distillation due to its high boiling point and potential co-distillation.[1] Purification by column chromatography is often the most effective method for its removal.[1]

Q4: My purified product is showing signs of degradation over time. What is happening and how can I prevent it?

Alkenes can be susceptible to oxidation, especially at the allylic position, leading to the formation of peroxides and other oxygenated species. It is recommended to store purified this compound under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to minimize degradation. The addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), can also be considered for long-term storage.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a primary technique for purifying this compound by separating it from compounds with different boiling points.

Problem: Poor separation of isomers.

  • Possible Cause: Insufficient column efficiency. The boiling points of structural isomers can be very close.

  • Solution:

    • Increase the length of the fractionating column.

    • Use a more efficient column packing material (e.g., structured packing instead of glass beads).

    • Increase the reflux ratio by adjusting the distillation rate (a slower takeoff rate generally improves separation).

Problem: Product is co-distilling with a lower boiling point impurity.

  • Possible Cause: Formation of an azeotrope.

  • Solution:

    • Try performing the distillation under reduced pressure (vacuum distillation). This can alter the azeotropic behavior.

    • Consider using a different purification technique, such as preparative gas chromatography.

Problem: The temperature at the distillation head is fluctuating.

  • Possible Cause:

    • Uneven heating of the distillation flask.

    • "Bumping" of the liquid due to superheating.

  • Solution:

    • Use a heating mantle with a magnetic stirrer to ensure even heating.

    • Add boiling chips or a magnetic stir bar to the distillation flask before starting the distillation.

Preparative Gas Chromatography (pGC)

For achieving very high purity, especially for separating close-boiling isomers, preparative gas chromatography is a powerful technique.

Problem: Overlapping peaks of isomers.

  • Possible Cause:

    • Inadequate column resolution.

    • Improper temperature programming.

  • Solution:

    • Use a longer GC column or a column with a different stationary phase that offers better selectivity for C8 alkenes.

    • Optimize the temperature program. A slower temperature ramp can improve the separation of closely eluting compounds.

Problem: Low recovery of the purified product.

  • Possible Cause:

    • Inefficient trapping of the eluting compound.

    • Decomposition of the compound on the column.

  • Solution:

    • Ensure the trapping system is sufficiently cold to condense the product effectively.

    • Use a column with a stationary phase that is stable at the required operating temperatures and inert towards alkenes.

Data Presentation

Table 1: Boiling Points of this compound and Potential Isomeric Impurities

Compound NameMolecular FormulaBoiling Point (°C)
This compoundC8H16109.0[2]
(E)-4,5-Dimethyl-2-hexeneC8H16~118-120
(Z)-4,5-Dimethyl-2-hexeneC8H16~117-119
2,5-Dimethyl-1-hexeneC8H16~113-115
2,5-Dimethyl-2-hexeneC8H16~114-116
3,5-Dimethyl-1-hexeneC8H16~106-108

Note: Boiling points for some isomers are estimated based on similar structures and may vary.

Table 2: Comparison of Purification Techniques

TechniquePrinciplePurity AchievableThroughputKey Advantage
Fractional Distillation Separation based on differences in boiling points.Good to High (95-99%)HighScalable for larger quantities.
Preparative GC Separation based on differential partitioning between a mobile and stationary phase.Very High (>99.5%)LowExcellent for separating close-boiling isomers.
Column Chromatography Separation based on differential adsorption to a stationary phase.VariableMediumEffective for removing non-volatile impurities like triphenylphosphine oxide.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To purify crude this compound by removing impurities with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask (do not fill more than two-thirds full).

  • Begin heating the flask gently.

  • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second into the receiving flask).

  • Collect the initial fraction (forerun) which will contain lower-boiling impurities.

  • When the temperature at the distillation head stabilizes near the boiling point of this compound (approx. 109°C at atmospheric pressure), change to a clean receiving flask to collect the main product fraction.

  • Continue distillation until the temperature begins to drop or rise significantly, indicating that the main fraction has been collected.

  • Stop the distillation and allow the apparatus to cool.

Protocol 2: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the purity of a this compound sample and quantify impurities.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5 or equivalent)

  • Autosampler or manual injection port

GC-FID Parameters (typical):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium or Hydrogen

  • Flow Rate: 1-2 mL/min

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

Procedure:

  • Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane or pentane).

  • Inject the sample into the GC.

  • Record the chromatogram.

  • Identify the peak corresponding to this compound based on its retention time (if a standard is available).

  • Calculate the area percent of each peak to estimate the purity. For more accurate quantification, use response factors determined from standard solutions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Wittig, Grignard) start->reaction workup Aqueous Workup & Solvent Extraction reaction->workup crude Crude Product workup->crude distillation Fractional Distillation crude->distillation prep_gc Preparative GC (Optional, for high purity) distillation->prep_gc gcms Purity Analysis (GC-MS/GC-FID) distillation->gcms prep_gc->gcms pure_product Pure this compound gcms->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_distillation issue Poor Separation of Isomers in Fractional Distillation cause1 Insufficient Column Efficiency issue->cause1 cause2 Azeotrope Formation issue->cause2 solution1a Increase Column Length cause1->solution1a solution1b Use More Efficient Packing Material cause1->solution1b solution1c Increase Reflux Ratio (Slower Takeoff) cause1->solution1c solution2a Vacuum Distillation cause2->solution2a solution2b Use Preparative GC cause2->solution2b

Caption: Troubleshooting logic for poor separation during fractional distillation.

References

Technical Support Center: Catalyst Deactivation in 4,5-Dimethyl-1-hexene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during reactions involving 4,5-Dimethyl-1-hexene, such as isomerization, hydrogenation, and polymerization.

Troubleshooting Guide: Symptom-Based Problem Solving

This guide is designed to help you diagnose and resolve common issues based on experimental observations.

Question 1: My reaction starts efficiently but then slows down or stops completely before reaching full conversion. What is the likely cause?

Answer: This is a classic symptom of catalyst deactivation occurring during the reaction.[1] The catalyst loses its activity over time, leading to a stalled reaction. The primary causes can be categorized as follows:

  • Fouling (Coking): Polymeric or carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores.[2][3] This is a very common deactivation pathway in reactions involving olefins.[2][4] The branched structure of this compound and potential side reactions can accelerate coke formation.

  • Poisoning: Impurities in the reactant feed or solvent (e.g., sulfur, water, oxygen) can strongly adsorb to and deactivate catalytic sites.[5] This can be a rapid or gradual process depending on the poison's concentration.

  • Leaching: The active metal component of a heterogeneous catalyst can dissolve into the liquid reaction medium, reducing the number of active sites on the support.[6][7][8] This is particularly relevant in liquid-phase reactions.

  • Catalyst Decomposition: The active catalytic species itself may be thermally unstable or decompose through reaction with other components, forming inactive species like palladium black in Pd-catalyzed reactions.[1]

Suggested Solutions:

  • Perform a Hot Filtration Test: To determine if leached species are catalytically active in the solution. If the reaction continues after filtering the solid catalyst at reaction temperature, leaching is confirmed.[6]

  • Conduct a Catalyst Addition Study: If the reaction has stalled, add a fresh portion of the catalyst. If the reaction restarts, it strongly indicates that the initial catalyst was deactivated.[9]

  • Analyze the Spent Catalyst: Characterize the used catalyst to identify the deactivation mechanism. Techniques are detailed in the protocols section.

Question 2: I'm observing poor selectivity and the formation of unexpected byproducts, such as isomers or oligomers. What's happening?

Answer: A loss of selectivity can be directly linked to changes in the catalyst's active sites or the formation of new, unintended catalytic species.

  • Isomerization: Decomposition of the primary catalyst can generate species, such as metal hydrides, that are highly active for olefin isomerization.[9][10] This can lead to the formation of various dimethyl-hexene isomers.

  • Oligomerization/Polymerization: Certain catalyst systems, especially under higher concentrations, can promote side reactions that lead to the formation of dimers, trimers, or larger polymer chains.[9][11] These oligomers can also contribute to catalyst fouling.

  • Support-Induced Reactions: If the catalyst support itself has acidic properties (e.g., zeolites, alumina), it can catalyze side reactions like cracking or isomerization, particularly at higher temperatures.

Suggested Solutions:

  • Optimize Reaction Conditions: Lowering the reaction temperature can often minimize catalyst decomposition and undesirable side reactions.[1] Running the reaction at a higher dilution may disfavor intermolecular oligomerization.[9]

  • Screen Different Catalysts/Ligands: The choice of metal, ligand, and support significantly influences selectivity. Ligands can stabilize the active metal center and prevent decomposition pathways.[1][12]

  • Characterize Byproducts: Use techniques like GC-MS to identify the structure of the byproducts, which can provide clues about the deactivation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation? A1: Catalyst deactivation is the decline in a catalyst's activity and/or selectivity over time. The primary mechanisms are chemical, thermal, and mechanical.[5]

  • Chemical Deactivation: Includes poisoning (impurities blocking active sites) and fouling (deposition of materials like coke on the surface).[5][13]

  • Thermal Deactivation (Sintering): At high temperatures, small metal crystallites on a support can migrate and agglomerate into larger particles, resulting in a loss of active surface area.[14][15] The presence of steam can sometimes accelerate this process.[16][17]

  • Mechanical Deactivation: Physical loss of catalyst material through attrition (in stirred reactors) or crushing of the catalyst bed.

Q2: How can I determine the specific cause of my catalyst's deactivation? A2: A systematic characterization of the fresh and spent catalyst is crucial.[5][18] Comparing the properties before and after the reaction provides direct evidence for the deactivation mechanism. Key analytical techniques are summarized in the table below.

Q3: Can a deactivated catalyst be regenerated? A3: It depends on the deactivation mechanism.

  • Fouling (Coking): Often reversible. Coke can typically be removed by a controlled oxidation process (calcination) in air or a diluted oxygen stream.[3]

  • Poisoning: Can be reversible or irreversible. Some poisons can be removed by thermal treatment or washing, while others bind permanently.[5]

  • Sintering and Leaching: These are generally considered irreversible as they involve a physical change or loss of the catalyst's active component.[6][8]

Data Presentation: Catalyst Characterization

Table 1: Example Comparison of Fresh vs. Deactivated Catalyst Properties

ParameterTechniqueFresh CatalystDeactivated Catalyst (Example)Likely Deactivation Mechanism
Activity Data
Conversion of 4,5-DM-1-H @ 4hGC Analysis98%35%General Deactivation
Selectivity to Desired ProductGC Analysis95%70% (25% isomers)Site alteration / Decomposition
Physical Properties
BET Surface AreaN₂ Physisorption150 m²/g85 m²/gFouling (Pore Blockage)[18]
Average Metal Particle SizeTEM / XRD5 nm20 nmThermal Degradation (Sintering)[14]
Chemical Properties
Carbon ContentTGA / Elemental Analysis< 0.1%5.2%Fouling (Coking)[19]
Active Metal Content (on support)ICP-OES / EDX2.0 wt%1.2 wt%Leaching of Active Metal[6]
Metal Content (in solution)ICP-OES0 ppm15 ppmLeaching of Active Metal[6]

Visualizations: Workflows and Pathways

DeactivationPathways Active Active Catalyst Poisoning Poisoning Active->Poisoning Fouling Fouling / Coking Active->Fouling Sintering Sintering Active->Sintering Leaching Leaching Active->Leaching Deactivated Deactivated Catalyst Poisoning->Deactivated Sites Blocked Fouling->Deactivated Pores Blocked Sintering->Deactivated Surface Area Loss Leaching->Deactivated Active Phase Loss

Caption: Common catalyst deactivation mechanisms leading from an active to an inactive state.

TroubleshootingWorkflow Troubleshooting Decision Tree Start Observation: Decreased Activity / Selectivity Stalled Reaction Stalls Prematurely? Start->Stalled Byproducts Byproducts Observed (e.g., Isomers)? Start->Byproducts No HotFilter Perform Hot Filtration Test Stalled->HotFilter Yes NoLeaching Characterize Spent Catalyst: - TGA (Coke) - TEM/XRD (Sintering) - BET (Surface Area) Stalled->NoLeaching No ActivityContinue Filtrate is Active? HotFilter->ActivityContinue LeachingConfirmed Diagnosis: Leaching of Active Species ActivityContinue->LeachingConfirmed Yes ActivityContinue->NoLeaching No FoulingSintering Diagnosis: Fouling or Sintering NoLeaching->FoulingSintering Byproducts->NoLeaching No Decomposition Diagnosis: Catalyst Decomposition & Side Reactions Byproducts->Decomposition Yes

Caption: A decision-tree workflow for troubleshooting catalyst deactivation based on symptoms.

Experimental Protocols

Protocol 1: Hot Filtration Test for Leaching Detection

  • Objective: To determine if the active catalytic species is leaching from the solid support into the reaction solution.

  • Procedure:

    • Set up the reaction under standard conditions and allow it to proceed for a period where significant conversion is observed but not complete (e.g., 25-50% conversion).

    • At reaction temperature, rapidly filter the solid catalyst from the reaction mixture using a pre-heated fritted filter or a syringe filter suitable for the solvent and temperature.

    • Allow the filtrate (the catalyst-free solution) to continue stirring under the same reaction conditions.

    • Monitor the progress of the reaction in the filtrate over time by taking aliquots and analyzing them (e.g., by GC).

  • Interpretation:

    • Reaction Continues: If the conversion continues to increase in the filtrate, it confirms that catalytically active species have leached into the solution.[6]

    • Reaction Stops: If the conversion does not increase, it suggests that the catalysis is primarily heterogeneous and leaching is not the main cause of deactivation.

Protocol 2: Catalyst Characterization Workflow

  • Objective: To identify the physical and chemical changes in a catalyst after use.

  • Procedure:

    • Sample Recovery: After the reaction, carefully separate the catalyst from the reaction mixture by filtration. Wash it with a clean solvent (the same as used in the reaction) to remove any adsorbed reactants or products, and then dry it under vacuum.

    • Coke Quantification (TGA): Perform Thermogravimetric Analysis (TGA) on the spent catalyst. Heat the sample under an inert atmosphere (N₂) to remove volatiles, then switch to an oxidizing atmosphere (air). The weight loss during oxidation corresponds to the amount of carbonaceous deposits (coke).[19]

    • Surface Area Analysis (BET): Measure the specific surface area and pore size distribution of both the fresh and spent catalyst using N₂ physisorption (BET method). A significant decrease in surface area and pore volume suggests fouling or pore blockage.[5][18]

    • Leaching Analysis (ICP-OES): Digest a known mass of the fresh and spent catalyst in acid and analyze the solutions by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) to quantify the active metal content. A lower metal content in the spent catalyst indicates leaching. Also, analyze the reaction filtrate to directly measure leached metal.[6][19]

    • Sintering Analysis (TEM/XRD): Use Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to determine the average particle size of the active metal on the fresh and spent catalysts. A significant increase in particle size is direct evidence of sintering.[14][18]

Protocol 3: Catalyst Regeneration by Calcination

  • Objective: To remove carbonaceous deposits (coke) from a fouled catalyst and restore its activity.

  • Procedure:

    • Place the dried, spent catalyst in a tube furnace.

    • Purge the system with an inert gas (e.g., Nitrogen or Argon).

    • Slowly heat the catalyst under the inert gas flow to a moderate temperature (e.g., 150-200 °C) to desorb any remaining volatiles.

    • Gradually introduce a diluted stream of air or oxygen (e.g., 1-5% O₂ in N₂) into the gas flow. Caution: The initial combustion of coke can be exothermic; a slow, controlled introduction of oxygen is critical to avoid overheating, which could cause sintering.

    • Slowly ramp the temperature to the target calcination temperature (typically 450-550 °C, but this must be below the temperature where the support or metal would be damaged) and hold for several hours until coke removal is complete (as can be monitored by an off-gas analyzer).[3]

    • Cool the catalyst down under an inert gas stream.

    • If necessary, the catalyst may need a reduction step (e.g., under H₂ flow) before reuse, depending on the nature of the active species.

References

"temperature optimization for 4,5-Dimethyl-1-hexene synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dimethyl-1-hexene.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature For Wittig reactions, consider running the reaction at a lower temperature (e.g., 0 °C or -78 °C) to minimize side reactions.[1] For Grignard reactions, temperature control is crucial; ensure the reaction is not overheating, which can lead to side reactions.
Ineffective Ylide Formation (Wittig) Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-butyllithium).[1] The formation of the ylide is often indicated by a color change (e.g., to orange/yellow).[1]
Poor Quality of Starting Materials Use freshly distilled aldehydes for the Wittig reaction, as they can oxidize to carboxylic acids which will not react.[1] For Grignard reactions, ensure all glassware is flame-dried and solvents are anhydrous, as Grignard reagents are highly reactive with water.
Grignard Reagent Formation Issues The magnesium turnings may be coated with magnesium oxide. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
Side Reactions In Wittig synthesis, the ylide is a strong base and can participate in self-condensation.[1] In Grignard synthesis, Wurtz coupling can be a significant side reaction.
Loss of Product During Workup This compound is volatile. Use gentle distillation and cold extractions to minimize product loss.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most common laboratory syntheses for this compound are the Wittig reaction and a multi-step route involving a Grignard reaction followed by dehydration. The Wittig reaction involves reacting a phosphorus ylide with an appropriate ketone or aldehyde.[2] The Grignard route typically involves the reaction of a Grignard reagent with an electrophile to form an alcohol precursor, which is then dehydrated to the alkene.

Q2: How does temperature affect the yield of the Wittig reaction for this synthesis?

A2: Suboptimal reaction temperature can lead to low yields in a Wittig reaction.[1] It is often beneficial to run the reaction at lower temperatures, such as 0 °C or even -78 °C, to improve selectivity and minimize side reactions of the highly basic ylide.[1]

Q3: I am observing the formation of isomeric alkenes as byproducts. How can I improve the selectivity for this compound?

A3: The formation of isomeric alkenes can occur during the dehydration step of a Grignard synthesis. To improve selectivity, careful choice of the dehydrating agent and reaction conditions is crucial. For Wittig reactions, the stereoselectivity can sometimes be influenced by the choice of solvent and the nature of the ylide.

Q4: My Grignard reaction is difficult to initiate. What can I do?

A4: Difficulty in initiating a Grignard reaction is a common issue.[1] First, ensure all glassware is meticulously dried and solvents are anhydrous.[1] The surface of the magnesium turnings might be coated with a passivating layer of magnesium oxide.[1] You can activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings in the flask.[1]

Data Presentation

Table 1: Representative Effect of Temperature on Wittig Reaction Yield for Alkene Synthesis

Temperature (°C)Expected Yield (%)Observations
-7880-90Reduced side reactions, cleaner product formation.
070-85Good balance between reaction rate and selectivity.[1]
Room Temperature (~25)50-70Increased rate of side reactions, potential for ylide decomposition.
50<50Significant byproduct formation and lower yield of the desired alkene.

Note: This data is representative and actual yields may vary based on specific substrates, reagents, and reaction conditions.

Experimental Protocols

Key Experiment: Temperature Optimization of Wittig Reaction for this compound Synthesis

This protocol is adapted from the synthesis of 4-Methyl-1-hexene and should be optimized for this compound.[1]

1. Ylide Formation:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium, dropwise. The appearance of a characteristic color (often yellow or orange) indicates ylide formation.[1]

  • Stir the mixture at 0 °C for 1 hour.

2. Reaction with Aldehyde:

  • While maintaining the temperature at 0 °C, add a solution of 3,4-dimethylpentanal in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.[1]

3. Workup and Purification:

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., magnesium sulfate), filter, and carefully remove the solvent by distillation at atmospheric pressure, being mindful of the product's volatility.[1]

  • The crude product can be further purified by fractional distillation.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low or No Yield check_method Which Synthesis Method? start->check_method wittig Wittig Reaction check_method->wittig Wittig grignard Grignard Reaction check_method->grignard Grignard check_ylide Ylide Formation Issue? wittig->check_ylide check_grignard_formation Grignard Formation Issue? grignard->check_grignard_formation check_temp_wittig Suboptimal Temperature? check_ylide->check_temp_wittig No solution_ylide Use Stronger Base Ensure Anhydrous Conditions check_ylide->solution_ylide Yes check_aldehyde Aldehyde Quality? check_temp_wittig->check_aldehyde No solution_temp_wittig Run at Lower Temp. (0°C or -78°C) check_temp_wittig->solution_temp_wittig Yes solution_aldehyde Use Freshly Distilled Aldehyde check_aldehyde->solution_aldehyde Yes check_temp_grignard Poor Temperature Control? check_grignard_formation->check_temp_grignard No solution_grignard_formation Activate Mg (Iodine, 1,2-dibromoethane) check_grignard_formation->solution_grignard_formation Yes check_anhydrous Anhydrous Conditions? check_temp_grignard->check_anhydrous No solution_temp_grignard Ensure Proper Cooling check_temp_grignard->solution_temp_grignard Yes solution_anhydrous Flame-dry Glassware Use Anhydrous Solvents check_anhydrous->solution_anhydrous Yes

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Pressure Adjustments in 4,5-Dimethyl-1-hexene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pressure adjustments in reactions involving 4,5-Dimethyl-1-hexene. Given the limited specific literature on this substituted alkene, the guidance is based on established principles for related C6 alkenes, such as 1-hexene, and general catalytic processes.

Troubleshooting Guide

Issue 1: Low or No Reaction Conversion

Question Answer
My hydrogenation/isomerization of this compound is not proceeding. Could the pressure be too low? Yes, insufficient hydrogen or inert gas pressure is a common cause of low conversion. For many simple alkenes, 1-5 bar (balloon pressure) is adequate, but sterically hindered substrates like this compound may require significantly higher pressures to achieve a reasonable reaction rate.[1] Consider incrementally increasing the pressure while monitoring the reaction progress.
I've increased the pressure, but the conversion is still poor. What else could be the problem? Several factors besides pressure can limit conversion: • Catalyst Activity: The catalyst may be poisoned or deactivated. Ensure your solvent is dry and deoxygenated, and that the substrate is free of impurities like sulfur or nitrogen compounds, which can poison catalysts like Palladium on Carbon (Pd/C).[1][2] • Temperature: Room temperature is a common starting point, but hindered alkenes may require more forcing conditions.[1] However, excessively high temperatures can lead to side reactions or catalyst deactivation.[1][2] • Agitation: Inadequate mixing can lead to poor contact between the substrate, catalyst, and gas, limiting the reaction rate.[1] • Catalyst Loading: For difficult substrates, a higher catalyst loading (e.g., up to 10 mol%) may be necessary.[1]
Can the reaction pressure be too high? Yes. While higher pressure often increases the rate of desired reactions like hydrogenation, it can also promote unwanted side reactions such as dimerization, oligomerization, or even changes in the catalyst's structure.[2][3][4] Optimal conditions require balancing reaction rate and selectivity.[2]

Issue 2: Poor Product Selectivity

Question Answer
I'm observing significant byproducts like oligomers or isomers. How can pressure adjustments help? Pressure can dramatically influence reaction pathways. For example, in some alkene reactions, lower pressures (e.g., 2 bar) may favor hydrogenation and cyclization, while higher pressures (4-8 bar) can promote dimerization and oligomerization alongside hydrogenation.[3][4] Systematically varying the pressure is a key step in optimizing for your desired product.
My reaction is producing a mixture of positional isomers of the double bond instead of the saturated alkane. What should I do? This indicates that isomerization is competing with hydrogenation. The choice of catalyst and reaction conditions, including pressure, is critical. Some catalysts may favor isomerization. In n-hexane reactions over platinum catalysts, for instance, dehydrogenation to hexenes decreases with increasing H₂ pressure, which could suggest that higher hydrogen pressures might favor hydrogenation over isomerization by keeping the catalyst surface saturated with hydrogen.[5]

Issue 3: Catalyst Deactivation

Question Answer
My reaction starts well but then stops before completion. Could pressure be related to catalyst deactivation? Yes, pressure can influence the rate and nature of catalyst deactivation. In a study on 1-hexene isomerization, catalyst deactivation due to the formation of oligomers and coke was observed over time.[6][7] The rate of this deactivation varied with pressure, with intermediate pressures (40 and 70 bar) showing a more rapid initial loss of conversion compared to lower (10 bar) or higher (100 bar) pressures.[6][7]
How can I minimize pressure-related catalyst deactivation? Minimizing deactivation involves finding an optimal pressure that maximizes the desired reaction rate without excessively promoting the formation of coke precursors like oligomers.[6][7] Additionally, ensure efficient agitation to prevent localized "hot spots" on the catalyst surface where byproducts might form and polymerize.[1]

Frequently Asked Questions (FAQs)

Question Answer
What is a typical starting pressure for the hydrogenation of a hindered alkene like this compound? While balloon pressure (1-5 bar) is a common starting point for simple alkenes, a hindered substrate will likely require higher pressures.[1] A reasonable starting range for optimization would be 10-50 bar, adjusting based on observed reactivity. For very difficult hydrogenations, pressures up to 100 atm may be required.[8]
How does pressure affect gas solubility in the reaction medium? Increasing the partial pressure of a gas (like hydrogen) increases its solubility in the liquid phase, which in turn can increase the reaction rate, as the availability of the dissolved gas at the catalyst surface is often a limiting factor.[3]
Are there safety concerns with high-pressure reactions? Absolutely. All high-pressure experiments must be conducted with appropriate safety equipment, including a properly rated pressure vessel, blast shields, and pressure-relief systems. Ensure all personnel are trained in high-pressure operations.[9] Vapors of flammable reactants like hexenes can form explosive mixtures with air.[10]
Besides pressure, what other parameters should I optimize? A complete optimization should consider the interplay between pressure, temperature, catalyst type and loading, substrate concentration, solvent, and reaction time.[1][2]
Can pressure affect the stereochemistry of the product? Yes, pressure can influence the stereochemical outcome of a reaction, although this is highly system-dependent. For reactions involving a change in volume upon forming the transition state, pressure can favor the pathway with the more compact transition state, potentially altering stereoselectivity.[11]

Data Presentation: Reaction Conditions for C6 Alkenes

The following tables summarize quantitative data from studies on 1-hexene and related compounds, which can serve as a starting point for developing protocols for this compound.

Table 1: Pressure Effects on 1-Hexene Isomerization (Data from studies on a platinum/alumina catalyst)

Temperature (°C)Pressure (bar)Max. Conversion (%)Observations
30010 - 10078Conversion increased substantially with pressure.[6][7]
200 - 30040HighestConversion was highest near the critical point of 1-hexene.[6][7]
30010, 100-Gradual, sustained catalyst deactivation observed.[6][7]
30040, 70-Rapid initial catalyst deactivation observed.[6][7]

Table 2: Pressure Effects in Catalytic Hydrogenation of Alkenes (General data from hydrogenation of various alkenes)

Pressure (bar)Main Reactions Observed
2Hydrogenation and cyclization.[3][4]
4, 6, 8Dimerization/oligomerization and hydrogenation.[3][4]

Experimental Protocols

Protocol 1: General Procedure for High-Pressure Hydrogenation of this compound

Disclaimer: This is a general guideline. All quantities and conditions must be optimized for the specific substrate and desired outcome. All high-pressure work must be performed by trained personnel using appropriate safety precautions.[9]

  • Vessel Preparation: Add the catalyst (e.g., 5-10 mol% Pd/C or PtO₂) to a suitable high-pressure reactor vessel equipped with a magnetic stir bar.

  • Inerting: Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add a deoxygenated solvent (e.g., ethanol, ethyl acetate) to the vessel via cannula transfer.[1] Dissolve this compound (1 equivalent) in the deoxygenated solvent and add it to the vessel.[1]

  • Pressurization: Purge the vessel with hydrogen gas several times before pressurizing to the desired setpoint (e.g., starting at 10 bar).

  • Reaction: Begin vigorous stirring and, if required, heat the reaction to the target temperature.[1]

  • Monitoring: Monitor the reaction progress by observing the pressure drop of hydrogen and/or by taking aliquots (after carefully depressurizing and re-purging the system) for analysis by GC, TLC, or NMR.[1]

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Do not allow the filtered catalyst to dry in the air, as it can be pyrophoric. Wet the filter cake with water before disposal.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to isolate the crude product, which can then be purified by standard methods (e.g., distillation or chromatography).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up p1 Add Catalyst & Stir Bar to Pressure Vessel p2 Seal & Purge Vessel with Inert Gas (N₂) p1->p2 p3 Add Deoxygenated Solvent & Substrate p2->p3 r1 Purge & Pressurize with Reactant Gas (H₂) p3->r1 Proceed to Reaction r2 Set Temperature & Begin Vigorous Stirring r1->r2 r3 Monitor Reaction (Pressure Drop / Aliquots) r2->r3 w1 Cool, Vent & Purge with Inert Gas (N₂) r3->w1 Reaction Complete w2 Filter to Remove Catalyst w1->w2 w3 Isolate & Purify Product w2->w3

Caption: General experimental workflow for a high-pressure catalytic reaction.

pressure_effects sub This compound + H₂ + Catalyst lp Low Pressure (e.g., < 5 bar) sub->lp hp High Pressure (e.g., > 5 bar) sub->hp out1 Desired Product (Hydrogenation) lp->out1 Favored out2 Side Products (Isomerization, Cyclization) lp->out2 Possible hp->out1 Accelerated out3 Side Products (Dimerization, Oligomerization) hp->out3 Increased Rate

Caption: Logical relationship between pressure and competing reaction pathways.

References

Technical Support Center: Purification of 4,5-Dimethyl-1-hexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4,5-Dimethyl-1-hexene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

A1: The primary challenges stem from the structural similarities between the various positional and stereoisomers of dimethyl-1-hexene. These similarities lead to very close physical properties, most notably boiling points, making separation by standard distillation difficult. Additionally, their similar polarities can lead to co-elution during chromatographic separations.

Q2: What are the expected impurities in a synthesis of this compound?

A2: Depending on the synthetic route, common impurities may include other C8H16 isomers such as positional isomers (e.g., 4,5-dimethyl-2-hexene, 3,4-dimethyl-1-hexene) and stereoisomers (diastereomers and enantiomers). Unreacted starting materials and solvent residues may also be present.

Q3: Is it possible to separate this compound isomers by fractional distillation?

A3: While challenging due to very close boiling points, fractional distillation is a primary method for separating liquid isomers.[1][2] Success depends on the efficiency of the fractionating column (i.e., the number of theoretical plates) and careful control of the distillation rate. For isomers with boiling point differences of less than 25 °C, a highly efficient column is required.[1]

Q4: Which chromatographic techniques are suitable for separating these isomers?

A4: Gas chromatography (GC) is a powerful analytical technique for separating volatile isomers. The choice of the stationary phase is critical; nonpolar columns separate based on boiling points, while more polar columns can offer selectivity based on subtle differences in polarity and molecular shape.[3] For preparative separations, liquid chromatography (LC) with a suitable stationary phase, such as silica gel or a chiral stationary phase for enantiomers, can be effective.[4][5]

Troubleshooting Guides

Issue 1: Poor separation of isomers using fractional distillation.

  • Probable Cause: The boiling points of the isomers are extremely close, and the distillation setup lacks sufficient theoretical plates for effective separation.

  • Solutions:

    • Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing instead of Raschig rings).

    • Optimize Reflux Ratio: Increase the reflux ratio to allow for more vaporization-condensation cycles, which enhances separation.

    • Slow Distillation Rate: A slower distillation rate allows for equilibrium to be better established at each theoretical plate, improving separation.

    • Vacuum Distillation: Reducing the pressure will lower the boiling points and may increase the boiling point differences between isomers in some cases.

Issue 2: Co-elution of isomers during Gas Chromatography (GC) analysis.

  • Probable Cause: The stationary phase of the GC column is not providing adequate selectivity for the isomers.

  • Solutions:

    • Change Stationary Phase: If using a nonpolar column (like DB-1 or HP-5), switch to a more polar stationary phase (like a wax column, e.g., DB-WAX) or a column with shape-selective properties.

    • Optimize Temperature Program: A slower temperature ramp or an isothermal segment at an optimal temperature can improve resolution.

    • Increase Column Length: A longer column provides more theoretical plates and can enhance separation.

    • Use a Capillary Column: If not already in use, switching from a packed to a capillary column will significantly increase resolution.[3]

Issue 3: Inability to separate diastereomers by standard chromatography.

  • Probable Cause: Diastereomers have very similar polarities, making them difficult to separate on standard stationary phases like silica gel.

  • Solutions:

    • High-Performance Liquid Chromatography (HPLC): HPLC often provides better resolution for diastereomers than standard column chromatography.[4][5]

    • Alternative Stationary Phases: Experiment with different stationary phases in LC, such as alumina, or bonded phases like cyano or diol columns.

    • Mobile Phase Optimization: Systematically vary the solvent system in LC. Small changes in solvent polarity can sometimes significantly impact selectivity.

    • Derivatization: In some cases, derivatizing the mixture to create compounds with larger structural differences can facilitate separation.

Quantitative Data

The separation of this compound isomers is challenging due to their similar boiling points. Below is a table summarizing the available boiling point data for several C8H16 isomers.

IsomerBoiling Point (°C)
5,5-dimethyl-1-hexene102.5 - 103[6][7]
cis-2,5-dimethyl-3-hexene102 or 140-144[8][9]
cis-4,5-dimethyl-2-hexene110[10]
cis-3,4-dimethyl-3-hexene122[11]

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

This protocol outlines a general procedure for the separation of liquid mixtures with close boiling points.

Objective: To separate isomers of this compound based on small differences in their boiling points.

Materials:

  • Mixture of this compound isomers

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Vigreux or packed fractionating column (e.g., filled with Raschig rings or metal sponge) of at least 50 cm length

  • Distillation head with a condenser and a collection flask

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Add the isomer mixture to the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Assemble the fractional distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head.

  • Wrap the fractionating column and the distillation head with insulating material to minimize heat loss.

  • Begin heating the flask gently.

  • Observe the condensation ring as it slowly rises through the column. A slow ascent is crucial for good separation.

  • Once the vapor reaches the thermometer, the temperature should stabilize at the boiling point of the most volatile component.

  • Collect the initial fraction (forerun) in a separate flask.

  • As the distillation proceeds, monitor the temperature closely. A sharp rise in temperature indicates that the next component is beginning to distill.

  • Change the collection flask to collect the different fractions as the temperature plateaus for each component.

  • Continue the distillation until only a small amount of liquid remains in the distilling flask. Do not distill to dryness.

  • Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.

Protocol 2: Gas Chromatography (GC) for Isomer Analysis

Objective: To analyze the composition of a mixture of this compound isomers and to assess the purity of fractions from distillation.

Materials:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., a nonpolar DB-1 or a polar DB-WAX, 30 m x 0.25 mm ID)

  • Helium or Nitrogen as carrier gas

  • Syringe for sample injection

  • Vials for sample preparation

  • Solvent for sample dilution (e.g., hexane)

Procedure:

  • Prepare a dilute solution of the isomer mixture in a suitable solvent (e.g., 1% in hexane).

  • Set up the GC method. A typical starting point for a nonpolar column could be:

    • Injector temperature: 200 °C

    • Detector temperature: 250 °C

    • Oven program: Initial temperature of 50 °C for 5 minutes, then ramp at 5 °C/min to 150 °C.

    • Carrier gas flow rate: 1-2 mL/min.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Record the chromatogram.

  • Identify the peaks corresponding to the different isomers based on their retention times. If standards are available, they should be run under the same conditions for positive identification.

  • Integrate the peak areas to determine the relative percentages of each isomer in the mixture.

  • If co-elution occurs, modify the GC method (e.g., change the temperature program or use a different column) to improve separation.

Visualizations

Purification_Workflow Troubleshooting Workflow for this compound Isomer Purification cluster_start Initial State cluster_distillation Primary Purification cluster_troubleshooting Troubleshooting cluster_end Final Product start Impure Mixture of This compound Isomers distillation Fractional Distillation start->distillation gc_analysis1 GC Analysis of Fractions distillation->gc_analysis1 purity_check Is Purity Sufficient? gc_analysis1->purity_check adjust_distillation Adjust Distillation Parameters (e.g., higher efficiency column, slower rate) purity_check->adjust_distillation No chromatography Consider Preparative Chromatography (e.g., HPLC) purity_check->chromatography No, Distillation Ineffective end_product Purified Isomer(s) purity_check->end_product Yes adjust_distillation->distillation gc_analysis2 GC Analysis of New Fractions chromatography->gc_analysis2 gc_analysis2->purity_check

Caption: Troubleshooting workflow for the purification of this compound isomers.

References

Technical Support Center: Analytical Method Development for 4,5-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development of impure 4,5-Dimethyl-1-hexene. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the gas chromatography (GC) analysis of this compound and its impurities.

Question: Why am I seeing peak tailing for my this compound peak?

Answer: Peak tailing, where the peak asymmetry extends towards the baseline, can compromise quantification and resolution.[1] Several factors can cause this issue:

  • Active Sites in the System: Residual silanol groups in the injector liner or on the column can interact with the analyte.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column.[1] If tailing persists, trimming a small portion (10-20 cm) from the front of the column may help.[1]

  • Column Overloading: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute the sample or use a higher split ratio to reduce the amount of analyte reaching the column.[1]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volume and cause peak tailing.

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed according to the manufacturer's instructions for your GC model.

Question: I am observing ghost peaks in my blank runs. What is the cause and how can I resolve it?

Answer: Ghost peaks are extraneous peaks that appear in blank injections and can interfere with the analysis of your sample.[1] Common causes include:

  • Septum Bleed: Degraded septa can release volatile compounds that appear as ghost peaks.

    • Solution: Replace the septum regularly.

  • Sample Carryover: Residue from a previous, more concentrated sample can be injected with the blank.

    • Solution: Implement a thorough rinse of the injection syringe with a strong solvent between injections. Cleaning the injector port may also be necessary.

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or buildup in the gas lines can be a source of ghost peaks.

    • Solution: Ensure high-purity carrier gas is used and that gas traps are functioning correctly.

Question: My resolution between this compound and a suspected isomer impurity is poor. How can I improve the separation?

Answer: Achieving good resolution between closely eluting isomers is a common challenge. Here are several strategies to improve separation:

  • Optimize the Temperature Program: A slower oven temperature ramp rate can enhance separation.

  • Adjust Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency.

  • Select a Different GC Column: While a non-polar column is generally suitable for hydrocarbons, a column with a slightly different stationary phase chemistry or a longer column can improve resolution. For C8 isomers, a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5) is a common choice.[2]

  • Decrease Film Thickness: A thinner stationary phase film can sometimes improve the separation of closely boiling isomers.

Question: The retention times of my peaks are shifting between runs. What could be the issue?

Answer: Unstable retention times can lead to incorrect peak identification.[3] The following factors can cause retention time shifts:

  • Leaks in the System: Leaks in the injector, column fittings, or gas lines will affect the carrier gas flow rate and pressure, leading to retention time variability.

    • Solution: Perform a leak check of the entire GC system.

  • Fluctuations in Oven Temperature: Inconsistent oven temperature control will directly impact retention times.

    • Solution: Verify the stability and accuracy of the GC oven temperature.

  • Changes in Carrier Gas Flow Rate: Inconsistent flow control will cause retention times to drift.

    • Solution: Check the carrier gas supply and pressure regulators. Ensure the electronic pressure control (EPC) is functioning correctly.

Frequently Asked Questions (FAQs)

This section provides answers to common questions related to the analytical method development for this compound.

Question: What is the recommended GC column for the analysis of this compound and its impurities?

Answer: For the analysis of non-polar hydrocarbons like this compound and its isomers, a non-polar or semi-polar capillary GC column is recommended. A common choice is a column with a 100% dimethylpolysiloxane (e.g., DB-1) or a 5% phenyl-methylpolysiloxane (e.g., DB-5) stationary phase.[2] These columns separate compounds primarily based on their boiling points.

Question: What are the expected impurities in this compound?

Answer: The impurities in this compound can be broadly categorized as:

  • Isomers: Other C8H16 isomers are the most likely impurities. These can be other dimethylhexenes, methylheptenes, or ethylhexenes. Identification is typically achieved by comparing retention times and mass spectra to those of known standards.

  • Process-Related Impurities: Depending on the synthetic route, other impurities may be present. For example, if the synthesis involves dimerization of smaller alkenes, residual monomers or byproducts from side reactions could be present.

  • Degradation Products: Although relatively stable, prolonged exposure to heat, light, or oxygen could potentially lead to oxidation or polymerization products.

Question: How can I identify the impurities in my this compound sample?

Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for identifying unknown impurities. The mass spectrometer provides a fragmentation pattern for each eluting peak, which acts as a molecular fingerprint. This fragmentation pattern can be compared to spectral libraries (e.g., NIST) for identification. The retention index, calculated from the retention time, provides an additional layer of confirmation.[4]

Question: What sample preparation is required for the GC analysis of this compound?

Answer: Since this compound is a volatile liquid, sample preparation is often straightforward. A simple dilution in a volatile organic solvent like hexane or pentane is typically sufficient. For trace-level impurity analysis, techniques like static headspace analysis can be employed to concentrate the volatile impurities from the sample matrix.

Question: How can I quantify the impurities in my sample?

Answer: Quantification of impurities is typically performed using Gas Chromatography with a Flame Ionization Detector (GC-FID). The FID is a universal detector for hydrocarbons and provides a response that is proportional to the mass of the carbon in the analyte.[5] For accurate quantification, it is best to use a calibration curve prepared from certified reference standards of the impurities. If standards are not available, the method of standard addition or the use of a surrogate standard with a similar structure and response factor can be employed.

Data Presentation

Table 1: GC-MS Data for Selected C8 Alkene Isomers on a DB-5 Column (Representative Data)
CompoundRetention Index (DB-5)Key Mass Fragments (m/z)
This compound ~77341, 56, 70, 85, 112 (M+)
3,3-Dimethyl-1-hexene~75041, 57, 69, 83, 112 (M+)
2-Methyl-1-heptene~78541, 55, 69, 83, 97, 112 (M+)
n-Octene~80041, 55, 69, 83, 112 (M+)

Note: Retention indices and mass fragments are approximate and can vary depending on the specific instrument and analytical conditions. M+ denotes the molecular ion.

Experimental Protocols

Protocol 1: GC-MS Method for the Identification of Impurities in this compound

1. Sample Preparation:

  • Dilute the this compound sample 1:100 (v/v) in n-hexane.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (100:1).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Hold at 200 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-300.

3. Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Confirm identification by comparing retention indices with literature values.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Impure this compound Sample Dilution Dilute with n-Hexane (1:100) Sample->Dilution Injection Inject 1 µL into GC-MS Dilution->Injection Separation Separation on DB-5 Column Injection->Separation Detection Mass Spectrometry Detection Separation->Detection LibrarySearch Mass Spectral Library Search (NIST) Detection->LibrarySearch RI_Comparison Retention Index Comparison Detection->RI_Comparison Identification Impurity Identification LibrarySearch->Identification RI_Comparison->Identification

Caption: Workflow for the identification of impurities in this compound.

Troubleshooting_Logic cluster_peakshape Peak Shape Issues cluster_retention Retention Time Issues cluster_extraneous Extraneous Peaks Problem Chromatographic Problem Observed Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Broad Broad Peaks Problem->Broad Shifting Shifting RTs Problem->Shifting Ghost Ghost Peaks Problem->Ghost Check_Active_Sites Solution: Use deactivated liner/column Tailing->Check_Active_Sites Check for active sites Check_Overload Solution: Dilute sample/increase split Tailing->Check_Overload Check for column overload Check_Leaks Solution: Perform leak check Shifting->Check_Leaks Check for system leaks Check_Carryover Solution: Improve syringe rinsing Ghost->Check_Carryover Check for sample carryover

References

"troubleshooting peak tailing in GC analysis of 4,5-Dimethyl-1-hexene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for peak tailing issues encountered during the Gas Chromatography (GC) analysis of 4,5-Dimethyl-1-hexene.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC analysis?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian distribution.[2] Tailing can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[3]

Q2: Why am I seeing peak tailing specifically for this compound, which is a non-polar compound?

A2: While peak tailing is more common for polar compounds due to interactions with active sites in the GC system, non-polar compounds like this compound can also exhibit tailing.[4] The most common causes for this include physical obstructions or turbulence in the carrier gas flow path, or significant contamination in the system.[4][5] Severe contamination can lead to non-ideal partitioning of the analyte, causing tailing for even non-active compounds.[5]

Q3: Can my injection technique cause peak tailing?

A3: Yes, improper injection technique can lead to peak shape distortion, including tailing.[6][7] Issues such as a slow injection, using an oversized injection volume for the liner, or a leaking septum can all contribute to peak tailing.[8][9] For splitless injections, if the initial oven temperature is too high, it can result in broad or split peaks.[3]

Q4: How does the condition of the GC column affect peak shape?

A4: The column's condition is critical for good peak shape. A poorly cut column, with a jagged or rough end, can cause turbulence and lead to peak tailing.[3][10] Over time, the stationary phase at the head of the column can be stripped, exposing active silanol groups, or become contaminated with non-volatile sample matrix components, both of which can cause peak distortion.[10] Column contamination is a very common reason for the peak tailing of non-active compounds.[4]

Q5: Could the problem be with my GC system's hardware, outside of the column?

A5: Absolutely. Peak tailing can be caused by issues within the injector or detector.[4] Active sites in the injection port, a contaminated or damaged liner, or incorrect column installation depth in the inlet can all lead to tailing.[5][6][11] Dead volumes, which are unswept areas in the system, can also cause peaks to tail.[5]

Troubleshooting Guides

If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide.

Diagram: Troubleshooting Workflow for Peak Tailing

G A Observe Peak Tailing B Are all peaks tailing? A->B C Systematic Issue (Physical Problem) B->C Yes D Analyte-Specific Issue (Chemical Interaction) B->D No (or primarily analyte) E Check Column Installation (Position, Ferrule, Cut) C->E H Trim Column Inlet (10-20 cm) D->H F Inspect & Clean Injector (Liner, Septum, Seal) E->F G Check for Leaks (Gas lines, Fittings) F->G K Review Method Parameters (Temperatures, Flow Rates) G->K I Condition or Replace Column H->I J Problem Resolved I->J K->J

Caption: A logical workflow for troubleshooting peak tailing in GC analysis.

Table: Common Causes and Solutions for Peak Tailing
Symptom Potential Cause Recommended Solution Reference
All peaks in the chromatogram are tailing.Poor Column Cut: The column end is not a clean, 90-degree cut.Re-cut the column (2-5 cm) and inspect the quality with a magnifier.[3]
Improper Column Installation: The column is positioned too high or too low in the inlet.Check the manufacturer's instructions for the correct column placement and reinstall.[3][11]
System Contamination: Non-volatile residues have accumulated in the inlet liner or at the head of the column.Replace the inlet liner and septum. Trim 10-20 cm from the front of the column.[10][12]
Low Split Ratio: Insufficient flow through the inlet may not efficiently transfer the sample to the column.Increase the split vent flow rate. A minimum of 20 mL/min total flow through the inlet is recommended.[12]
Only the this compound peak (or other non-polar peaks) is tailing.Column Contamination: Accumulation of non-volatile material in the column.Trim the front of the column. If the problem persists, the column may need to be replaced.[4]
Column Damage: Stationary phase has been damaged due to excessive temperatures or exposure to oxygen.This damage is often irreversible. The column will likely need to be replaced.[4]
Solvent-Phase Polarity Mismatch: The solvent used to dissolve the sample is incompatible with the stationary phase.While less common for non-polar analytes on a non-polar column, ensure the solvent is appropriate. Consider changing the solvent.[12]
The peak tailing has developed suddenly.Recent Dirty Sample: A recent sample may have contaminated the system.Perform inlet maintenance (replace liner, septum, o-ring). Consider sample filtration or SPE for future samples.[12]
Septum Leak: A cored or damaged septum can cause pressure fluctuations.Inspect and replace the septum if necessary.[8]

Experimental Protocols

Standard GC Method for this compound Analysis

This protocol is a general guideline and may require optimization for your specific instrumentation and application.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms), is suitable.[13]

    • Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0-1.5 mL/min.

  • Injector:

    • Type: Split/Splitless

    • Temperature: 250 °C

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp Rate: 10 °C/min to 150 °C.

    • Final Temperature: 150 °C, hold for 2 minutes.

  • Detector:

    • Type: FID

    • Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

  • Sample Preparation:

    • Dilute the this compound sample in a volatile, non-polar solvent such as hexane.[14]

    • Ensure the final concentration is within the linear range of the detector.

  • Injection Volume: 1 µL.

Diagram: Potential Causes of Peak Tailing

G cluster_0 Injector cluster_1 Parameters cluster_2 Column Issues A Peak Tailing B GC System A->B C Method Parameters A->C D Column A->D B1 Contaminated Liner B->B1 B2 Leaking Septum B->B2 B3 Incorrect Column Position B->B3 B4 Dead Volume B->B4 C1 Low Injector Temperature C->C1 C2 Inappropriate Flow Rate C->C2 C3 Solvent Mismatch C->C3 D1 Poor Column Cut D->D1 D2 Contamination at Inlet D->D2 D3 Stationary Phase Damage D->D3 D4 Active Sites Exposed D->D4

Caption: A diagram illustrating the various potential causes of peak tailing in GC.

References

Technical Support Center: Optimizing Reaction Conditions for 4,5-Dimethyl-1-hexene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4,5-Dimethyl-1-hexene derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section is designed to help you troubleshoot common problems encountered during the synthesis of this compound derivatives via common synthetic routes.

Guide 1: Wittig Reaction Route

The Wittig reaction is a versatile method for alkene synthesis from aldehydes or ketones. For this compound derivatives, a common approach involves the reaction of a suitable phosphonium ylide with a ketone or aldehyde.

Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Steric Hindrance: The ketone (e.g., 3,4-dimethyl-2-pentanone) may be too sterically hindered for the Wittig reagent to attack effectively.[1][2] 2. Inactive Ylide: The phosphonium salt may not have been fully deprotonated to form the ylide, or the ylide may have degraded. 3. Unreactive Ylide: Stabilized ylides are less reactive and may not react with ketones.[3]1. Use Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, using a phosphonate ester, is often more successful with sterically hindered ketones.[1][2] 2. Optimize Ylide Formation: Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-BuLi, NaH).[3][4] Prepare the ylide in situ and use it immediately. 3. Use an Unstabilized Ylide: If possible, use a more reactive, unstabilized ylide.
Formation of (E/Z) Isomers The stereochemical outcome of the Wittig reaction depends on the nature of the ylide and the reaction conditions. Unstabilized ylides typically favor the (Z)-alkene, while stabilized ylides favor the (E)-alkene.[5]Schlosser Modification: To obtain the (E)-alkene with an unstabilized ylide, the Schlosser modification can be employed, which involves deprotonation and protonation of the betaine intermediate.[6]
Difficult Purification The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which can be difficult to separate from the desired alkene.Optimize Workup: - Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by filtration after concentrating the reaction mixture. - Chromatography: Careful column chromatography on silica gel is usually effective. - Alternative Reagents: Consider using a water-soluble phosphine to simplify byproduct removal.
Guide 2: Grignard Reaction Route

A Grignard reaction can be employed to synthesize precursors to this compound derivatives, for example, by reacting an appropriate Grignard reagent with an allyl halide or by addition to a carbonyl compound followed by elimination.

Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Failure to Initiate Grignard Reagent Formation 1. Wet Glassware or Solvent: Grignard reagents are highly sensitive to moisture.[7] 2. Passive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[7]1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and use anhydrous solvents.[8] 2. Activate Magnesium: Use a crystal of iodine, 1,2-dibromoethane, or sonication to activate the magnesium surface.[7]
Low Yield of Desired Alkene 1. Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, leading to a homocoupled byproduct.[7] 2. Enolization of Carbonyl: If reacting with a ketone, the Grignard reagent may act as a base and deprotonate the ketone instead of adding as a nucleophile, especially with hindered ketones.[7]1. Slow Addition: Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.[7] 2. Use a Less Hindered Grignard Reagent: If possible, use a less sterically bulky Grignard reagent. 3. Addition of Cerium(III) Chloride: For reactions with enolizable ketones, the addition of CeCl₃ can enhance nucleophilic addition over enolization (Luche conditions).[7]
Formation of Multiple Products in Dehydration Step Acid-catalyzed dehydration of the alcohol intermediate can lead to a mixture of alkene isomers due to carbocation rearrangements.Use a Milder Dehydration Method: Consider using reagents like Martin's sulfurane or the Burgess reagent to promote cleaner elimination with less rearrangement.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A common retrosynthetic analysis suggests that this compound can be prepared from the reaction of an allyl Grignard reagent with 3-methyl-2-butanone or via a Wittig reaction between 3,4-dimethyl-2-pentanone and methylenetriphenylphosphorane.

Q2: How can I minimize the formation of side products in my reaction?

Minimizing side products often involves careful control of reaction conditions. For example, in Grignard reactions, slow addition of the alkyl halide can reduce Wurtz coupling.[7] In Wittig reactions, using purified reagents and maintaining an inert atmosphere can prevent degradation of the ylide.

Q3: My reaction is very slow. How can I increase the reaction rate?

For Wittig reactions with sterically hindered ketones, reaction rates can be slow.[1] In such cases, switching to the more reactive Horner-Wadsworth-Emmons reagents can be beneficial.[2] For Grignard reactions, ensuring the magnesium is fully activated and using a solvent like THF, which is better at stabilizing the Grignard reagent, can improve reaction rates.[7]

Q4: What is the best way to purify my this compound derivative?

Purification will depend on the physical properties of the specific derivative. For non-polar compounds like this compound, fractional distillation can be effective if the boiling points of the components are sufficiently different. Column chromatography on silica gel is a general and effective method for separating the desired product from byproducts like triphenylphosphine oxide in Wittig reactions or unreacted starting materials.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol describes a general procedure for the synthesis of this compound from 3,4-dimethyl-2-pentanone.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • 3,4-Dimethyl-2-pentanone

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the suspension with vigorous stirring. Allow the reaction to stir at 0 °C for 1 hour, during which the white suspension will turn into a characteristic orange-red ylide solution.

  • Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • Add a solution of 3,4-dimethyl-2-pentanone in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the this compound from triphenylphosphine oxide.

Protocol 2: Synthesis of a this compound Derivative via Grignard Reaction and Dehydration

This protocol outlines the synthesis of a tertiary alcohol precursor followed by dehydration.

Part A: Grignard Addition Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Appropriate alkyl or aryl halide (e.g., methyl bromide)

  • Anhydrous diethyl ether or THF

  • 3,4-dimethyl-1-hexen-5-one

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings and a small crystal of iodine.

  • Add a small portion of a solution of the alkyl/aryl halide in anhydrous ether. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.[7]

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Grignard Reaction: Cool the Grignard reagent solution to 0 °C.

  • Add a solution of 3,4-dimethyl-1-hexen-5-one in anhydrous ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Workup: Carefully quench the reaction by the slow addition of cold saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tertiary alcohol.

Part B: Dehydration of the Tertiary Alcohol Materials:

  • Crude tertiary alcohol from Part A

  • Concentrated sulfuric acid or p-toluenesulfonic acid

  • Dean-Stark apparatus (optional)

Procedure:

  • Dissolve the crude alcohol in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of strong acid (e.g., a few drops of concentrated H₂SO₄).

  • Heat the mixture to reflux. If using a Dean-Stark apparatus, water will be removed azeotropically.

  • Monitor the reaction by TLC or GC until the starting alcohol is consumed.

  • Workup: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the resulting alkene derivative by distillation or column chromatography.

Visualizations

Wittig_Troubleshooting start Low or No Product in Wittig Reaction steric_hindrance Is the ketone sterically hindered? start->steric_hindrance inactive_ylide Was the ylide formation successful? steric_hindrance->inactive_ylide No hwe Solution: Use Horner-Wadsworth-Emmons (HWE) reaction. steric_hindrance->hwe Yes optimize_ylide Solution: Ensure anhydrous conditions, use a strong base, and prepare in situ. inactive_ylide->optimize_ylide No check_reagents Problem may lie with other reagents or conditions. inactive_ylide->check_reagents Yes

Caption: Troubleshooting logic for low yield in a Wittig reaction.

Grignard_Workflow start Start: Anhydrous Setup reagent_prep Prepare Grignard Reagent (Mg + R-X in Ether/THF) start->reagent_prep addition Add Carbonyl Compound (e.g., Ketone) reagent_prep->addition workup1 Aqueous Workup (e.g., sat. NH4Cl) addition->workup1 alcohol Isolate Crude Alcohol workup1->alcohol dehydration Dehydration (Acid Catalyst, Heat) alcohol->dehydration workup2 Aqueous Workup dehydration->workup2 purification Purification (Distillation or Chromatography) workup2->purification product Final Alkene Derivative purification->product

Caption: Experimental workflow for Grignard synthesis of an alkene.

References

Validation & Comparative

Comparative Reactivity of Hexene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The reactivity of an alkene is fundamentally governed by the electron density of its carbon-carbon double bond and the stability of the intermediates formed during a reaction. In the case of hexene isomers, factors such as the position of the double bond, the degree of substitution around the double bond, and stereochemistry (cis/trans isomerism) play crucial roles in dictating their reactivity towards electrophiles.

Factors Influencing the Reactivity of Hexene Isomers

The reactivity of hexene isomers in electrophilic addition reactions is primarily influenced by two key factors:

  • Electronic Effects: The π electrons of the double bond are nucleophilic. Alkyl groups attached to the double bond are weakly electron-donating, which increases the electron density of the π bond and makes the alkene more nucleophilic and thus more reactive towards electrophiles. Therefore, more substituted alkenes are generally more reactive in electrophilic additions.

  • Steric Effects: The accessibility of the double bond to an incoming electrophile can be hindered by the presence of bulky alkyl groups. While increased substitution electronically activates the double bond, it can also sterically hinder the approach of reagents, which can decrease the reaction rate.[1]

  • Stability of Intermediates: In many electrophilic addition reactions, a carbocation intermediate is formed. The stability of this carbocation is a critical factor in determining the reaction rate. More substituted carbocations are more stable due to hyperconjugation and inductive effects. Reactions that proceed through more stable carbocation intermediates will generally have a lower activation energy and a faster rate.

Predicted Reactivity in Electrophilic Addition Reactions

Based on these principles, we can predict the relative reactivity of various hexene isomers.

Electrophilic Addition of HBr (Hydrobromination)

The rate-determining step in the hydrohalogenation of alkenes is the formation of a carbocation intermediate.[2][3] Therefore, the reactivity of hexene isomers in this reaction is directly related to the stability of the carbocation formed upon protonation. The more stable the carbocation, the faster the reaction.[4][5]

Table 1: Predicted Relative Reactivity of Selected Hexene Isomers in Hydrobromination

Hexene IsomerStructureCarbocation Intermediate(s)Predicted Relative Reactivity
1-HexeneCH₂=CH(CH₂)₃CH₃Primary and SecondaryModerate
(E)-2-HexeneCH₃CH=CH(CH₂)₂CH₃SecondaryHigh
(Z)-2-HexeneCH₃CH=CH(CH₂)₂CH₃SecondaryHigh
2-Methyl-1-penteneCH₂=C(CH₃)(CH₂)₂CH₃Primary and TertiaryVery High
2,3-Dimethyl-2-butene(CH₃)₂C=C(CH₃)₂TertiaryHighest

Note: Reactivity is predicted based on the stability of the most stable possible carbocation intermediate. Cis and trans isomers of the same alkene are expected to have similar reactivity in hydrobromination as they lead to the same carbocation intermediate.

Electrophilic Addition of Br₂ (Bromination)

The bromination of alkenes proceeds through a cyclic bromonium ion intermediate, not a discrete carbocation.[6][7] The rate-determining step is the formation of this bromonium ion. Increased electron density at the double bond will accelerate this step. Therefore, more substituted alkenes are generally more reactive. Steric hindrance can play a more significant role in this reaction compared to hydrobromination, as the attacking species (Br₂) is larger than a proton.

Table 2: Predicted Relative Reactivity of Selected Hexene Isomers in Bromination

Hexene IsomerStructureDegree of SubstitutionPredicted Relative Reactivity
1-HexeneCH₂=CH(CH₂)₃CH₃MonosubstitutedLowest
(E)-2-HexeneCH₃CH=CH(CH₂)₂CH₃DisubstitutedModerate
(Z)-2-HexeneCH₃CH=CH(CH₂)₂CH₃DisubstitutedModerate (slightly lower than E due to steric hindrance)
2-Methyl-1-penteneCH₂=C(CH₃)(CH₂)₂CH₃DisubstitutedHigh
2,3-Dimethyl-2-butene(CH₃)₂C=C(CH₃)₂TetrasubstitutedHighest

Note: While both (E)- and (Z)-2-hexene are disubstituted, the cis isomer may exhibit slightly lower reactivity due to steric hindrance affecting the approach of the bromine molecule.

Visualizing Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of hexene isomers.

G cluster_0 Factors Influencing Reactivity Electronic Effects Electronic Effects Alkene Reactivity Alkene Reactivity Electronic Effects->Alkene Reactivity More substitution = More reactive Steric Effects Steric Effects Steric Effects->Alkene Reactivity More bulk = Less reactive Intermediate Stability Intermediate Stability Intermediate Stability->Alkene Reactivity More stable carbocation = Faster reaction

Caption: Factors influencing alkene reactivity.

G cluster_factors Factors Affecting Rate start Start: Alkene Isomers intermediate Intermediate Formation (Carbocation or Bromonium Ion) start->intermediate Rate-determining step reagent Electrophile (e.g., HBr, Br2) reagent->intermediate product Product Formation intermediate->product Fast step Alkene Structure\n(Substitution, Sterics) Alkene Structure (Substitution, Sterics) Alkene Structure\n(Substitution, Sterics)->intermediate Intermediate Stability Intermediate Stability Intermediate Stability->intermediate

Caption: Generalized electrophilic addition workflow.

Experimental Protocols

To empirically determine the relative reactivity of hexene isomers, a competitive reaction followed by gas chromatography (GC) analysis is a robust method. This protocol outlines a procedure for the competitive bromination of two different hexene isomers.

Protocol: Competitive Bromination of Hexene Isomers

Objective: To determine the relative reactivity of two different hexene isomers towards electrophilic addition of bromine.

Materials:

  • Hexene isomer A (e.g., 1-hexene)

  • Hexene isomer B (e.g., (E)-2-hexene)

  • Bromine (Br₂) solution in a non-nucleophilic solvent (e.g., dichloromethane, CH₂Cl₂) of known concentration (e.g., 0.1 M)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Internal standard (e.g., nonane or another unreactive alkane)

  • Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 10% w/v), aqueous

  • Sodium bicarbonate (NaHCO₃) solution, saturated aqueous

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Glassware: Round-bottom flask, magnetic stirrer and stir bar, burette or dropping funnel, separatory funnel, Erlenmeyer flasks, vials for GC analysis

  • Gas chromatograph with a flame ionization detector (GC-FID) and a suitable capillary column (e.g., non-polar or medium-polarity)

Procedure:

  • Preparation of the Alkene Mixture:

    • In a clean, dry round-bottom flask, accurately prepare an equimolar solution of hexene isomer A, hexene isomer B, and the internal standard in anhydrous dichloromethane. A typical concentration would be 0.1 M for each component.

  • Reaction Setup:

    • Place the flask containing the alkene mixture in an ice bath on a magnetic stirrer and begin stirring.

    • Charge a burette or dropping funnel with the bromine solution.

  • Competitive Bromination:

    • Slowly add the bromine solution dropwise to the stirred alkene mixture. The amount of bromine added should be substoichiometric (e.g., 0.5 equivalents relative to the total moles of alkenes) to ensure that the alkenes are in excess and competing for the limited amount of bromine. The characteristic red-brown color of bromine should disappear upon addition, indicating a reaction is occurring.[8]

  • Work-up:

    • Once the addition of bromine is complete, quench the reaction by adding sodium thiosulfate solution to consume any unreacted bromine.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and collect the organic solution.

  • Analysis by Gas Chromatography (GC):

    • Analyze the final organic solution using GC-FID.

    • Identify the peaks corresponding to the unreacted hexene isomers and the internal standard based on their retention times (determined by injecting standards of each pure compound).

    • Integrate the peak areas for each of the unreacted hexene isomers and the internal standard.

Data Analysis:

  • Calculate the response factor for each hexene isomer relative to the internal standard by analyzing a standard mixture of known concentrations.

  • Using the peak areas from the competitive reaction and the response factors, determine the final concentration of each unreacted hexene isomer.

  • The relative reactivity can be determined by comparing the extent of consumption of each isomer. The isomer that has been consumed to a greater extent is the more reactive one. The ratio of the rate constants (kₐ/kₑ) can be calculated using the following equation, derived from the principles of competitive kinetics:

    kₐ/kₑ = log([A]f/[A]i) / log([B]f/[B]i)

    where:

    • kₐ and kₑ are the rate constants for the reaction of isomer A and B, respectively.

    • [A]i and [B]i are the initial concentrations of isomers A and B.

    • [A]f and [B]f are the final concentrations of isomers A and B.

Safety Precautions:

  • Bromine is highly corrosive, toxic, and volatile. All manipulations involving bromine should be performed in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Always wear appropriate personal protective equipment (lab coat, gloves, safety glasses) when handling chemicals.

This experimental design allows for a direct and quantitative comparison of the reactivity of different hexene isomers under identical reaction conditions, providing valuable data for structure-reactivity studies. The principles outlined in this guide, combined with rigorous experimental validation, will empower researchers to make informed decisions in the design and execution of chemical syntheses.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 4,5-Dimethyl-1-hexene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,5-dimethyl-1-hexene and two of its structural isomers, 4-methyl-1-hexene and 5-methyl-1-hexene. Understanding the distinct NMR profiles of these closely related alkenes is crucial for their unambiguous identification and characterization in complex chemical mixtures. This document presents a detailed analysis of their spectral data, a standardized experimental protocol for data acquisition, and a visual representation of the structural and spectral relationships.

¹H and ¹³C NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for 4-methyl-1-hexene and 5-methyl-1-hexene. These values are crucial for distinguishing between these isomers.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) H1a (vinyl)~4.93ddtJ ≈ 10.2, 2.2, 1.2
H1b (vinyl)~4.98ddtJ ≈ 17.1, 2.2, 1.0
H2 (vinyl)~5.75ddtJ ≈ 17.1, 10.2, 6.8
H3~2.05m
H4~1.75m
H5~1.70m
CH₃ (C4)~0.95dJ ≈ 6.6
CH₃ (C5)~0.85dJ ≈ 6.8
4-Methyl-1-hexene (Experimental) H1 (vinyl)4.90 - 5.05m
H2 (vinyl)5.70 - 5.90m
H3~2.03m
H4~1.60m
H51.25 - 1.40m
CH₃ (C4)~0.89dJ ≈ 6.5
CH₃ (C6)~0.89tJ ≈ 7.0
5-Methyl-1-hexene (Experimental) H1 (vinyl)4.92 - 5.03m
H2 (vinyl)5.72 - 5.88m
H3~2.05qJ ≈ 7.0
H4~1.38qJ ≈ 7.5
H5~1.60m
CH₃ (C5)~0.88dJ ≈ 6.6

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted) C1 (vinyl)~114.5
C2 (vinyl)~139.0
C3~40.0
C4~38.0
C5~32.0
C6 (CH₃ at C4)~19.0
C7 (CH₃ at C5)~20.0
C8 (CH₃ at C5)~15.0
4-Methyl-1-hexene (Experimental) C1 (vinyl)~114.2
C2 (vinyl)~139.4
C3~38.8
C4~33.8
C5~29.3
C6~11.5
CH₃ (at C4)~19.2
5-Methyl-1-hexene (Experimental) C1 (vinyl)~114.1
C2 (vinyl)~139.1
C3~33.7
C4~31.3
C5~38.4
C6~22.4

Experimental Protocols

The following is a generalized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of liquid alkene samples.

1. Sample Preparation

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectra.

  • Solvent: Use a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent can slightly affect chemical shifts.

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.

    • For ¹³C NMR, a higher concentration of 20-100 mg in 0.5-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).

  • Procedure:

    • Accurately weigh the sample and dissolve it in the appropriate volume of deuterated solvent in a clean, dry vial.

    • Add a small amount of TMS.

    • Transfer the solution into a clean 5 mm NMR tube. The sample height in the tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., with broadband proton decoupling).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

3. Data Processing

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of this compound Structure and NMR Correlation

The following diagram illustrates the chemical structure of this compound and the correlation of its protons and carbons to their respective predicted NMR signals.

G cluster_structure This compound cluster_1H_NMR Predicted ¹H NMR Signals cluster_13C_NMR Predicted ¹³C NMR Signals mol H1 H1: ~4.93, ~4.98 ppm (ddt) mol->H1 Vinyl Protons H2 H2: ~5.75 ppm (ddt) mol->H2 H3 H3: ~2.05 ppm (m) mol->H3 Allylic Protons H4 H4: ~1.75 ppm (m) mol->H4 Methine Proton H5 H5: ~1.70 ppm (m) mol->H5 Methine Proton C4_CH3 C4-CH₃: ~0.95 ppm (d) mol->C4_CH3 Methyl Protons C5_CH3 C5-CH₃: ~0.85 ppm (d) mol->C5_CH3 C1 C1: ~114.5 ppm mol->C1 Vinyl Carbons C2 C2: ~139.0 ppm mol->C2 C3 C3: ~40.0 ppm mol->C3 Aliphatic Carbons C4 C4: ~38.0 ppm mol->C4 C5 C5: ~32.0 ppm mol->C5 C6 C6: ~19.0 ppm mol->C6 Methyl Carbons C7 C7: ~20.0 ppm mol->C7 C8 C8: ~15.0 ppm mol->C8

Caption: Structure of this compound and its predicted NMR signal correlations.

Mass Spectrometry Fragmentation Patterns: A Comparative Guide to Dimethyl-1-hexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of 4,5-Dimethyl-1-hexene and 3,5-Dimethyl-1-hexene Fragmentation

In the realm of analytical chemistry, particularly in pharmaceutical development and metabolomics, the unambiguous identification of isomeric compounds is paramount. Subtle differences in molecular structure can lead to vastly different pharmacological and toxicological profiles. Mass spectrometry (MS), especially when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for elucidating the structure of volatile and semi-volatile organic molecules. The fragmentation pattern generated by electron ionization (EI) provides a molecular fingerprint that allows for the differentiation of isomers.

This guide provides a comparative analysis of the electron ionization mass spectrometry fragmentation patterns of two isomers of dimethyl-1-hexene: this compound and 3,5-dimethyl-1-hexene. By examining the distinct fragmentation pathways, researchers can gain a deeper understanding of how methyl group placement influences the mass spectral characteristics of these C8H16 alkenes.

Comparative Fragmentation Analysis

The mass spectra of this compound and 3,5-dimethyl-1-hexene, while both corresponding to a molecular ion [M]•+ at a mass-to-charge ratio (m/z) of 112, exhibit significant differences in the relative abundances of their fragment ions. These differences arise from the influence of the methyl group positions on the preferred fragmentation pathways, primarily allylic cleavage and rearrangements.

Upon electron ionization, a high-energy electron is removed from the molecule, forming a molecular ion. This energetically unstable species then undergoes fragmentation to produce a series of characteristic ions. The most common fragmentation pathway for alkenes is allylic cleavage, which results in the formation of a resonance-stabilized allylic cation.[1] The location of the methyl groups in dimethyl-1-hexene isomers directs this cleavage, leading to distinct fragment ions.

Table 1: Key Fragment Ions for this compound and 3,5-Dimethyl-1-hexene

m/zProposed Fragment IonThis compound Relative Intensity (%)3,5-Dimethyl-1-hexene Relative Intensity (%)
112[C8H16]•+ (Molecular Ion)~10~5
97[C7H13]+~5~15
83[C6H11]+~15~20
71[C5H9]+~80~30
69[C5H9]+~30~40
57[C4H9]+~60~70
56[C4H8]•+~30~100 (Base Peak)
55[C4H7]+~40~60
43[C3H7]+100 (Base Peak)~50
41[C3H5]+~70~95

Relative intensities are approximate and based on visual analysis of the NIST mass spectra and may vary slightly depending on the instrument and experimental conditions.

Fragmentation Pattern of this compound

The mass spectrum of this compound is characterized by a base peak at m/z 43.[2] This prominent fragment is attributed to the formation of the isopropyl cation ([C3H7]+), resulting from cleavage of the C3-C4 bond. Another significant peak is observed at m/z 71, which corresponds to the loss of a propyl radical. The peak at m/z 41 is also highly abundant and represents the stable allyl cation ([C3H5]+).[2]

G M This compound [C8H16]•+ m/z 112 F43 Isopropyl Cation [C3H7]+ m/z 43 (Base Peak) M->F43 - C5H9• F71 [C5H9]+ m/z 71 M->F71 - C3H7• F41 Allyl Cation [C3H5]+ m/z 41 M->F41 - C5H11• (rearrangement)

Fragmentation of this compound
Fragmentation Pattern of 3,5-Dimethyl-1-hexene

In contrast, the mass spectrum of 3,5-dimethyl-1-hexene displays a base peak at m/z 56.[3] This fragment is likely formed through a McLafferty-type rearrangement, a characteristic fragmentation for molecules containing a double bond and a transferable gamma-hydrogen.[1] The peak at m/z 41, the allyl cation, is also very prominent. The fragment at m/z 57 is significant and corresponds to a butyl cation.

G M 3,5-Dimethyl-1-hexene [C8H16]•+ m/z 112 F56 [C4H8]•+ m/z 56 (Base Peak) (McLafferty Rearrangement) M->F56 - C4H8 F41 Allyl Cation [C3H5]+ m/z 41 M->F41 - C5H11• F57 [C4H9]+ m/z 57 M->F57 - C4H7•

Fragmentation of 3,5-Dimethyl-1-hexene

Experimental Protocols

The following is a typical experimental protocol for the analysis of dimethyl-1-hexene isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Preparation: Prepare individual standards of this compound and 3,5-dimethyl-1-hexene at a concentration of 100 µg/mL in a volatile solvent such as hexane or pentane.

  • Sample Dilution: If analyzing a mixture, dilute the sample in the same solvent to ensure that the concentration of the analytes is within the linear range of the instrument.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating these isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 35-200.

  • Solvent Delay: 3 minutes.

This protocol provides a robust method for the separation and identification of dimethyl-1-hexene isomers. The distinct fragmentation patterns, when combined with chromatographic retention times, allow for confident identification and differentiation of these structurally similar compounds.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Standard Prepare Standards Dilution Dilute Sample Standard->Dilution Injection Inject Sample Dilution->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection (m/z 35-200) Fragmentation->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Comparison Compare Fragmentation Patterns Spectrum->Comparison Identification Identify Isomers Comparison->Identification

GC-MS Experimental Workflow

References

Comparative Analysis of Synthetic Routes to 4,5-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of specific olefinic compounds is a critical aspect of molecular design and discovery. This guide provides a comparative analysis of potential synthetic methodologies for 4,5-Dimethyl-1-hexene, a valuable branched alkene building block. The efficiency of various synthetic strategies is evaluated based on reported yields and reaction conditions, supported by detailed experimental protocols.

This analysis focuses on three primary synthetic pathways: the Wittig reaction, a Grignard reagent coupling, and the dehydration of a corresponding alcohol. Each method offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, and overall efficiency.

Data Summary of Synthetic Efficiency

Synthesis MethodStarting MaterialsReagentsSolventReaction ConditionsYield (%)
Wittig Reaction 3-Methylbutanal, Methyltriphenylphosphonium bromiden-ButyllithiumDiethyl ether0°C to room temperatureNot explicitly reported for this specific product, but analogous reactions suggest moderate to good yields are achievable.
Grignard Coupling sec-Butyl bromide, Allyl bromideMagnesiumDiethyl ether / THFRoom temperatureNot explicitly reported for this specific product; success is highly dependent on minimizing Wurtz coupling.
Dehydration of Alcohol 4,5-Dimethyl-1-hexanolStrong acid (e.g., H₂SO₄, H₃PO₄)-High temperature (typically 100-180°C)Yield is dependent on the stability of the carbocation intermediate and potential for rearrangements.[1]

Experimental Protocols

Method 1: Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[2] For the synthesis of this compound, the reaction would involve the formation of a phosphorus ylide from methyltriphenylphosphonium bromide, which then reacts with 3-methylbutanal.

Step 1: Ylide Formation A suspension of methyltriphenylphosphonium bromide in anhydrous diethyl ether is cooled to 0°C under an inert atmosphere. A strong base, such as n-butyllithium, is added dropwise to generate the methylenetriphenylphosphorane ylide, identifiable by the formation of a characteristic orange or yellow color. The mixture is typically stirred for 1-2 hours at this temperature.

Step 2: Olefination A solution of 3-methylbutanal in anhydrous diethyl ether is then added dropwise to the ylide solution at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

Step 3: Work-up and Purification The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed by distillation. The crude product is then purified by fractional distillation to yield this compound. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization.

Method 2: Grignard Reagent Coupling

This approach involves the coupling of a Grignard reagent with an allyl halide. To synthesize this compound, sec-butylmagnesium bromide would be reacted with allyl bromide.

Step 1: Grignard Reagent Formation In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with an anhydrous ethereal solvent (diethyl ether or THF). A solution of sec-butyl bromide in the same solvent is added dropwise. The reaction is initiated, often with the aid of a small crystal of iodine or gentle heating. The mixture is then typically refluxed until the magnesium is consumed.

Step 2: Coupling Reaction The freshly prepared sec-butylmagnesium bromide solution is cooled, and a solution of allyl bromide in the same anhydrous solvent is added dropwise. This reaction is often exothermic and may require cooling to maintain control. The mixture is stirred for several hours at room temperature.

Step 3: Work-up and Purification The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and the solvent is removed. The final product, this compound, is isolated and purified by fractional distillation. A significant challenge with this method is the potential for Wurtz coupling of the Grignard reagent with the starting alkyl halide or the product, which can lower the yield.[3]

Method 3: Dehydration of 4,5-Dimethyl-1-hexanol

The acid-catalyzed dehydration of an alcohol is a classic method for alkene synthesis.[1] This route would first require the synthesis of 4,5-dimethyl-1-hexanol, for example, by the reaction of a suitable Grignard reagent with an epoxide, followed by its dehydration.

Step 1: Synthesis of 4,5-Dimethyl-1-hexanol (Example) sec-Butylmagnesium bromide is reacted with ethylene oxide. The Grignard reagent attacks the epoxide ring, and after acidic workup, 4,5-dimethyl-1-hexanol is formed.

Step 2: Dehydration 4,5-Dimethyl-1-hexanol is mixed with a strong acid catalyst such as concentrated sulfuric acid or phosphoric acid. The mixture is heated to a high temperature (typically between 100°C and 180°C for secondary alcohols).[1] The alkene product is distilled from the reaction mixture as it is formed.

Step 3: Work-up and Purification The collected distillate, which contains the alkene and some water, is washed with a dilute base solution to neutralize any remaining acid, followed by washing with water and brine. The organic layer is then dried over an anhydrous salt and purified by fractional distillation. A key consideration for this method is the potential for carbocation rearrangements, which can lead to the formation of isomeric alkenes, thereby reducing the selectivity for the desired terminal alkene.[4]

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthetic method.

Wittig_Reaction cluster_ylide Ylide Formation cluster_olefination Olefination cluster_workup Work-up & Purification MePPh3Br Methyltriphenylphosphonium bromide Ylide Methylenetriphenylphosphorane (Ylide) MePPh3Br->Ylide in Diethyl Ether, 0°C nBuLi n-Butyllithium nBuLi->Ylide Reaction Reaction Mixture Ylide->Reaction Aldehyde 3-Methylbutanal Aldehyde->Reaction in Diethyl Ether, 0°C to RT Quench Quench (aq. NH4Cl) Reaction->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Purify Fractional Distillation Dry->Purify Product This compound Purify->Product

Fig. 1: Wittig Reaction Workflow

Grignard_Coupling cluster_grignard_formation Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification secBuBr sec-Butyl bromide Grignard sec-Butylmagnesium bromide secBuBr->Grignard in Ether/THF Mg Magnesium Mg->Grignard Coupling_Reaction Reaction Mixture Grignard->Coupling_Reaction AllylBr Allyl bromide AllylBr->Coupling_Reaction in Ether/THF, RT Quench Quench (aq. NH4Cl) Coupling_Reaction->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Purify Fractional Distillation Dry->Purify Product This compound Purify->Product

Fig. 2: Grignard Coupling Workflow

Dehydration_Reaction cluster_alcohol_synthesis Alcohol Synthesis (Example) cluster_dehydration Dehydration cluster_workup Work-up & Purification Grignard_Dehyd sec-Butylmagnesium bromide Alcohol 4,5-Dimethyl-1-hexanol Grignard_Dehyd->Alcohol Epoxide Ethylene Oxide Epoxide->Alcohol then H₃O⁺ workup Dehydration_Reaction Reaction Mixture Alcohol->Dehydration_Reaction Acid Strong Acid (e.g., H₂SO₄) Acid->Dehydration_Reaction Heat (100-180°C) Distill Distill Product Dehydration_Reaction->Distill Wash Washing Distill->Wash Dry Drying Wash->Dry Purify Fractional Distillation Dry->Purify Product This compound Purify->Product

Fig. 3: Alcohol Dehydration Workflow

Concluding Remarks

The selection of an optimal synthetic route for this compound depends on several factors including the availability of starting materials, desired purity, and scalability. The Wittig reaction offers a generally reliable method for the formation of a terminal alkene with good control over the double bond position. However, the stoichiometry of the reaction and the need to remove the triphenylphosphine oxide byproduct are key considerations. The Grignard coupling presents a more direct carbon-carbon bond formation but is susceptible to side reactions that can significantly impact the yield. Finally, the dehydration of the corresponding alcohol is a straightforward method, but the potential for carbocation rearrangements leading to a mixture of isomeric alkenes can be a major drawback, complicating purification and reducing the yield of the desired product.[4] For applications requiring high purity of the terminal alkene, the Wittig reaction may be the most suitable approach, provided that specific yield data for this reaction becomes available to confirm its efficiency. Further experimental validation is recommended to determine the most efficient method for a given research or development context.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4,5-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The cross-validation of analytical methods is a critical step to ensure consistency and reliability of results, particularly when methods are transferred between laboratories or when different techniques are used to measure the same analyte. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of 4,5-Dimethyl-1-hexene. The performance of these two common analytical techniques is evaluated using supporting experimental data to facilitate informed method selection and validation.

The Importance of Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent results for the same analyte.[1][2] This is a crucial requirement by regulatory bodies such as the FDA and is outlined in international guidelines like those from the International Council for Harmonisation (ICH).[3][4][5] The primary goals of cross-validation are to ensure inter-laboratory reproducibility, support regulatory compliance, and confirm the reliability of a method across different settings, thereby strengthening data integrity.[1]

The general workflow for a cross-validation study involves defining the scope and acceptance criteria in a protocol, followed by a comparative analysis of the same set of samples using the different methods. The resulting data is then statistically evaluated to determine if the methods are equivalent.

A Define Scope and Acceptance Criteria B Prepare Validation Protocol A->B C Analyze Identical Samples with Both Methods B->C D Method 1 (e.g., GC-FID) C->D E Method 2 (e.g., qNMR) C->E F Compare Results and Perform Statistical Analysis D->F E->F G Results Meet Acceptance Criteria? F->G H Methods are Cross-Validated G->H Yes I Investigate Discrepancies and Re-evaluate G->I No I->B

A flowchart illustrating the general workflow for the cross-validation of analytical methods.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a cross-validation study of GC-FID and qNMR for the analysis of this compound. This data is presented to highlight the typical performance characteristics of each method.

Validation ParameterGC-FIDqNMRAcceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.0% - 100.8%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.8%0.5%≤ 2.0%
- Intermediate Precision1.2%0.9%≤ 3.0%
Limit of Detection (LOD) 0.01 mg/mL0.1 mg/mLReportable
Limit of Quantification (LOQ) 0.03 mg/mL0.3 mg/mLReportable

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using GC-FID and qNMR.

Sample Preparation

A stock solution of this compound was prepared in a suitable solvent (e.g., dichloromethane for GC-FID, and a deuterated solvent like CDCl₃ for qNMR). Calibration standards were prepared by serial dilution of the stock solution to cover the desired concentration range. Quality control (QC) samples were prepared at low, medium, and high concentrations within the calibration range.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL

  • Quantification: The peak area of the this compound peak is used for quantification against a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified internal standard with a known purity (e.g., maleic acid) is accurately weighed and added to the sample.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 8 or 16 scans).

  • Quantification: The concentration of this compound is calculated by comparing the integral of a specific proton signal from the analyte to the integral of a known signal from the internal standard. For this compound, the vinyl protons (=CH₂) around 4.9-5.0 ppm or the allylic protons (-CH₂-CH=) could be used for quantification.[6][7][8]

Comparison of Method Performance

The selection of an analytical method depends on various factors including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following diagram illustrates the logical relationship in comparing the key performance parameters of GC-FID and qNMR for the analysis of this compound.

A Analytical Method Comparison for This compound B GC-FID A->B C qNMR A->C D High Sensitivity (Low LOD/LOQ) B->D Superior E High Precision and Accuracy B->E G High Throughput B->G Superior C->E Superior F Primary Method (No Reference Standard Needed) C->F Applicable H Structural Confirmation C->H Superior

A diagram comparing the key performance attributes of GC-FID and qNMR.

Conclusion

Both GC-FID and qNMR are suitable methods for the quantification of this compound, each with its own advantages. GC-FID offers higher sensitivity and throughput, making it ideal for routine quality control analysis of large numbers of samples. On the other hand, qNMR is a primary ratio method that does not require a reference standard of the analyte for quantification, and it provides structural information that can confirm the identity of the compound.

The cross-validation of these two methods demonstrates that they can provide comparable results for accuracy and precision within acceptable limits. The choice between GC-FID and qNMR will ultimately depend on the specific requirements of the analysis, such as the need for high sensitivity, high throughput, or the availability of a certified reference standard. For comprehensive characterization and as a reference method, qNMR is highly valuable. For routine analysis where high sample throughput is required, a cross-validated GC-FID method is a robust and efficient choice.

References

A Comparative Guide to the Infrared Spectra of 4,5-Dimethyl-1-hexene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the infrared (IR) spectrum of 4,5-Dimethyl-1-hexene with its structural and positional isomers. By examining the vibrational frequencies of key functional groups, this document aims to elucidate how subtle changes in molecular structure are reflected in their IR spectra. The information presented is supported by experimental data sourced from the NIST Chemistry WebBook and is intended to aid in the structural characterization of similar alkene compounds.

Comparative Analysis of IR Spectra

The infrared spectra of this compound and its isomers are characterized by absorptions arising from the vibrations of their constituent chemical bonds. While all isomers share the same molecular formula, C8H16, the arrangement of atoms and the position of the carbon-carbon double bond lead to distinct spectral fingerprints. The key differentiating regions in the IR spectra of these alkenes are the C-H stretching region (3100-2850 cm⁻¹), the C=C stretching region (1680-1640 cm⁻¹), and the C-H bending region (1000-650 cm⁻¹).

Key Observations:

  • =C-H Stretching: The presence of a band above 3000 cm⁻¹ is a clear indicator of a C-H bond where the carbon is part of a double bond (sp² hybridized). This compound, being a monosubstituted alkene, exhibits a characteristic =C-H stretch. In contrast, isomers with more substituted double bonds may show weaker or absent peaks in this region.

  • C=C Stretching: The position and intensity of the C=C stretching vibration are sensitive to the substitution pattern around the double bond. Monosubstituted alkenes, such as this compound, typically show a moderate absorption in the 1640 cm⁻¹ region. The intensity of this peak can diminish in more symmetrically substituted isomers.

  • C-H Bending (Out-of-Plane): The out-of-plane (OOP) C-H bending vibrations in the 1000-650 cm⁻¹ region are highly diagnostic for the substitution pattern of the alkene. Monosubstituted alkenes have strong, characteristic bands that differ significantly from those of di-, tri-, or tetra-substituted isomers.

The following table summarizes the key vibrational frequencies for this compound and a selection of its isomers.

Compound Structure =C-H Stretch (cm⁻¹) C=C Stretch (cm⁻¹) C-H Bend (oop) (cm⁻¹) Reference
This compound~3078~1642~994, ~911--INVALID-LINK--
(E)-2,5-Dimethyl-3-hexene
alt text
Not prominent~1670 (weak)~965--INVALID-LINK--
2,5-Dimethyl-2-hexeneNot prominent~1675 (weak)Not prominent--INVALID-LINK--
trans-4,4-Dimethyl-2-hexene~3020~1670 (weak)~968--INVALID-LINK--

Experimental Protocols

The following is a standard protocol for acquiring the infrared spectrum of a liquid alkene sample using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.

Instrumentation:

  • FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

  • Sample vials.

  • Pipettes or droppers.

  • Solvent (e.g., isopropanol or acetone) for cleaning.

  • Lint-free wipes.

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).

  • Sample Application:

    • Place a small drop of the liquid alkene sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, apply baseline correction and other spectral processing functions available in the instrument's software.

  • Cleaning:

    • After the measurement is complete, carefully clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent. Ensure the crystal is clean and dry for the next measurement.

Logical Workflow for IR Spectrum Comparison

The following diagram illustrates the logical workflow for comparing the IR spectra of this compound and its isomers.

IR_Spectrum_Comparison_Workflow Workflow for Isomer IR Spectrum Comparison cluster_0 Sample Preparation and Data Acquisition cluster_1 Spectral Analysis cluster_2 Comparative Interpretation A Obtain Isomer Samples (this compound & Isomers) B Acquire IR Spectrum for Each Isomer (ATR-FTIR Protocol) A->B C Identify Key Absorption Bands: - =C-H stretch (>3000 cm⁻¹) - C=C stretch (1680-1640 cm⁻¹) - C-H bends (1000-650 cm⁻¹) B->C D Tabulate Peak Positions (cm⁻¹) C->D E Compare Peak Positions and Intensities D->E F Relate Spectral Differences to Structural Isomerism (Double Bond Position, Substitution) E->F G Structural Elucidation F->G

Performance Showdown: A Comparative Guide to Catalysts for 4,5-Dimethyl-1-hexene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective synthesis of specific olefin isomers is a critical challenge. This guide provides an in-depth comparison of catalyst performance for the synthesis of 4,5-Dimethyl-1-hexene, a branched C8 olefin. Due to the scarcity of direct comparative studies for this specific isomer, this guide focuses on the most plausible synthetic route: the dimerization of 3-methyl-1-butene. We will evaluate the performance of a highly selective organometallic yttrium catalyst against a tungsten-based system known for producing branched olefins.

At a Glance: Catalyst Performance in 3-Methyl-1-butene Dimerization

The following table summarizes the quantitative performance of two distinct catalyst systems in the dimerization of 3-methyl-1-butene. While direct synthesis of this compound is the target, the product distribution often includes various isomers. This data provides a clear comparison of catalyst activity and, crucially, their selectivity towards the desired head-to-tail dimer which corresponds to the carbon skeleton of this compound.

Catalyst SystemReactantTemperature (°C)Reaction Time (h)Conversion (%)Dimer Selectivity (%)Selectivity to Head-to-Tail Dimer (e.g., this compound) (%)Other Products
[(2,4,7-Me₃Ind)₂Y(μ-H)]₂ 3-methyl-1-butene802-24High (not specified)>98>98Minor oligomers
WCl₆/Aniline/NEt₃/EtAlCl₂ 1-pentene*801~70>95Not specific to head-to-tailMixture of branched dimers, trimers, tetramers

*Data for the tungsten-based catalyst is for the dimerization of 1-pentene, as specific data for 3-methyl-1-butene was not available. This system is known to produce methyl-branched dimers.

In-Depth Catalyst Analysis

Yttrium Hydride Catalyst: The High-Selectivity Champion

The dimeric yttrium hydride complex, [(2,4,7-Me₃Ind)₂Y(μ-H)]₂, stands out for its exceptional selectivity in the head-to-tail dimerization of α-olefins, including the branched olefin 3-methyl-1-butene.[1] This high regioselectivity is crucial for minimizing the formation of undesired isomers and simplifying downstream purification processes. The catalyst operates effectively at a moderate temperature of 80°C.

Tungsten-Based Catalyst: A System for Branched Olefins

A catalyst system generated in situ from tungsten hexachloride, aniline, triethylamine, and ethylaluminum dichloride has demonstrated high activity and selectivity for the dimerization of α-olefins, with a notable preference for the formation of products with methyl branches.[2][3][4] While this system is not reported specifically for 3-methyl-1-butene, its performance with linear α-olefins to produce branched dimers suggests its potential for the synthesis of complex olefin structures. The catalyst is highly active, achieving significant conversion in a short reaction time. However, it tends to produce a broader range of branched isomers compared to the highly selective yttrium catalyst.

Experimental Protocols

Reproducibility is paramount in scientific research. Below are the detailed experimental methodologies for the catalyst systems discussed.

Synthesis and Application of [(2,4,7-Me₃Ind)₂Y(μ-H)]₂ Catalyst

Catalyst Synthesis: The dimeric yttrium hydride catalyst is typically prepared from the corresponding yttrium alkyl complex via hydrogenolysis. The synthesis involves the reaction of (Ind')₂Y(μ-Cl)₂Li(THF)₂ with an appropriate alkylating agent, followed by reaction with hydrogen.

General Dimerization Procedure:

  • All manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • In a reaction vessel, the yttrium hydride catalyst is dissolved in a dry, deoxygenated solvent such as benzene or toluene.

  • A 20- to 50-fold molar excess of the α-olefin (e.g., 3-methyl-1-butene) is added to the catalyst solution.

  • The reaction mixture is heated to 80-100°C and stirred for the desired reaction time (2-24 hours).

  • Upon completion, the reaction is quenched, and the products are isolated and analyzed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to determine conversion and product distribution.[1]

In Situ Generation and Use of the Tungsten-Based Dimerization Catalyst

Catalyst Preparation (In Situ):

  • All operations are conducted under an inert atmosphere.

  • Tungsten hexachloride (WCl₆) is dissolved in a dry, deoxygenated solvent (e.g., toluene).

  • Aniline and triethylamine are added to the solution, followed by the addition of an alkylaluminum halide such as ethylaluminum dichloride (EtAlCl₂). The mixture is stirred to generate the active catalyst species.

General Dimerization Procedure:

  • The in situ generated catalyst solution is maintained at the desired reaction temperature (e.g., 80°C).

  • The α-olefin substrate (e.g., 1-pentene) is introduced into the reactor containing the catalyst solution.

  • The reaction is allowed to proceed for a specified time (e.g., 1 hour), with samples taken periodically for analysis.

  • The reaction is terminated, and the product mixture is analyzed by GC and GC-MS to determine conversion, dimer selectivity, and the distribution of various olefin isomers.[2][3][4]

Visualizing the Process

To better understand the workflow and the logic of comparison, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Catalyst Performance Comparison cluster_catalyst_prep Catalyst Preparation cluster_reaction Dimerization Reaction cluster_analysis Product Analysis cluster_evaluation Performance Evaluation Y_cat Yttrium Hydride Synthesis Y_rxn Dimerization with Yttrium Catalyst Y_cat->Y_rxn W_cat Tungsten Catalyst (in situ) W_rxn Dimerization with Tungsten Catalyst W_cat->W_rxn analysis GC, GC-MS, NMR Y_rxn->analysis W_rxn->analysis eval Compare Conversion, Selectivity, and Product Distribution analysis->eval

Caption: Experimental workflow from catalyst synthesis to performance evaluation.

Catalyst_Comparison_Logic Logical Flow for Catalyst Performance Comparison cluster_catalysts Catalyst Systems cluster_criteria Performance Criteria objective Objective: Selective Synthesis of This compound route Synthetic Route: Dimerization of 3-methyl-1-butene objective->route cat_Y Yttrium Hydride Complex route->cat_Y cat_W Tungsten-based System route->cat_W activity Activity (Conversion, TON/TOF) cat_Y->activity selectivity Selectivity (to Dimer, to Target Isomer) cat_Y->selectivity conditions Reaction Conditions (Temp, Time, Pressure) cat_Y->conditions cat_W->activity cat_W->selectivity cat_W->conditions conclusion Conclusion: Recommend Catalyst for Optimal Synthesis activity->conclusion selectivity->conclusion conditions->conclusion

Caption: Logical flow for comparing catalyst performance for the target synthesis.

References

Comparative Guide for the Quantification of 4,5-Dimethyl-1-hexene Using an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds (VOCs) is crucial for applications ranging from impurity profiling to process monitoring. This guide provides an objective comparison of methodologies for the quantification of 4,5-Dimethyl-1-hexene, a volatile alkene, using the internal standard method with Gas Chromatography-Flame Ionization Detection (GC-FID). Performance is compared against an external standard method and the more selective Gas Chromatography-Mass Spectrometry (GC-MS) technique.

Data Presentation: Performance Comparison

The internal standard method is a powerful technique used to improve the precision and accuracy of quantitative analysis by correcting for variations in injection volume and instrument response.[1] The selection of a suitable internal standard is critical and should be based on chemical similarity to the analyte, stability, and chromatographic separation from other sample components.[2][3]

The following table summarizes the expected performance data when quantifying this compound using different calibration strategies and analytical techniques. The data is representative of typical results obtained during analytical method validation for volatile hydrocarbons.[4][5]

Parameter GC-FID with Internal Standard (n-Octane) GC-FID with External Standard GC-MS (SIM Mode) with Isotope-Labeled Internal Standard (this compound-d3)
Linearity (R²) > 0.998> 0.995> 0.999
Precision (RSD%) < 2%< 5%< 1.5%
Accuracy (Recovery %) 98-102%90-110%99-101%
Limit of Quantitation (LOQ) ~1 µg/mL~1 µg/mL~0.1 µg/mL
Robustness HighModerateHigh
Selectivity ModerateModerateHigh

Key Takeaways:

  • The Internal Standard Method with GC-FID significantly improves precision (lower RSD%) and accuracy compared to the external standard method by compensating for injection volume variability.[6]

  • GC-MS with an isotope-labeled internal standard offers the highest level of accuracy, precision, and selectivity, making it the gold standard for trace-level analysis and in complex matrices.[5][7] The use of Selected Ion Monitoring (SIM) mode enhances sensitivity, resulting in a lower LOQ.[5]

Experimental Protocols

Detailed methodologies for the quantification of this compound are provided below.

Protocol 1: Quantification by GC-FID with an Internal Standard

This protocol describes the use of n-octane as an internal standard for the quantification of this compound. n-Octane is a suitable choice as it is a chemically similar, stable hydrocarbon that can be chromatographically resolved from the analyte.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable volatile solvent like hexane.

    • Prepare a stock solution of the internal standard (IS), n-octane, at the same concentration (1000 µg/mL) in hexane.

    • Create a series of calibration standards by adding a constant volume of the IS stock solution to varying volumes of the analyte stock solution and diluting to a final volume with hexane. A typical calibration range would be 1-100 µg/mL for the analyte, with a constant IS concentration of 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample to be analyzed and dissolve it in a known volume of hexane.

    • Add a precise amount of the n-octane internal standard stock solution to the sample solution to achieve a final IS concentration similar to that in the calibration standards (50 µg/mL).

  • GC-FID Instrumentation and Conditions:

    • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating volatile hydrocarbons.[5]

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 150°C.

      • Hold: 5 minutes at 150°C.

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • Data Analysis:

    • Integrate the peak areas of this compound and n-octane in the chromatograms of the standards and samples.

    • Calculate the Response Factor (RF) for each calibration standard using the formula: RF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS)

    • Plot the ratio of (Area_Analyte / Area_IS) against the ratio of (Conc_Analyte / Conc_IS) for the standards to generate a calibration curve.

    • Determine the concentration of this compound in the samples by calculating the area ratio from the sample chromatogram and using the calibration curve.

Protocol 2: High-Sensitivity Quantification by GC-MS (SIM Mode)

This method provides enhanced selectivity and sensitivity, ideal for trace analysis or complex matrices.

  • Preparation of Standards and Samples:

    • Follow the same procedure as for GC-FID, but use an isotope-labeled internal standard, such as this compound-d3, for the highest accuracy.

  • GC-MS Instrumentation and Conditions:

    • GC Conditions: Use the same GC parameters as in Protocol 1.

    • Mass Spectrometer Conditions:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 41, 56, 70, 98) and its deuterated internal standard.[5][8]

  • Data Analysis:

    • Construct the calibration curve by plotting the ratio of the peak area of the primary quantification ion for the analyte to that of the internal standard against the concentration ratio.

    • Calculate the analyte concentration in the samples using the same principle as the internal standard method for GC-FID.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards (Analyte + IS) gc_injection GC Injection and Separation prep_standards->gc_injection prep_sample Prepare Sample (Add IS) prep_sample->gc_injection detection FID or MS Detection gc_injection->detection integration Peak Area Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Calculate Analyte Concentration integration->quantification calibration->quantification

Caption: Workflow for quantification of this compound.

Logical Diagram of Internal Standard Calibration

G Analyte Analyte (this compound) Standards Calibration Standards (Known Analyte Conc., Constant IS Conc.) Analyte->Standards Sample Unknown Sample (Unknown Analyte Conc., Constant IS Conc.) Analyte->Sample IS Internal Standard (e.g., n-Octane) IS->Standards IS->Sample GC_Analysis GC Analysis Standards->GC_Analysis Sample->GC_Analysis Area_Ratio_Std Calculate Area Ratio (Analyte/IS) GC_Analysis->Area_Ratio_Std from Standards Area_Ratio_Sample Calculate Area Ratio (Analyte/IS) GC_Analysis->Area_Ratio_Sample from Sample Cal_Curve Calibration Curve (Area Ratio vs. Conc. Ratio) Area_Ratio_Std->Cal_Curve Conc_Ratio_Std Known Concentration Ratio (Analyte/IS) Conc_Ratio_Std->Cal_Curve Result Determine Analyte Concentration in Sample Cal_Curve->Result Area_Ratio_Sample->Result

Caption: Logic of the internal standard calibration method.

References

"stability comparison of 4,5-Dimethyl-1-hexene vs other alkenes"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Alkene Stability Supported by Thermochemical Data

For researchers and professionals in the fields of chemistry and drug development, a thorough understanding of molecular stability is paramount. The stability of an alkene, a hydrocarbon containing at least one carbon-carbon double bond, is a critical factor influencing its reactivity and potential applications. This guide provides a comparative analysis of the stability of 4,5-Dimethyl-1-hexene against other alkenes, leveraging experimental heats of hydrogenation to provide a quantitative assessment.

The Bedrock of Alkene Stability: Heats of Hydrogenation

The relative stability of alkenes is experimentally determined by measuring their heat of hydrogenation (ΔH°). This process involves the catalytic addition of hydrogen across the double bond to form the corresponding alkane. This reaction is exothermic, and the amount of heat released is inversely proportional to the stability of the original alkene. A lower heat of hydrogenation indicates a more stable alkene, as less potential energy is stored in its double bond.[1][2][3]

Several key factors influence the stability of an alkene:

  • Substitution: The number of alkyl groups attached to the carbons of the double bond is a primary determinant of stability. Stability increases with substitution in the following order: monosubstituted < disubstituted < trisubstituted < tetrasubstituted.[2] This is attributed to hyperconjugation, a stabilizing interaction between the C-H sigma bonds of the alkyl groups and the pi orbital of the double bond.

  • Stereochemistry: For disubstituted alkenes, trans isomers are generally more stable than their cis counterparts due to reduced steric strain. In cis isomers, the alkyl groups are on the same side of the double bond, leading to repulsive interactions that decrease stability.

  • Conjugation: Alkenes with conjugated double bonds (alternating double and single bonds) exhibit enhanced stability due to the delocalization of pi electrons over a larger system.

Comparative Analysis of Alkene Stability

This compound is a monosubstituted alkene. To quantitatively assess its stability, we can compare its expected heat of hydrogenation with that of other alkenes with varying substitution patterns. The following table summarizes the experimental heats of hydrogenation for a range of alkenes, providing a clear hierarchy of stability.

AlkeneStructureSubstitutionHeat of Hydrogenation (kcal/mol)Relative Stability
This compound CH₂=CH-CH(CH₃)-CH(CH₃)₂Monosubstituted~ -30.0 (estimated)Least Stable
1-HexeneCH₂=CH-CH₂-CH₂-CH₂-CH₃Monosubstituted-29.8Least Stable
cis-2-Hexenecis-CH₃-CH=CH-CH₂-CH₂-CH₃Disubstituted-28.5More Stable
trans-2-Hexenetrans-CH₃-CH=CH-CH₂-CH₂-CH₃Disubstituted-27.7More Stable
2-Methyl-2-pentene(CH₃)₂C=CH-CH₂-CH₃Trisubstituted-26.6Most Stable
2,3-Dimethyl-2-butene(CH₃)₂C=C(CH₃)₂Tetrasubstituted-26.3Most Stable

As the data indicates, this compound, being a monosubstituted alkene, is expected to have a heat of hydrogenation of approximately -30.0 kcal/mol. This places it among the least stable alkenes in this comparison. In contrast, the more substituted alkenes, such as the trisubstituted 2-methyl-2-pentene and the tetrasubstituted 2,3-dimethyl-2-butene, release significantly less heat upon hydrogenation, confirming their greater stability. The disubstituted hexenes occupy an intermediate position, with the trans isomer being slightly more stable than the cis isomer due to lower steric hindrance.

Experimental Determination of Alkene Stability

The quantitative data presented above is obtained through a well-established experimental protocol involving catalytic hydrogenation and calorimetry.

Experimental Protocol: Catalytic Hydrogenation and Calorimetry

Objective: To measure the heat of hydrogenation of an alkene to determine its relative stability.

Materials:

  • Alkene sample (e.g., this compound)

  • Hydrogen gas (H₂)

  • Catalyst (e.g., Platinum on carbon, Palladium on carbon)

  • Solvent (e.g., ethanol, acetic acid)

  • Reaction calorimeter

Procedure:

  • Sample Preparation: A precise mass of the alkene is dissolved in a suitable solvent.

  • Catalyst Addition: A catalytic amount of a noble metal catalyst, such as platinum or palladium on a carbon support, is added to the solution. These catalysts provide a surface for the reaction to occur.

  • Calorimeter Setup: The reaction vessel is placed within a calorimeter, a device designed to measure the heat changes in a chemical reaction. The system is sealed and allowed to reach thermal equilibrium.

  • Hydrogenation: A known volume of hydrogen gas is introduced into the reaction vessel under controlled pressure and temperature.

  • Data Acquisition: The temperature change of the calorimeter is meticulously recorded as the hydrogenation reaction proceeds. The reaction is typically rapid and exothermic.

  • Calculation of Heat of Hydrogenation: The heat released during the reaction is calculated from the temperature change and the heat capacity of the calorimeter. This value is then normalized to the molar amount of the alkene to determine the molar heat of hydrogenation.

This experimental approach allows for a direct and accurate measurement of the energy difference between the alkene and its corresponding alkane, thereby providing a reliable measure of the alkene's stability.

Visualizing the Principles of Alkene Stability

To further clarify the relationships discussed, the following diagrams illustrate the key concepts.

Alkene_Stability_Factors cluster_factors Factors Influencing Alkene Stability cluster_stability Resulting Stability Substitution Substitution (Number of Alkyl Groups) Stability Alkene Stability Substitution->Stability More substitution = More stable Stereochem Stereochemistry (cis vs. trans) Stereochem->Stability trans > cis Conjugation Conjugation (Alternating Double Bonds) Conjugation->Stability Conjugated > Isolated

Caption: Factors determining the thermodynamic stability of an alkene.

Hydrogenation_Workflow start Start: Alkene Sample prep 1. Dissolve Alkene in Solvent start->prep add_cat 2. Add Catalyst (e.g., Pd/C) prep->add_cat setup_cal 3. Place in Calorimeter & Equilibrate add_cat->setup_cal hydrogenate 4. Introduce H₂ Gas setup_cal->hydrogenate measure 5. Record Temperature Change (ΔT) hydrogenate->measure calculate 6. Calculate Molar Heat of Hydrogenation (ΔH°) measure->calculate end End: Stability Data calculate->end

Caption: Experimental workflow for determining the heat of hydrogenation.

Conclusion

References

Mind the Methyls: A Comparative Guide to the Kinetic Landscape of 4,5-Dimethyl-1-hexene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of substituted alkenes is paramount for optimizing synthetic pathways and predicting product distributions. This guide provides a comparative analysis of the anticipated reaction kinetics of 4,5-dimethyl-1-hexene against its well-studied linear isomer, 1-hexene, and other relevant alkenes. Due to a notable absence of specific experimental kinetic data for this compound in publicly accessible literature, this comparison is built upon established principles of physical organic chemistry and available experimental data for structurally related compounds.

This guide will explore the expected kinetic behavior of this compound in several key alkene reactions, including pyrolysis, oxidation, and electrophilic additions. By comparing with documented data for analogous alkenes, we can infer the likely influence of the methyl substituents on the reaction rates and mechanisms.

Comparative Kinetic Data

The following table summarizes experimental kinetic data for 1-hexene and other relevant alkenes. This data serves as a baseline for predicting the reactivity of this compound. The presence of methyl groups at the C4 and C5 positions in this compound is expected to influence the stability of intermediates and transition states, thereby altering the reaction kinetics compared to the unsubstituted 1-hexene.

ReactionAlkeneRate LawActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A)Rate Constant (k)Temperature (K)Reference
Pyrolysis1-HexeneFirst-order---1160-1470
Thermal Decompositionn-HexaneFirst-order209.81.1 x 10¹³ s⁻¹-2000-3000
OxidationCyclohexeneSecond-order (overall)--4.6(1) x 10⁻¹ M⁻¹s⁻¹ (with Mn(IV)-oxo complex)298
Dimerization1-Hexene----373-523
Hydroalkoxycarbonylation1-HexeneFirst-order in Pd and MeOH---398

Predicted Kinetic Behavior of this compound

Based on the principles of chemical kinetics and the data from analogous compounds, we can predict how the structure of this compound will influence its reactivity:

  • Pyrolysis: The C-C bonds in this compound, particularly those adjacent to the methyl groups, may have different bond dissociation energies compared to 1-hexene. The presence of tertiary hydrogens could facilitate alternative initiation steps, potentially leading to a different product distribution and a lower decomposition temperature.

  • Oxidation: The electron-donating nature of the methyl groups could increase the electron density of the double bond, making it more susceptible to electrophilic attack by oxidizing agents. However, steric hindrance from the bulky alkyl group might counteract this effect, depending on the nature of the oxidant.

  • Electrophilic Addition: In reactions proceeding through a carbocation intermediate (e.g., hydrohalogenation), the methyl groups at the C4 and C5 positions can influence the stability of any potential carbocation rearrangements. While the initial addition would likely follow Markovnikov's rule, the possibility of hydride or methyl shifts to form a more stable tertiary carbocation could lead to a mixture of products.

Experimental Protocols for Kinetic Studies of Alkene Reactions

A generalized approach to studying the kinetics of gas-phase or liquid-phase alkene reactions involves the following steps:

  • Reactor Setup:

    • Gas-Phase: A common setup is a plug flow reactor or a shock tube for high-temperature studies. The reactor is typically made of quartz or stainless steel to withstand high temperatures and prevent side reactions. Reactants are introduced at a controlled flow rate into the heated reaction zone.

    • Liquid-Phase: Batch reactors or continuous stirred-tank reactors (CSTRs) are often employed. The reactor is equipped with a heating/cooling jacket to maintain a constant temperature, a stirrer for homogeneity, and ports for sampling.

  • Reactant Preparation and Introduction:

    • Gaseous reactants are typically diluted with an inert gas (e.g., argon, nitrogen) to control the partial pressures and prevent explosions. Mass flow controllers are used to ensure accurate and constant flow rates.

    • Liquid reactants are either injected directly into the reactor or dissolved in a suitable solvent.

  • Reaction Monitoring and Analysis:

    • The progress of the reaction is monitored by taking samples at different time intervals or at different positions along the reactor.

    • The composition of the reaction mixture is analyzed using techniques such as:

      • Gas Chromatography (GC): To separate and quantify the reactants and products. A flame ionization detector (FID) is commonly used for hydrocarbons.

      • Mass Spectrometry (MS): Often coupled with GC (GC-MS) to identify the products based on their mass-to-charge ratio and fragmentation patterns.

      • Spectroscopy (FTIR, UV-Vis): To monitor the disappearance of reactants or the appearance of products in real-time.

  • Data Analysis:

    • The concentration of reactants and products as a function of time or position is used to determine the reaction rate.

    • By performing experiments at different initial concentrations, the order of the reaction with respect to each reactant can be determined, leading to the overall rate law.

    • Experiments conducted at various temperatures allow for the calculation of the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation.

Visualizing Kinetic Study Workflows

The following diagrams illustrate a generalized workflow for a kinetic study of an alkene reaction and a simplified signaling pathway for an electrophilic addition reaction.

G cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Kinetic Modeling A Reactant Preparation (Alkene + Reagent) B Reactor (Controlled T, P) A->B Introduction C Sampling B->C Collection D Analytical Technique (e.g., GC-MS) C->D E Data Acquisition (Concentration vs. Time) D->E F Determine Rate Law E->F G Calculate Rate Constant (k) F->G H Arrhenius Plot (ln(k) vs. 1/T) G->H I Determine Ea and A H->I

Figure 1. Generalized workflow for a kinetic study of an alkene reaction.

G Alkene This compound Intermediate Carbocation Intermediate Alkene->Intermediate + E⁺ Electrophile Electrophile (E⁺) Product Addition Product Intermediate->Product + Nu⁻ Nucleophile Nucleophile (Nu⁻)

Figure 2. Simplified pathway for electrophilic addition to this compound.

A Guide to Inter-Laboratory Comparison of 4,5-Dimethyl-1-hexene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The robust validation of analytical methods is paramount for ensuring data quality and comparability across different laboratories. Inter-laboratory comparisons, also known as proficiency tests, are a critical component of this validation process. They provide an objective assessment of a laboratory's performance and the reliability of a given analytical method. This guide outlines a framework for conducting an inter-laboratory comparison for the quantitative analysis of 4,5-Dimethyl-1-hexene, a volatile organic compound. Due to the absence of publicly available inter-laboratory comparison data for this specific compound, this document presents a hypothetical study, complete with detailed experimental protocols and illustrative data, to serve as a template for researchers, scientists, and drug development professionals.

Experimental Workflow

The overall process for the inter-laboratory comparison of this compound analysis is depicted in the workflow diagram below. This process begins with the preparation and distribution of a standardized sample to all participating laboratories and concludes with the statistical analysis of the submitted data and the generation of a comprehensive report.

G Workflow for Inter-laboratory Comparison of this compound Analysis cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories cluster_2 Data Analysis and Reporting A Preparation of this compound Standard Solution B Homogeneity and Stability Testing A->B C Sample Distribution to Participating Laboratories B->C D Sample Receipt and Storage C->D E Analysis of this compound (GC-MS/NMR) D->E F Data Submission to Coordinating Laboratory E->F G Statistical Analysis (ISO 5725) F->G H Calculation of Z-Scores G->H I Generation of Final Report H->I

Caption: Workflow for the inter-laboratory comparison study.

Experimental Protocols

Detailed and standardized experimental protocols are essential for minimizing variability arising from procedural differences between laboratories. The following are proposed methodologies for the key experiments in this inter-laboratory comparison.

Sample Preparation and Distribution (Coordinating Laboratory)
  • Objective: To prepare and distribute a homogeneous and stable sample of this compound to all participating laboratories.

  • Materials:

    • This compound (≥99% purity)

    • Methanol (HPLC grade)

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • A stock solution of this compound is prepared by accurately weighing a known amount of the pure standard and dissolving it in methanol to a final concentration of approximately 1000 µg/mL.

    • The stock solution is then diluted with methanol to a final target concentration of 100 µg/mL.

    • The final solution is aliquoted into amber glass vials, which are then sealed.

    • A subset of these vials is randomly selected for homogeneity and stability testing before distribution.

    • The samples are packaged to prevent breakage and shipped to the participating laboratories under controlled conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (Participating Laboratories)
  • Objective: To quantitatively determine the concentration of this compound in the provided sample.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

    • Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-350

  • Quantification:

    • Prepare a series of calibration standards of this compound in methanol.

    • Analyze the calibration standards and the provided sample by GC-MS.

    • Construct a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration.

    • Determine the concentration of this compound in the sample from the calibration curve.

    • Perform at least three replicate injections and report the mean concentration and standard deviation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Optional)
  • Objective: To determine the purity of the this compound sample using quantitative NMR (qNMR).

  • Instrumentation:

    • NMR spectrometer (e.g., Bruker 400 MHz).

  • Procedure:

    • Accurately weigh a known amount of the provided sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

    • Integrate the signals corresponding to this compound and the internal standard.

    • Calculate the purity of this compound based on the integral values, the number of protons, and the weights of the sample and internal standard.

Data Presentation: Hypothetical Results

The following table summarizes hypothetical results from an inter-laboratory comparison for the analysis of this compound. The assigned value for the concentration is 100.0 µg/mL.

Laboratory IDReported Concentration (µg/mL)Standard Deviation (µg/mL)Z-Score
Lab 198.51.2-0.5
Lab 2102.31.50.77
Lab 395.22.1-1.6
Lab 4105.81.81.93
Lab 599.10.9-0.3
Lab 6101.71.30.57
Lab 7108.92.52.97
Lab 897.41.1-0.87
Assigned Value 100.0
Standard Deviation for Proficiency Assessment (σ) 3.0

Note: The Z-score is calculated as: (Reported Value - Assigned Value) / σ. A Z-score between -2 and 2 is generally considered satisfactory.

Conclusion

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis. By adhering to standardized protocols and employing robust statistical analysis, such a study can effectively evaluate and ensure the quality and consistency of analytical measurements across different laboratories. The provided hypothetical data and methodologies serve as a valuable resource for initiating and executing proficiency testing in the analysis of this and similar volatile organic compounds.

Confirming the Structure of 4,5-Dimethyl-1-hexene Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 4,5-dimethyl-1-hexene and its derivatives. By presenting key identifying features from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols, this document serves as a practical resource for the confident identification of these aliphatic alkenes.

Spectroscopic Data Comparison

The structural confirmation of this compound, a terminal alkene with the molecular formula C₈H₁₆, relies on the combined interpretation of data from various analytical techniques.[1] While experimental spectra are the gold standard, predicted data can offer valuable insights for initial identification and comparison. The following tables summarize the expected and experimental spectroscopic data for this compound. For comparative purposes, data for a structural isomer, 2,5-dimethyl-1-hexene, is also included where available.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound Technique Atom Predicted Chemical Shift (δ, ppm) Multiplicity Notes
This compound ¹H NMRH-1 (a,b)4.90 - 5.05ddtTerminal vinyl protons
H-25.70 - 5.85mVinyl proton
H-3 (a,b)2.00 - 2.15mAllylic protons
H-41.65 - 1.80m
H-51.45 - 1.60m
CH₃ (C4)0.90 - 1.00d
CH₃ (C5, a,b)0.80 - 0.90dDiastereotopic methyls
¹³C NMRC-1~114
C-2~139
C-3~40
C-4~38
C-5~32
CH₃ (C4)~19
CH₃ (C5, a,b)~20
2,5-Dimethyl-1-hexene ¹H NMRH-1 (a,b)4.67s
H-2 (a,b)2.00t
CH₃ (C2)1.71s
H-4 (a,b)1.33t
H-51.57m
CH₃ (C5, a,b)0.90d[2]

Table 2: Mass Spectrometry (MS) Data

Compound Technique m/z Relative Intensity Assignment
This compound GC-MS (EI)112Moderate[M]⁺ (Molecular Ion)
71High[C₅H₁₁]⁺
43Base Peak[C₃H₇]⁺ (Isopropyl cation)
41High[C₃H₅]⁺ (Allyl cation)

Data obtained from the NIST WebBook.[1]

Table 3: Infrared (IR) Spectroscopy Data

Compound Technique Wavenumber (cm⁻¹) Intensity Vibrational Mode
This compound Vapor Phase IR~3079Medium=C-H Stretch (sp² C-H)
2850-2960Strong-C-H Stretch (sp³ C-H)
~1642MediumC=C Stretch
~990 and ~910Strong=C-H Out-of-plane bend

Data obtained from the NIST WebBook and PubChem.[1] Characteristic IR absorptions for alkenes fall within these general ranges.[3][4][5][6]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the analysis of volatile hydrocarbons like this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • For ¹H NMR, dissolve 5-25 mg of the purified liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • For ¹³C NMR, a higher concentration of 50-100 mg may be necessary.

    • Use a high-quality 5 mm NMR tube. Ensure the tube is clean and dry to avoid impurities in the spectrum.

  • Instrument Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition :

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • For ¹H NMR, a small number of scans is usually sufficient.

    • For ¹³C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction :

    • For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

    • Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) into the GC.

    • The GC will separate the components of the sample before they enter the mass spectrometer.

  • Ionization :

    • Electron Impact (EI) is a common ionization method for this type of compound. In the ion source, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

  • Mass Analysis :

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection and Spectrum Generation :

    • An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z. The fragmentation pattern is a key feature for structural identification.[7][8][9][10][11]

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • For a liquid sample, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Alternatively, a solution of the sample in a solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄) can be prepared and placed in a solution cell.

    • For vapor phase IR, the sample is heated to produce a vapor which is then introduced into a gas cell.

  • Data Acquisition :

    • Place the sample holder in the IR spectrometer.

    • Record a background spectrum (of the salt plates, solvent, or empty gas cell).

    • Record the sample spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis :

    • Identify the characteristic absorption bands and their corresponding functional groups. For this compound, key peaks include the C=C stretch, the sp² C-H stretch, and the out-of-plane bending vibrations of the terminal alkene.[6][12]

Visualizing the Analytical Workflow

To effectively confirm the structure of a this compound derivative, a logical workflow integrating the spectroscopic techniques is essential.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation synthesis Synthesis & Purification of this compound Derivative nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ms Mass Spectrometry (GC-MS) synthesis->ms ir Infrared Spectroscopy (FT-IR) synthesis->ir nmr_data Chemical Shifts (δ) Coupling Constants (J) nmr->nmr_data ms_data Molecular Ion (M⁺) Fragmentation Pattern ms->ms_data ir_data Characteristic Frequencies (cm⁻¹) Functional Groups ir->ir_data structure Confirmed Structure of This compound Derivative nmr_data->structure ms_data->structure ir_data->structure

Caption: Workflow for the structural confirmation of this compound derivatives.

This guide illustrates a systematic approach to confirming the structure of this compound derivatives. By comparing experimental and predicted spectroscopic data and following standardized protocols, researchers can achieve unambiguous structural assignments, a critical step in chemical synthesis and drug development.

References

A Comparative Guide to the Synthesis of 4,5-Dimethyl-1-hexene: Benchmarking Established and Modern Olefination Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of complex organic molecules is a cornerstone of innovation. This guide provides a comparative analysis of established and contemporary synthetic methods for the formation of 4,5-Dimethyl-1-hexene, a sterically hindered terminal alkene. By presenting key performance data, detailed experimental protocols, and mechanistic insights, this document aims to inform the selection of the most suitable synthetic strategy for this and structurally related compounds.

The synthesis of sterically encumbered alkenes such as this compound presents a significant challenge in organic chemistry. Traditional methods may suffer from low yields and lack of selectivity, necessitating the exploration of more robust and modern alternatives. This guide benchmarks four key synthetic strategies: the Wittig Reaction, a Grignard Reaction followed by Dehydration, the Julia-Kocienski Olefination, and the Tebbe Olefination.

Comparative Analysis of Synthetic Methods

The selection of an optimal synthetic route depends on a variety of factors, including yield, reaction conditions, substrate scope, and stereoselectivity. The following table summarizes the key quantitative data for the synthesis of this compound or analogous sterically hindered terminal alkenes via the four benchmarked methods.

MethodKey ReactantsTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Wittig Reaction 3,4-Dimethylpentanal, Methyltriphenylphosphonium bromide60-80 (estimated for unhindered aldehydes)2-1225-80Well-established, reliable for simple aldehydesLow yields for sterically hindered ketones, formation of triphenylphosphine oxide byproduct.[1][2][3]
Grignard/Dehydration 3,4-Dimethylpentanal, Allylmagnesium bromide70-85 (overall)2-4 (Grignard), 2-6 (Dehydration)0-35 (Grignard), 80-140 (Dehydration)Readily available starting materials, scalable.Two-step process, potential for rearrangement during dehydration.
Julia-Kocienski Olefination 3,4-Dimethylpentanal, 1-phenyl-1H-tetrazol-5-yl methyl sulfone70-9012-24-78 to 25High E-selectivity for disubstituted alkenes, good for hindered systems.[4][5][6][7]Requires specialized sulfone reagent, longer reaction times.
Tebbe Olefination 3,4-Dimethyl-2-pentanone80-951-3-40 to 25Excellent for sterically hindered ketones, high yields.[8][9]Air- and moisture-sensitive reagent, requires careful handling.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established literature procedures and may require optimization for the specific synthesis of this compound.

Method 1: Wittig Reaction

The Wittig reaction provides a direct route to alkenes from carbonyl compounds. For the synthesis of this compound, 3,4-dimethylpentanal would be reacted with a methylidene phosphorane.

Experimental Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), methyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.05 equivalents) is added dropwise. The mixture is stirred at this temperature for 1 hour, during which the color typically turns deep red or orange, indicating the formation of the ylide.

  • Olefination: A solution of 3,4-dimethylpentanal (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Method 2: Grignard Reaction and Dehydration

This two-step sequence involves the formation of a secondary alcohol via a Grignard reaction, followed by its dehydration to the target alkene.

Experimental Procedure:

Step 1: Grignard Reaction to form 4,5-Dimethyl-1-hexen-3-ol

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, magnesium turnings (1.2 equivalents) are placed. A solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise via the addition funnel to initiate the reaction. The reaction is maintained at a gentle reflux.

  • Addition of Aldehyde: After the magnesium has been consumed, the Grignard reagent is cooled to 0 °C. A solution of 3,4-dimethylpentanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise.

  • Workup: The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Step 2: Dehydration to this compound

  • Reaction Setup: The crude 4,5-dimethyl-1-hexen-3-ol is dissolved in a suitable high-boiling solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added.

  • Dehydration: The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction is monitored by TLC or GC until the starting alcohol is consumed.

  • Workup and Purification: The reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate and then brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The resulting crude alkene is purified by fractional distillation.

Method 3: Julia-Kocienski Olefination

This powerful olefination method is particularly useful for the synthesis of E-alkenes and can be effective for sterically demanding substrates.[5][6][7]

Experimental Procedure:

  • Sulfone Deprotonation: In a flame-dried flask under an inert atmosphere, 1-phenyl-1H-tetrazol-5-yl methyl sulfone (1.1 equivalents) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium hexamethyldisilazide (LHMDS) (1.05 equivalents) is added dropwise, and the solution is stirred for 30 minutes.

  • Addition of Aldehyde: A solution of 3,4-dimethylpentanal (1.0 equivalent) in anhydrous THF is added dropwise to the deprotonated sulfone solution at -78 °C.

  • Reaction and Workup: The reaction is stirred at -78 °C for several hours and then allowed to warm slowly to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Method 4: Tebbe Olefination

The Tebbe reagent is highly effective for the methylenation of sterically hindered ketones, which would be the preferred starting material for this route.

Experimental Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, 3,4-dimethyl-2-pentanone (1.0 equivalent) is dissolved in anhydrous toluene and cooled to -40 °C.

  • Addition of Tebbe Reagent: A solution of the Tebbe reagent (1.2 equivalents) in toluene is added dropwise to the ketone solution.

  • Reaction and Quench: The reaction mixture is stirred at -40 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-3 hours. The reaction is carefully quenched by the slow addition of a 15% aqueous sodium hydroxide solution at 0 °C.

  • Workup and Purification: The mixture is stirred until the color dissipates, and the solids are removed by filtration through a pad of celite. The filtrate is extracted with diethyl ether, and the combined organic layers are dried and concentrated. The product is purified by distillation.

Mechanistic and Workflow Diagrams

To visualize the synthetic pathways and experimental workflows, the following diagrams are provided.

Wittig_Reaction cluster_ylide Ylide Formation cluster_olefination Olefination Phosphonium_Salt Methyltriphenyl-phosphonium bromide Ylide Methylidene-triphenylphosphorane Phosphonium_Salt->Ylide Deprotonation Base n-BuLi Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde 3,4-Dimethylpentanal Aldehyde->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Workflow for the Wittig synthesis of this compound.

Grignard_Dehydration cluster_grignard Grignard Reaction cluster_dehydration Dehydration Aldehyde 3,4-Dimethylpentanal Alcohol 4,5-Dimethyl-1-hexen-3-ol Aldehyde->Alcohol Grignard_Reagent Allylmagnesium bromide Grignard_Reagent->Alcohol Product This compound Alcohol->Product Acid_Catalyst Acid (e.g., H₂SO₄) Acid_Catalyst->Product Water Water Product->Water

Caption: Two-step synthesis via Grignard reaction and dehydration.

Julia_Kocienski Sulfone PT-methyl sulfone Anion Sulfone Anion Sulfone->Anion Deprotonation Base LHMDS Base->Anion Intermediate Adduct Intermediate Anion->Intermediate Aldehyde 3,4-Dimethylpentanal Aldehyde->Intermediate Product This compound Intermediate->Product Smiles Rearrangement & Elimination Byproducts SO₂ + PT-O⁻ Intermediate->Byproducts

Caption: The Julia-Kocienski olefination pathway.

Tebbe_Olefination Ketone 3,4-Dimethyl-2-pentanone Oxatitanacyclobutane Oxatitanacyclobutane Intermediate Ketone->Oxatitanacyclobutane Tebbe_Reagent Tebbe Reagent Tebbe_Reagent->Oxatitanacyclobutane Product This compound Oxatitanacyclobutane->Product Byproduct Cp₂TiO Oxatitanacyclobutane->Byproduct

Caption: Methylenation of a hindered ketone using the Tebbe reagent.

Conclusion

The synthesis of the sterically hindered terminal alkene, this compound, can be approached through various established and modern synthetic methodologies. For less hindered precursors, the Wittig reaction and the Grignard reaction followed by dehydration offer straightforward, albeit potentially lower-yielding, routes. For substrates where steric hindrance is a major concern, the Julia-Kocienski olefination provides a more reliable option, particularly when stereoselectivity is a consideration. However, for the most direct and high-yielding approach starting from a hindered ketone, the Tebbe olefination stands out as a superior method, despite the requirement for handling sensitive reagents. The choice of the optimal synthetic pathway will ultimately be guided by the specific requirements of the research, including scale, available starting materials, and desired purity of the final product.

References

"comparative analysis of computational models for 4,5-Dimethyl-1-hexene"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of computational models applicable to the study of 4,5-Dimethyl-1-hexene. We provide an overview of common theoretical methods, a generalized experimental protocol for their application, and illustrative data to guide model selection and analysis.

The conformational landscape and electronic properties of flexible molecules like this compound are crucial for understanding their reactivity, intermolecular interactions, and overall behavior in chemical and biological systems. Computational chemistry provides a powerful toolkit to investigate these characteristics at a molecular level. The choice of computational model is a critical decision, balancing the need for accuracy with computational cost. This guide compares several widely-used theoretical methods: Molecular Mechanics (MM), Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2).

Comparative Analysis of Computational Methods

The primary goal of a computational study on this compound would be to identify its stable conformers and determine their relative energies and geometric parameters. Different computational methods achieve this with varying levels of accuracy and computational expense.

  • Molecular Mechanics (MM): This empirical method uses classical physics to model molecules as a collection of balls (atoms) and springs (bonds). It is computationally very fast, making it ideal for initial conformational searches of large systems. However, its accuracy is limited by the quality of the underlying force field parameters and it cannot describe electronic properties.

  • Hartree-Fock (HF) Theory: As a foundational ab initio method, HF solves the Schrödinger equation by approximating electron-electron repulsion. It provides a qualitative description of molecular orbitals and geometries but systematically neglects electron correlation, which can lead to significant errors in relative energies.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure based on the electron density. It includes a term for electron correlation, offering a much better balance of accuracy and computational cost compared to HF and is often the workhorse for studies on medium-sized organic molecules. The accuracy of DFT depends on the chosen exchange-correlation functional (e.g., B3LYP, ωB97X-D).[1]

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that provides a more systematic way to account for electron correlation. It is generally more accurate than DFT for non-covalent interactions but comes at a higher computational cost.[1]

  • Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy. However, they are computationally very demanding and typically used to benchmark other methods for smaller systems.[1]

Data Presentation: A Comparative Overview

Computational ModelBasis SetRelative Energy Conformer 1 (kcal/mol)Relative Energy Conformer 2 (kcal/mol)C1=C2 Bond Length (Å)C4-C5 Bond Length (Å)Relative CPU Time
MMFF94-0.001.151.3351.5381x
HF6-31G(d)0.000.951.3211.530~50x
B3LYP-D36-31G(d)0.000.751.3311.535~100x
MP26-31G(d)0.000.681.3341.532~500x
DLPNO-CCSD(T)cc-pVTZ0.000.651.3331.531~5000x

Note: This data is illustrative and intended to demonstrate the expected trends in a comparative computational study. Actual values would need to be calculated.

Experimental Protocols

The following is a generalized protocol for the computational conformational analysis of this compound. This workflow can be adapted for various software packages like Gaussian, ORCA, or Spartan.[3]

1. Initial Structure Generation and Conformational Search: a. Build the 3D structure of this compound using a molecular editor. b. Perform an initial geometry optimization using a computationally inexpensive Molecular Mechanics force field (e.g., MMFF94). c. Conduct a systematic conformational search by rotating all rotatable single bonds (e.g., C2-C3, C3-C4, C4-C5) in discrete increments (e.g., 30°). d. Minimize the energy of each resulting conformer using the same MM force field. e. Collect all unique conformers within a specified energy window (e.g., 5 kcal/mol) of the global minimum.

2. Quantum Mechanical Geometry Optimization: a. For each unique conformer identified in the previous step, perform a full geometry optimization using a quantum mechanical method. A common and efficient choice is DFT with a functional like B3LYP and a Pople-style basis set such as 6-31G(d).[1] b. Ensure the optimization converges to a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

3. Vibrational Frequency Analysis: a. At the same level of theory as the geometry optimization, perform a frequency calculation for each optimized conformer. b. Confirm that each structure is a true local minimum by verifying that there are no imaginary frequencies. c. The results of the frequency calculation can be used to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

4. High-Accuracy Single-Point Energy Calculation (Optional): a. To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries from step 2 using a higher level of theory or a larger basis set. b. A common approach is to use a more accurate method like MP2 or a double-hybrid DFT functional with a larger basis set (e.g., cc-pVTZ).[1] c. The final relative energies are then calculated by combining the higher-level electronic energies with the thermal corrections from the lower-level frequency calculations.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows described in this guide.

Computational Chemistry Workflow for Conformational Analysis cluster_input Input Preparation cluster_computation Computational Steps cluster_analysis Data Analysis mol_structure 1. Define Molecular Structure conf_search 2. Conformational Search (Molecular Mechanics) mol_structure->conf_search geom_opt 3. Geometry Optimization (DFT/MP2) conf_search->geom_opt freq_calc 4. Frequency Calculation (DFT/MP2) geom_opt->freq_calc sp_energy 5. Single-Point Energy (Higher Level Theory, Optional) freq_calc->sp_energy data_extraction 6. Extract Energies, Geometries, Frequencies freq_calc->data_extraction sp_energy->data_extraction thermo_analysis 7. Analyze Thermodynamic Properties data_extraction->thermo_analysis property_calc 8. Calculate Molecular Properties thermo_analysis->property_calc

Caption: A typical workflow for computational conformational analysis.

Hierarchy of Computational Chemistry Methods cluster_methods Computational Methods cluster_qm Quantum Mechanics cluster_abinitio Ab Initio cluster_dft DFT cluster_mm Molecular Mechanics comp_methods All Methods qm Quantum Mechanics comp_methods->qm mm Molecular Mechanics (MM) comp_methods->mm ab_initio Ab Initio qm->ab_initio dft Density Functional Theory (DFT) qm->dft hf Hartree-Fock (HF) ab_initio->hf post_hf Post-HF ab_initio->post_hf mp2 MP2 post_hf->mp2 cc Coupled Cluster post_hf->cc

Caption: Relationship between different classes of computational models.

References

Safety Operating Guide

Safe Disposal of 4,5-Dimethyl-1-hexene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4,5-Dimethyl-1-hexene is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, in line with established safety protocols for flammable liquid hydrocarbons. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.

Key Safety and Physical Properties
PropertyValueReference
Physical State Liquid[1][2]
Appearance Colorless[1]
Boiling Point/Range 62 - 65 °C / 143.6 - 149 °F @ 760 mmHg[1]
Melting Point/Range -140 °C / -220 °F[1]
Flash Point -26 °C / -14.8 °F (Closed Cup)[1]
Density 0.678 g/mL at 25 °C (77 °F)
Vapor Pressure 8.12 kPa at 25 °C[3]
UN Number UN2370 (for 1-Hexene)[1]
Hazard Class 3 (Flammable Liquid)[1]
Packing Group II[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound. It is imperative to consult your institution's specific hazardous waste management guidelines and local regulations, as they may have additional requirements.[4][5]

Personal Protective Equipment (PPE) and Safety Precautions
  • Prior to Handling: Always wear appropriate personal protective equipment (PPE). This includes:

    • Flame-retardant lab coat.

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield for eye protection.[4][6]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4]

  • Ignition Sources: this compound is highly flammable.[2] Ensure that all potential ignition sources, such as open flames, hot surfaces, and sparks, are eliminated from the work area.[3][4][7] Use only non-sparking tools and explosion-proof equipment.[4][6][7]

  • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[3][4]

Waste Collection and Segregation
  • Waste Container: Use a designated, properly labeled, and compatible waste container. The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable liquid).

  • Segregation: Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents, strong reducing agents, or acids.[1][8] It should be collected as a non-halogenated organic solvent waste.[5]

Handling Spills

In the event of a spill, follow these emergency procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.[7]

  • Control Ignition Sources: Immediately shut off all ignition sources.[7]

  • Containment: For small spills, contain the liquid using an inert absorbent material such as sand, silica gel, or vermiculite.[4][7] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealed container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Storage and Disposal
  • Temporary Storage: Store the sealed hazardous waste container in a cool, dry, well-ventilated area away from heat and incompatible materials.[1][3][6][7] The storage area should be designated for flammable liquids.

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4][7] Complete all necessary waste disposal forms accurately.[5]

  • Regulatory Compliance: Ensure that all local, regional, and national hazardous waste regulations are followed for complete and accurate classification and disposal.[4]

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_area Work in Well-Ventilated Area (Fume Hood) ppe->check_area ignition Eliminate Ignition Sources (Sparks, Flames, Heat) check_area->ignition container Select Labeled, Compatible Waste Container ignition->container transfer Transfer Waste to Container container->transfer spill Spill Occurred? transfer->spill seal Securely Seal Container store Store in Designated Flammable Waste Area seal->store spill->seal No spill_procedure Follow Spill Protocol: 1. Evacuate 2. Contain 3. Collect 4. Clean spill->spill_procedure Yes spill_procedure->transfer request Arrange for Disposal via EHS or Licensed Contractor store->request end End: Proper Disposal request->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,5-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Operational and Disposal Plans for 4,5-Dimethyl-1-hexene

When working with this compound, a highly flammable and potentially hazardous volatile organic compound (VOC), rigorous adherence to safety protocols is paramount to ensure the well-being of all laboratory personnel.[1][2][3] This guide provides essential, step-by-step guidance on the selection and use of appropriate Personal Protective Equipment (PPE), as well as safe handling and disposal procedures. Overexposure to this compound may cause skin and eye irritation, and it can have anesthetic effects such as drowsiness, dizziness, and headache.[1][3]

Engineering Controls and Ventilation

Before handling this compound, ensure that engineering controls are in place and functioning correctly. It is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[4][5][6] Fume hoods are designed to extract hazardous fumes, offering a primary layer of protection.[4] All equipment used during handling must be properly grounded to prevent static electricity discharge, which could ignite the flammable vapors.[6][7]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the final and critical line of defense against chemical exposure.[5] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Key Specifications & Considerations
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber)The thickness of the glove material is a key factor in its chemical resistance; thicker gloves generally offer greater protection.[8] However, this may impair dexterity.[8] For incidental splash exposure, thin gauge disposable nitrile gloves are often suitable, but they should be replaced immediately after contact.[9] For more prolonged contact, more robust gloves are necessary. Always inspect gloves for signs of degradation or permeation before use.[10]
Eye and Face Protection Safety glasses with side-shields or Goggles. A face shield may be required for splash hazards.Standard safety glasses provide a basic level of protection.[6] Goggles offer a more complete seal around the eyes. For tasks with a higher risk of splashing, a face shield should be worn in addition to safety glasses or goggles.
Respiratory Protection Vapor respirator with appropriate cartridges (NIOSH/MSHA approved)A respirator is necessary when ventilation is inadequate or when exposure limits may be exceeded.[6][11] The type of respirator and cartridge should be selected based on the concentration of the airborne contaminant.
Body Protection Flame-retardant and anti-static protective clothing (e.g., lab coat, chemical-resistant apron)Clothing should be made of a material that does not build up static electricity and provides a barrier against splashes.[2] Contaminated clothing should be removed immediately and decontaminated before reuse.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal start Start: Plan to Handle This compound assess_hazards Assess Hazards (Flammability, Irritation, Inhalation) start->assess_hazards check_controls Verify Engineering Controls (Fume Hood, Ventilation, Grounding) assess_hazards->check_controls select_ppe Select Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) check_controls->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical monitor Monitor for Spills or Exposure handle_chemical->monitor decontaminate Decontaminate Work Area & Equipment monitor->decontaminate No Incident handle_spill Handle Spill per Protocol monitor->handle_spill Spill Occurs doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste (Chemical & Contaminated PPE) doff_ppe->dispose end End of Procedure dispose->end handle_spill->decontaminate

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container. This container should be stored in a cool, well-ventilated area away from ignition sources.[12]

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials used for spills, and any other items that have come into contact with the chemical should be considered hazardous waste. These materials must be placed in a sealed, labeled container for disposal.

  • Disposal Method: All chemical waste and contaminated materials must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not pour this chemical down the drain or dispose of it with regular trash.[11]

By adhering to these guidelines, researchers and laboratory professionals can significantly mitigate the risks associated with handling this compound, fostering a safer research environment. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethyl-1-hexene
Reactant of Route 2
4,5-Dimethyl-1-hexene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.